molecular formula C9H13NO3 B7769847 DL-Adrenaline CAS No. 929881-05-0

DL-Adrenaline

Cat. No.: B7769847
CAS No.: 929881-05-0
M. Wt: 183.20 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroxyl-alpha-[methylamino]methylbenzyl alcohol appears as odorless light brown or nearly white crystals. (NTP, 1992)
Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite.
Racepinephrine is a racemic mixture consisting of d-[DB00668] and l-[DB00668] enantiomers. Epinephrine is a non-selective α- and β-adrenergic receptor agonist. It is a bronchodilator used in the temporary relief of mild symptoms of intermittent asthma including wheezing, tightness of chest and shortness of breath. It is an active ingredient in oral inhalation over-the-counter products as racepinephrine hydrochloride.
A racemic mixture of d-epinephrine and l-epinephrine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

329-65-7
Record name (±)-Adrenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racepinephrine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxidized-adrenal-ferredoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Synthesis and Purification of DL-Adrenaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DL-Adrenaline (racemic adrenaline). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical processes involved in the production of this critical pharmaceutical compound.

Introduction

Adrenaline, also known as epinephrine (B1671497), is a hormone and neurotransmitter vital to the body's "fight-or-flight" response. The synthetic racemic mixture, this compound, is a crucial starting material for various pharmaceutical applications. Historically, the synthesis of adrenaline was a landmark achievement in organic chemistry, first accomplished independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[1] Stolz's method, which involved the synthesis from the ketone form, adrenalone (B1665550), laid the groundwork for future advancements in the field.[1][2] This guide will explore both classical and modern industrial approaches to the synthesis and purification of this compound.

Synthesis of this compound

The industrial production of this compound has evolved from early methods to more efficient and scalable processes. This section details two primary synthetic routes: the classic Stolz synthesis and a common modern industrial method starting from catechol.

The Stolz Synthesis (Historical Perspective)

The groundbreaking synthesis developed by Friedrich Stolz commences with the reaction of catechol and chloroacetic acid, followed by several key steps to yield adrenaline. While largely of historical importance, this pathway illustrates the fundamental chemistry involved.

Reaction Scheme:

  • Condensation: Catechol reacts with chloroacetic acid in the presence of a condensing agent like phosphorus oxychloride to form chloroacetylcatechol.

  • Amination: Chloroacetylcatechol is then reacted with an aqueous solution of methylamine (B109427) to produce adrenalone.

  • Reduction: Finally, adrenalone is reduced to racemic adrenaline.

Modern Industrial Synthesis from Catechol

A prevalent industrial method for synthesizing this compound also begins with catechol and involves a multi-step process that has been optimized for yield and purity.

Experimental Workflow for Industrial Synthesis:

A Catechol + Chloroacetyl Chloride B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) A->B C 3,4-Dihydroxyphenacyl chloride B->C D Amination with N-methyl benzylamine (B48309) C->D E 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone (B1666503) D->E F Hydrogenation and Debenzylation (e.g., Pd/C catalyst, H2 gas) E->F G Racemic Epinephrine (this compound) F->G

Caption: Workflow for a modern industrial synthesis of this compound.

Detailed Experimental Protocol (Modern Industrial Method):

Step 1: Synthesis of 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone

  • Reaction Setup: In a suitable reaction vessel, dissolve catechol in an appropriate aprotic solvent.

  • Friedel-Crafts Acylation: Cool the solution and, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), add chloroacetyl chloride dropwise while maintaining a low temperature.

  • Work-up: After the reaction is complete, the reaction mixture is worked up to isolate 3,4-dihydroxyphenacyl chloride.

  • Amination: The isolated 3,4-dihydroxyphenacyl chloride is then reacted with N-methyl benzylamine in an aprotic solvent.

  • Isolation: The resulting 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone is isolated from the reaction mixture.

Step 2: Hydrogenation and Debenzylation to Racemic Epinephrine

  • Hydrogenation: The 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone is dissolved in a suitable solvent, such as methanol. A palladium on carbon (Pd/C) catalyst is added to the mixture.

  • Reaction Conditions: The reaction is carried out under a hydrogen gas atmosphere at a controlled temperature (e.g., 40°C) and stirred for an extended period (e.g., 30-35 hours).

  • Catalyst Removal: Upon completion, the catalyst is removed by filtration.

  • Precipitation: The filtrate is cooled, and the pH is adjusted to approximately 8.5 with an ammonia (B1221849) solution to precipitate the crude racemic epinephrine.

  • Isolation: The precipitated solid is collected by filtration, washed with methanol, and dried.

Purification of this compound

Crude this compound from the synthesis process requires purification to remove unreacted starting materials, by-products, and other impurities. The primary methods employed are recrystallization and, for analytical purposes, chromatographic techniques.

Recrystallization

Recrystallization is a robust method for purifying solid compounds based on differences in solubility.

Experimental Protocol for Recrystallization of this compound:

  • Solvent Selection: A suitable solvent or solvent system is chosen. For this compound, a common approach is to use a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below. Water or aqueous alcohol mixtures are often employed.

  • Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution to adsorb them. The carbon is then removed by hot filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Cooling in an ice bath can further enhance crystal formation.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum.

Chiral Resolution of Racemic Adrenaline

For the production of the biologically active L-(-)-epinephrine, the racemic mixture must be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.

Experimental Protocol for Chiral Resolution:

  • Salt Formation: Crude racemic epinephrine is dissolved in a solvent like methanol, and L-tartaric acid is added.

  • Diastereomer Precipitation: The mixture is stirred at room temperature for an extended period (e.g., 24-30 hours). The diastereomeric salt of (-)-epinephrine with L-tartaric acid is less soluble and precipitates out of the solution.

  • Isolation of Diastereomeric Salt: The precipitated solid is collected by filtration and washed.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to approximately 8.5 with an ammonia solution. This neutralizes the tartaric acid and precipitates the pure (-)-epinephrine base.

  • Final Purification: The precipitated (-)-epinephrine is collected by filtration, washed with water and then methanol, and dried.

Quantitative Data

The efficiency of synthesis and purification processes is evaluated by reaction yields and the purity of the final product.

Synthesis/Purification StepParameterValueReference
Synthesis
Asymmetric Hydrogenation MethodTotal Yield>75%[3]
Optical Purity>98% ee[3]
Chemical Purity>98%[3]
Racemization of S-adrenalineYield in weight>90%[4]
Chromatographic Purity>96%[4]
Purification
Chiral ResolutionEnantiomeric Excess>95.0%
HPLC-UV-CD AnalysisDetection of D-(+) enantiomerat 1% of total composition[2]

Adrenaline Signaling Pathway

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to various cellular responses.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline Beta_Adrenergic_Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Beta_Adrenergic_Receptor Binds to G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA_inactive Inactive Protein Kinase A (PKA) cAMP->PKA_inactive Binds to PKA_active Active Protein Kinase A (PKA) PKA_inactive->PKA_active Activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA_active->Cellular_Response Phosphorylates target proteins leading to

Caption: A simplified diagram of the adrenaline signaling pathway via a β-adrenergic receptor.

This signaling pathway is a key area of study for understanding the pharmacological effects of adrenaline and for the development of related drugs.

Conclusion

The synthesis and purification of this compound are well-established processes that have been refined over more than a century. From the pioneering work of Stolz to modern industrial methods employing asymmetric synthesis and efficient purification protocols, the production of this vital pharmaceutical compound has become highly optimized. This guide provides a foundational understanding of the key methodologies, offering detailed protocols and comparative data to aid researchers and professionals in the field. Further research and development in this area may focus on greener synthesis routes and even more efficient purification techniques to meet the ever-growing demand for this essential medicine.

References

The Stereospecific Landscape of Adrenaline: A Technical Guide to the Biological Activity of its DL-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine, is a critical catecholamine hormone and neurotransmitter that mediates a wide array of physiological responses through its interaction with adrenergic receptors. As a chiral molecule, adrenaline exists as two stereoisomers, the naturally occurring L-(-)-adrenaline and its synthetic enantiomer, D-(+)-adrenaline. The biological activity of adrenaline is highly stereoselective, with the L-isomer demonstrating significantly greater pharmacological potency. This technical guide provides an in-depth exploration of the differential biological activities of DL-adrenaline stereoisomers, focusing on their interactions with adrenergic receptor subtypes, the downstream signaling pathways they elicit, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Stereoselectivity of Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines like adrenaline and noradrenaline. These receptors are classified into two main types, α and β, which are further subdivided into α1 (Gq-coupled), α2 (Gi-coupled), β1, β2, and β3 (all Gs-coupled) subtypes. The interaction of adrenaline with these receptors is characterized by a high degree of stereoselectivity, a phenomenon where one stereoisomer exhibits a significantly different biological effect than the other.

The naturally occurring L-(-)-adrenaline (R-(-)-adrenaline) is the pharmacologically active enantiomer, reported to be approximately 15 to 40 times more potent than its D-(+)-enantiomer (S-(+)-adrenaline). This marked difference in activity is attributed to the specific three-dimensional arrangement of functional groups around the chiral center of the L-adrenaline molecule. This specific configuration allows for a more favorable and stable interaction with the binding pocket of adrenergic receptors, leading to a more robust biological response. The key interactions, including hydrogen bonding with specific amino acid residues within the receptor, are less effectively formed by the D-enantiomer due to its inverted stereochemistry.

Quantitative Biological Activity of this compound Stereoisomers

Table 1: Adrenergic Receptor Subtypes and their Signaling Mechanisms

Receptor SubtypeG-Protein CouplingPrimary Signaling PathwayGeneral Physiological Response
α1 GqPLC activation → IP3 & DAG increase → Ca2+ releaseSmooth muscle contraction, vasoconstriction
α2 GiAdenylyl cyclase inhibition → cAMP decreaseInhibition of neurotransmitter release, smooth muscle contraction
β1 GsAdenylyl cyclase activation → cAMP increaseIncreased heart rate and contractility
β2 GsAdenylyl cyclase activation → cAMP increaseSmooth muscle relaxation (bronchodilation), glycogenolysis
β3 GsAdenylyl cyclase activation → cAMP increaseLipolysis

Table 2: Comparative Biological Activity of Adrenaline Stereoisomers

ParameterL-(-)-AdrenalineD-(+)-AdrenalineReference
General Potency HighLow (approx. 15-40 times less potent than L-isomer)
Receptor Binding High AffinityLow Affinity
Functional Activity High EfficacyLow Efficacy

Adrenergic Receptor Signaling Pathways

The binding of adrenaline to its receptors initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. The specific pathway activated depends on the receptor subtype and the G-protein to which it is coupled.

α1-Adrenergic Receptor Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor, coupled to Gq, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

alpha1_signaling Adrenaline L-Adrenaline alpha1_R α1-Adrenergic Receptor Adrenaline->alpha1_R Gq Gq alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is coupled to the inhibitory G-protein, Gi. When activated by an agonist, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activation of protein kinase A (PKA). This pathway is commonly involved in the negative feedback regulation of neurotransmitter release from presynaptic nerve terminals.

alpha2_signaling Adrenaline L-Adrenaline alpha2_R α2-Adrenergic Receptor Adrenaline->alpha2_R Gi Gi alpha2_R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response phosphorylates targets

Caption: α2-Adrenergic Receptor Signaling Pathway.

β-Adrenergic Receptor Signaling Pathway

All three subtypes of β-adrenergic receptors (β1, β2, and β3) are coupled to the stimulatory G-protein, Gs. Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various cellular substrates, leading to responses such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).

beta_signaling Adrenaline L-Adrenaline beta_R β-Adrenergic Receptor (β1, β2, β3) Adrenaline->beta_R Gs Gs beta_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation, Lipolysis) PKA->Response phosphorylates targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Detailed Experimental Protocols

The characterization of the biological activity of adrenaline stereoisomers relies on a variety of in vitro assays. The following are detailed protocols for two fundamental experimental approaches: radioligand binding assays to determine receptor affinity and cAMP functional assays to measure receptor activation.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of D- and L-adrenaline for a specific adrenergic receptor subtype.

1. Membrane Preparation:

  • Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Store membrane preparations in aliquots at -80°C.

2. Assay Procedure:

  • Prepare serial dilutions of the unlabeled ligands (D- and L-adrenaline) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors), and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine (B1677648) for α receptors, 10 µM propranolol (B1214883) for β receptors), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of D- or L-adrenaline, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand (D- or L-adrenaline).

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the ligand that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: cAMP Functional Assay

This protocol measures the ability of D- and L-adrenaline to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP.

1. Cell Culture and Seeding:

  • Culture cells expressing the adrenergic receptor subtype of interest in the appropriate growth medium.

  • The day before the assay, seed the cells into a 96-well or 384-well white, opaque cell culture plate at a predetermined optimal density (e.g., 5,000-20,000 cells per well).

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • Prepare serial dilutions of D- and L-adrenaline in stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation).

  • For Gi-coupled receptors, a co-stimulation with forskolin (B1673556) (an adenylyl cyclase activator) will be necessary to measure the inhibitory effect of the agonist.

  • Carefully remove the culture medium from the cells.

  • Add the diluted D- or L-adrenaline (and forskolin for Gi assays) to the respective wells.

  • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).

3. cAMP Detection:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Follow the manufacturer's instructions for the specific kit being used. This typically involves adding lysis reagents and detection reagents to the wells.

  • Incubate the plate for the recommended time to allow for the detection reaction to occur.

4. Data Acquisition and Analysis:

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw signal data from the experimental wells to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist (D- or L-adrenaline) concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the stereospecific activity of adrenaline at a given adrenergic receptor.

experimental_workflow start Start: Characterize This compound Activity receptor_prep Receptor Preparation (e.g., Cell Culture, Membrane Isolation) start->receptor_prep binding_assay Radioligand Binding Assay receptor_prep->binding_assay functional_assay Functional Assay receptor_prep->functional_assay binding_data Determine Ki for D- and L-Adrenaline binding_assay->binding_data cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay For Gs/Gi-coupled receptors ca_assay Calcium Mobilization Assay functional_assay->ca_assay For Gq-coupled receptors functional_data Determine EC50 and Emax for D- and L-Adrenaline cAMP_assay->functional_data ca_assay->functional_data analysis Data Analysis and Comparison of Stereoisomer Potency and Efficacy binding_data->analysis functional_data->analysis end End analysis->end

Caption: General Experimental Workflow.

Conclusion

The biological activity of this compound is profoundly influenced by its stereochemistry, with the L-(-)-enantiomer exhibiting substantially higher affinity and potency for adrenergic receptors compared to the D-(+)-enantiomer. This stereoselectivity is a critical consideration in pharmacology and drug development. A thorough understanding of the differential interactions of adrenaline stereoisomers with the various adrenergic receptor subtypes and their downstream signaling pathways is essential for the rational design of novel therapeutics targeting the adrenergic system. The detailed experimental protocols provided in this guide offer a framework for the quantitative assessment of these stereospecific interactions, enabling researchers to further elucidate the intricate mechanisms governing adrenergic signaling. Future research focused on obtaining a complete quantitative dataset for the binding and functional activities of both D- and L-adrenaline across all adrenergic receptor subtypes would be of significant value to the scientific community.

The Dawn of Hormonal Therapy: A Technical Guide to the Discovery and Significance of DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal discovery, isolation, and synthesis of adrenaline, culminating in the production of the racemic mixture, DL-Adrenaline. It details the chronological progression of scientific inquiry, from the initial physiological observations of adrenal gland extracts to the first successful chemical synthesis. This document elucidates the profound historical significance of this molecule, which not only established the concept of a hormone but also opened new frontiers in pharmacology and clinical medicine. Included are detailed reconstructions of key experimental protocols, quantitative data on the differential activity of its stereoisomers, and diagrams of its primary signaling pathway, offering a thorough resource for professionals in the life sciences.

Introduction: The First Hormone

The isolation and synthesis of adrenaline at the turn of the 20th century represents a landmark achievement in the history of medicine and biology. It was the first hormone to be isolated in pure crystalline form, providing tangible proof of chemical messengers that regulate bodily functions.[1] This discovery laid the foundational principles for endocrinology and introduced a powerful new tool for therapeutic intervention. The synthetic product, a racemic mixture of dextrorotatory (D) and levorotatory (L) isomers known as this compound, became a crucial subject of study, revealing the stereospecific nature of biological receptors and launching the era of synthetic drug development. Its immediate applications in controlling hemorrhage and treating life-threatening conditions solidified its importance and paved the way for modern pharmacology.[2][3]

Chronology of Discovery and Isolation

The journey to pinpointing the active principle of the adrenal medulla was a multi-stage process involving several key researchers across Europe, the United States, and Japan.

  • 1894-1895: Initial Physiological Observations: British physician George Oliver and physiologist Edward Albert Schäfer first demonstrated that an extract from the adrenal glands, when injected into an animal, caused a significant increase in blood pressure and heart rate.[2][4] Their work established that a potent, physiologically active substance was concentrated within the adrenal medulla.

  • 1897: Early Isolation Attempts: John Jacob Abel at Johns Hopkins University isolated a benzoyl derivative of the active substance, which he named "epinephrine".[1][2] However, this derivative was not the pure, free hormone and was physiologically inactive.[4]

  • 1901: The First Pure Crystalline Hormone: The definitive breakthrough was achieved by Japanese chemist Jōkichi Takamine, with the assistance of Keizo Uenaka.[5] Working in his private laboratory in New York, Takamine devised a novel method to isolate the pure, crystalline hormone from the adrenal glands of sheep and oxen.[5] He named this substance "adrenalin" and patented the isolation process.[2] His method yielded a substance 2,000 times more active than Abel's preparation, confirming he had isolated the true active principle.[5] Thomas Aldrich, working independently at Parke, Davis & Co., shortly thereafter confirmed the finding and its correct empirical formula.[2]

Discovery_Timeline cluster_1890s Early Observations cluster_1900s Isolation and Synthesis N1895 1895: Oliver & Schäfer Observe blood pressure-raising effect of adrenal extract N1897 1897: John Jacob Abel Isolates an inactive derivative, names it 'Epinephrine' N1895->N1897 Purification Attempts N1901 1901: Jōkichi Takamine Isolates pure, crystalline 'Adrenalin' N1897->N1901 Improved Methodology N1904 1904: Stolz & Dakin Independently synthesize racemic this compound N1901->N1904 Structure Elucidation N1908 1908: Arthur Cushny Quantifies differential activity of D- and L-isomers N1904->N1908 Pharmacological Analysis

Caption: A timeline of the key events in the discovery and synthesis of adrenaline.

The First Synthesis: this compound

With the pure substance isolated and its chemical structure elucidated, the next logical step was chemical synthesis. This was independently achieved in 1904 by Friedrich Stolz in Germany and Henry Drysdale Dakin in England.[5] Stolz's method, in particular, became a foundation for the commercial production of adrenaline.

The synthesis produced a racemic mixture, containing equal parts of the two stereoisomers: dextrorotatory D-adrenaline and levorotatory L-adrenaline. This synthetic product was designated This compound . The creation of a biologically active hormone in the laboratory was a monumental achievement, demonstrating that vital physiological regulators were not exclusively the domain of living organisms and could be manufactured.

Stereoisomerism and Biological Potency

The availability of synthetic this compound led to critical investigations into the pharmacological properties of its constituent isomers. The body's naturally produced hormone is the levorotatory (L) form. In a series of seminal experiments published in 1908-1909, pharmacologist Arthur Robertson Cushny demonstrated that the physiological activity of adrenaline resides almost entirely in its L-isomer.[6]

Cushny's quantitative studies revealed that L-adrenaline was approximately 10 to 15 times more potent in raising blood pressure than D-adrenaline. This finding was one of the earliest and most definitive proofs of stereoselectivity in drug-receptor interactions, proposing that the receptive substances in tissues are themselves chiral and thus interact preferentially with one enantiomer.

Quantitative Comparison of Adrenaline Isomers
IsomerCommon NameRelative Potency (Blood Pressure Increase)Receptor Fit
L-(-)-Adrenaline Levo-adrenaline (Natural)10 - 15xHigh Affinity
D-(+)-Adrenaline Dextro-adrenaline1x (Baseline)Low Affinity
This compound Racemic Adrenaline~5 - 8xMixed Affinity

Table 1: A summary of the relative pressor effects of adrenaline isomers as established by the early work of Arthur Cushny. The racemic mixture's potency is an average of its components.

Historical Significance and Clinical Impact

The discovery of adrenaline and the subsequent availability of synthetic this compound had an immediate and transformative effect on medicine and science.

  • Foundation of Endocrinology: Adrenaline was the first "hormone" identified, validating the concept of chemical messengers that travel through the bloodstream to act on distant tissues.

  • Surgical and Emergency Medicine: Its powerful vasoconstrictor properties were quickly harnessed to reduce bleeding during surgery, creating the concept of a "bloodless field".[2][7] It became, and remains, a first-line treatment for cardiac arrest and anaphylactic shock.[3][8]

  • Pharmacology and Drug Development: The synthesis of this compound marked the birth of the modern pharmaceutical industry, proving that drugs could be designed and manufactured in a laboratory.

  • Understanding the Autonomic Nervous System: Adrenaline's effects mimicked stimulation of the sympathetic nervous system, leading to the classification of "adrenergic" receptors (alpha and beta) and a deeper understanding of the "fight-or-flight" response.[5][9]

  • Stereochemistry in Pharmacology: The dramatic difference in potency between D- and L-adrenaline provided crucial evidence for the three-dimensional nature of drug-receptor binding, a core principle of modern drug design.

Experimental Protocols (Reconstructed)

Protocol for Isolation of Adrenaline (Based on Takamine, 1901)

This workflow describes a plausible reconstruction of the steps used by Jōkichi Takamine to isolate crystalline adrenaline from adrenal glands.

Isolation_Workflow cluster_extraction Extraction & Initial Purification cluster_precipitation Concentration & Crystallization start Start: Fresh adrenal glands (sheep or oxen) mince Mince glands to create a pulp start->mince extract Extract pulp with warm, slightly acidified water (to form soluble salt) mince->extract filter1 Press and filter to remove fat and tissue debris extract->filter1 heat Heat filtrate to coagulate proteins and albumins filter1->heat filter2 Filter again to remove coagulated proteins heat->filter2 concentrate Concentrate clear filtrate under vacuum filter2->concentrate precipitate Add ammonia (B1221849) (NH4OH) to raise pH and precipitate the free base concentrate->precipitate crystallize Allow solution to stand for several hours for crystallization to complete precipitate->crystallize collect Collect crystals via filtration crystallize->collect wash Wash crystals with alcohol to remove impurities collect->wash dry Dry the purified crystals wash->dry end_node End Product: Crystalline Adrenaline dry->end_node

Caption: Reconstructed workflow for the isolation of adrenaline from adrenal glands.
Protocol for Synthesis of this compound (Based on Stolz, 1904)

This diagram outlines the chemical pathway for the first synthesis of racemic adrenaline. The process begins with catechol and proceeds through a ketone intermediate known as adrenalone.

Caption: The two-stage chemical synthesis pathway for producing racemic this compound.
Protocol for Resolution of this compound

This protocol details a representative chemical method for separating the D and L isomers from the racemic mixture. It relies on the formation of diastereomeric salts with differing solubilities using a chiral resolving agent, L-(+)-tartaric acid.[10][11]

  • Dissolution: Dissolve 2.5 kg of racemic (DL)-Adrenaline in approximately 25 L of methanol (B129727) in a reactor vessel at 20°C with agitation.

  • Salt Formation: Add 4.15 kg of L-(+)-tartaric acid to the solution. Continue to agitate the mixture for at least 20 hours at 20°C. During this time, the diastereomeric salts, (L-Adrenaline)-(L-tartrate) and (D-Adrenaline)-(L-tartrate), will precipitate, forming a suspension.

  • First Filtration: Filter the suspension to collect the precipitated adrenaline tartrate salts. The (L-Adrenaline)-(L-tartrate) salt is typically less soluble in methanol and will be enriched in the solid precipitate. Wash the collected solids with 2.5 L of fresh methanol.

  • Regeneration of Free Base: The enriched tartrate salt is dissolved in water. A base (e.g., ammonium (B1175870) hydroxide) is carefully added to neutralize the tartaric acid, causing the less water-soluble, enriched L-Adrenaline free base to precipitate.

  • Recrystallization (Optional): The process of forming the tartrate salt (Step 2) and regenerating the free base (Step 4) can be repeated multiple times to achieve higher optical purity (>97%).[10]

  • Final Collection: The final precipitated product is filtered, washed, and dried under a vacuum to yield optically enriched L-(-)-Adrenaline.

Adrenergic Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors on the surface of target cells. These are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling cascade following the binding of adrenaline to a β-adrenergic receptor, which is crucial for many of its metabolic and cardiovascular effects.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline (First Messenger) Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds G_Protein G-Protein (Gs) (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_Protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Target Proteins (e.g., Phosphorylase Kinase) PKA->Target Phosphorylates Response Cellular Response (e.g., Glycogenolysis) Target->Response Leads to

Caption: The β-adrenergic signaling cascade initiated by adrenaline binding.

References

Physicochemical Properties of Crystalline DL-Adrenaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline DL-Adrenaline. The information is curated to support research, drug development, and formulation activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction

This compound, a racemic mixture of the enantiomers of adrenaline, is a catecholamine that functions as a hormone and neurotransmitter. Its crystalline form is of significant interest in pharmaceutical development due to its role in various physiological processes. A thorough understanding of its physicochemical properties is crucial for formulation design, stability assessment, and ensuring therapeutic efficacy. This guide focuses on the solubility, melting point, potential polymorphism, and stability of crystalline this compound.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for the physicochemical properties of crystalline this compound.

Table 1: Solubility of this compound and its Hydrochloride Salt

Solvent/ConditionThis compound SolubilityThis compound Hydrochloride SolubilityReference
WaterVery slightly soluble/Sparingly soluble[1][2]>50 mg/mL[3][4][1][2][3][4]
EthanolInsoluble[1]Sparingly soluble[2][1][2]
MethanolPractically insoluble[5]-[5]
DMSO1 mg/mL[6]20 mg/ml[7][6][7]
Acetic Acid (100)Freely soluble[5]-[5]
Diethyl EtherPractically insoluble[5]-[5]
ChloroformInsoluble[1]-[1]
Inorganic Acid SolutionsSoluble[1]-[1]
Sodium Hydroxide SolutionSoluble[1]-[1]
Ammonia SolutionInsoluble[1]-[1]
Sodium Carbonate SolutionInsoluble[1]-[1]
PBS (pH 7.2)-~5 mg/mL[8][8]

Note: Qualitative descriptions are provided where exact quantitative values were not available in the searched literature.

Table 2: Thermal Properties of this compound

PropertyValueNotesReference
Melting Point206-212 °C (with decomposition)[1]The melting process is accompanied by thermal decomposition.[9][1][9]
DSC Endothermic Peak~203 °CAttributed to the overlap of melting and thermal decomposition.[9][9]

Polymorphism

Stability Profile

Crystalline this compound exhibits sensitivity to several environmental factors:

  • Air and Light: The compound is prone to oxidative deterioration upon exposure to air and light, gradually turning brown.[1][5]

  • pH: this compound is unstable in neutral or alkaline aqueous solutions.[1] Acidic conditions tend to retard degradation.[10]

  • Storage: For optimal stability, it is recommended to store the substance in a cold place, under a nitrogen atmosphere, and protected from light.[5]

Adrenergic Signaling Pathways

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are classified into two main types, α and β, each with several subtypes. The activation of these receptors initiates downstream signaling cascades that mediate the cellular response.

Alpha-Adrenergic Signaling Pathway

Alpha-adrenergic receptors are divided into α1 and α2 subtypes.

  • α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

  • α2-Adrenergic Receptors: These receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Adrenaline1 Adrenaline alpha1_R α1 Receptor Adrenaline1->alpha1_R Gq Gq alpha1_R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cell_Response1 PKC_activation->Cell_Response1 Adrenaline2 Adrenaline alpha2_R α2 Receptor Adrenaline2->alpha2_R Gi Gi alpha2_R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cell_Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_decrease->Cell_Response2

Figure 1: Alpha-Adrenergic Signaling Pathways
Beta-Adrenergic Signaling Pathways

Beta-adrenergic receptors (β1, β2, β3) primarily couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. In addition to this canonical pathway, non-canonical, G-protein-independent signaling involving β-arrestin has also been described.

Beta_Adrenergic_Signaling cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway Adrenaline_beta Adrenaline beta_R β Receptor Adrenaline_beta->beta_R Gs Gs beta_R->Gs beta_R_phos Phosphorylated β Receptor GRK GRK beta_R->GRK AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Targets PKA->Downstream Response_canonical Cellular Response Downstream->Response_canonical beta_arrestin β-Arrestin beta_R_phos->beta_arrestin GRK->beta_R_phos MAPK MAPK Cascade beta_arrestin->MAPK Response_non_canonical Cellular Response (e.g., Gene Transcription) MAPK->Response_non_canonical

Figure 2: Beta-Adrenergic Signaling Pathways

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of crystalline this compound are provided below. These are generalized procedures based on standard pharmaceutical practices.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Shake_Flask_Workflow start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant (e.g., HPLC-UV) separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 3: Shake-Flask Solubility Workflow

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, screw-cap vial.[12]

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).[13]

  • Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline solids, including the identification of polymorphs.

PXRD_Workflow start Start sample_prep Prepare a fine powder of crystalline this compound start->sample_prep load_sample Load the powder onto a sample holder sample_prep->load_sample instrument_setup Set up the diffractometer (e.g., 2θ range, scan speed) load_sample->instrument_setup acquire_data Acquire the diffraction pattern instrument_setup->acquire_data analyze_pattern Analyze the diffractogram (peak positions and intensities) acquire_data->analyze_pattern end End analyze_pattern->end

Figure 4: Powder X-ray Diffraction Workflow

Methodology:

  • Sample Preparation: Gently grind a small amount of the crystalline this compound to a fine, uniform powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a suitable sample holder, ensuring a flat and level surface.

  • Instrument Parameters: Set the appropriate instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (e.g., 2θ from 5° to 40°), and scan speed.

  • Data Acquisition: Run the PXRD scan to obtain the diffraction pattern.

  • Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. This pattern serves as a unique "fingerprint" for the crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as its melting point and enthalpy of fusion.

DSC_Workflow start Start weigh_sample Accurately weigh a small amount of this compound (1-5 mg) start->weigh_sample seal_pan Seal the sample in an aluminum DSC pan weigh_sample->seal_pan instrument_setup Set up the DSC instrument (temperature program, heating rate) seal_pan->instrument_setup run_analysis Run the analysis under an inert atmosphere (e.g., nitrogen) instrument_setup->run_analysis analyze_thermogram Analyze the thermogram for thermal events (e.g., melting) run_analysis->analyze_thermogram end End analyze_thermogram->end

Figure 5: Differential Scanning Calorimetry Workflow

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of crystalline this compound into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to enclose the sample. Prepare an empty sealed pan to be used as a reference.

  • Instrument Program: Program the DSC instrument with the desired temperature range and heating rate (e.g., 10 °C/min).

  • Analysis: Place the sample and reference pans in the DSC cell and start the temperature program under a continuous flow of an inert gas, such as nitrogen.

  • Data Interpretation: Analyze the resulting thermogram to identify endothermic or exothermic events. For melting, the onset temperature of the endothermic peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Conclusion

This technical guide has provided a summary of the key physicochemical properties of crystalline this compound, including its solubility, thermal characteristics, and stability. While quantitative data is limited in some areas, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the adrenergic signaling pathways further elucidates the mechanism of action of this important molecule. Further research into the potential polymorphism of this compound is warranted to fully characterize its solid-state properties.

References

A Comprehensive Technical Guide to the Solubility of DL-Adrenaline in Ethanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of DL-Adrenaline (also known as DL-Epinephrine), a critical catecholamine hormone and neurotransmitter. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, formulation, and development as a therapeutic agent. This document compiles available quantitative and qualitative data, outlines standard experimental methodologies for solubility determination, and illustrates the key signaling pathways modulated by adrenaline.

Solubility Profile of this compound

This compound is a white to off-white crystalline powder.[1] Its molecular structure, containing both hydrophilic catechol and amino groups and a more hydrophobic benzene (B151609) ring, results in a complex solubility profile. Generally, it is characterized by poor solubility in water and many common organic solvents, but it readily dissolves in acidic and alkaline solutions.[2][3][4]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for adrenaline in ethanol (B145695) and other organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the specific form of the compound (e.g., free base vs. salt).

SolventChemical FormulaSolubilityTemperatureFormSource(s)
Alcohols
EthanolC₂H₅OHInsoluble / Practically InsolubleRoom TemperatureFree Base[2][3][5]
6.93 g/L20 °CFree Base[6]
Very slightly solubleNot SpecifiedFree Base[6]
MethanolCH₃OHPractically InsolubleNot SpecifiedFree Base[5]
25.94 g/L20 °CFree Base[6]
n-PropanolC₃H₈O4.65 g/L20 °CFree Base[6]
n-ButanolC₄H₁₀O2.17 g/L20 °CFree Base[6]
Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS1 mg/mL (5.45 mM)Room TemperatureFree Base[7]
~20 mg/mLRoom TemperatureHydrochloride Salt[8]
Dimethylformamide (DMF)C₃H₇NO~20 mg/mLRoom TemperatureHydrochloride Salt[8]
AcetoneC₃H₆OInsolubleNot SpecifiedFree Base[3][6][9]
Other Organic Solvents
ChloroformCHCl₃InsolubleNot SpecifiedFree Base[2][3][6]
Diethyl Ether(C₂H₅)₂OInsoluble / Practically InsolubleNot SpecifiedFree Base[3][5][9]
Acetic AcidCH₃COOHFreely Soluble / SolubleNot SpecifiedFree Base[5][9]

Note: The terms "Insoluble," "Practically Insoluble," and "Very slightly soluble" are qualitative descriptors from pharmacopeial standards and indicate very low solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for pharmaceutical development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[10][11]

Shake-Flask Method for Equilibrium Solubility

This method measures the solubility of a substance once a solution has reached equilibrium, ensuring the solvent is saturated with the solute.

Principle: An excess amount of the solid compound (this compound) is added to a specific solvent. The mixture is then agitated at a constant temperature for a prolonged period until equilibrium is achieved. After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique.[11]

Materials:

  • This compound powder

  • Selected organic solvent (e.g., ethanol)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter the sample immediately using a chemically inert syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the given temperature.

Below is a workflow diagram for the shake-flask solubility determination method.

G cluster_0 Experimental Workflow: Shake-Flask Solubility A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate at constant temp (24-72h) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sample Collection Filter supernatant C->D E 5. Quantification Analyze concentration (e.g., HPLC, UV-Vis) D->E F Result Equilibrium Solubility E->F

Workflow for Shake-Flask Solubility Determination.

Adrenaline Signaling Pathways

Adrenaline exerts its physiological effects by binding to adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[][13] The binding of adrenaline initiates intracellular signaling cascades that mediate the "fight-or-flight" response. There are two main types of adrenergic receptors, alpha (α) and beta (β), each with subtypes that couple to different G proteins and trigger distinct downstream pathways.[][14]

β-Adrenergic Receptor Signaling (Canonical Pathway)

The most well-characterized pathway involves β-adrenergic receptors coupling to the stimulatory G protein (Gαs). This activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[][15][16]

G cluster_0 β-Adrenergic Signaling Pathway Adrenaline Adrenaline Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds G_Protein Gαsβγ (Inactive) Receptor->G_Protein Activates G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GTP for GDP AC Adenylyl Cyclase G_Protein_Active->AC Stimulates cAMP ATP → cAMP AC->cAMP Catalyzes PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response Phosphorylates Targets

Canonical β-Adrenergic Receptor Signaling Cascade.
α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors couple to the Gq alpha subunit (Gαq). Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[13]

G cluster_1 α1-Adrenergic Signaling Pathway Adrenaline Adrenaline Receptor α1-Adrenergic Receptor (GPCR) Adrenaline->Receptor G_Protein Gαqβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC (Protein Kinase C) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

α1-Adrenergic Receptor Signaling via PLC.

Conclusion

The solubility of this compound is markedly dependent on the solvent's polarity and protic nature, as well as the pH of the medium. It exhibits poor solubility in neutral, non-polar organic solvents like ethanol, chloroform, and diethyl ether, but is soluble in acidic solutions like acetic acid. For formulation purposes, its hydrochloride salt is often used to improve solubility in polar and aqueous media. The standardized shake-flask method provides a reliable means of obtaining crucial solubility data for research and development. Understanding these chemical properties, in conjunction with the compound's well-defined signaling pathways, is essential for its effective application in pharmaceutical science.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adrenaline, also known as epinephrine (B1671497), is a critical catecholamine that mediates the body's "fight-or-flight" response. While the endogenous form is the L-isomer, the synthetically produced DL-Adrenaline (racemic epinephrine) is a staple in clinical practice, particularly for respiratory conditions like croup.[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailing its absorption, distribution, metabolism, and excretion, as well as its mechanism of action, receptor signaling, and dose-dependent physiological effects. It includes summaries of quantitative data, descriptions of relevant experimental protocols, and visualizations of key biological pathways to serve as a resource for research and development professionals.

Pharmacokinetic Profile

The pharmacokinetic profile of adrenaline is characterized by rapid onset, extensive metabolism, and a short duration of action.[4][5] Due to the stereoselective nature of its biological interactions, the L-isomer is the primary active component of the this compound mixture.

Absorption

Adrenaline can be administered via several routes, but its oral bioavailability is virtually zero due to rapid degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in the gut and liver.[4]

  • Intravenous (IV): Provides immediate and complete bioavailability, with a rapid onset of action.[6]

  • Intramuscular (IM): Fast and reliable absorption is achieved when injected into the anterolateral aspect of the thigh.[6][7]

  • Subcutaneous (SC): Absorption is slower and less predictable than IM administration due to drug-induced local vasoconstriction.[6] A 300 microgram subcutaneous injection results in a peak plasma level of 2.43 nmol/L at 10 minutes.[8][9]

  • Inhalation (Nebulized): Racemic epinephrine is frequently administered via nebulizer for conditions like croup.[1][10] Systemic absorption occurs rapidly, with peak plasma levels detected as early as one minute post-administration.[8][9]

Distribution

Following systemic absorption, adrenaline is distributed rapidly throughout the body.[5] Key distribution parameters are summarized in the table below.

Metabolism

Adrenaline is rapidly and extensively metabolized, primarily in the liver, kidneys, and adrenergic nerve endings.[5][11] The two critical enzymes in its degradation are Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).[5][12][13][14]

  • O-methylation by COMT: This is the principal metabolic pathway in humans, converting adrenaline to metanephrine.[15][16]

  • Oxidation by MAO: This pathway degrades adrenaline to 3,4-Dihydroxymandelic acid.[12]

These initial metabolites are further processed and ultimately converted to vanillylmandelic acid (VMA), which is the major end-product.[5] These metabolites are physiologically inactive and are subsequently excreted.[5][12]

Metabolism Adrenaline Adrenaline Metanephrine Metanephrine Adrenaline->Metanephrine COMT DHMA 3,4-Dihydroxymandelic Acid Adrenaline->DHMA MAO VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA MAO, etc. DHMA->VMA COMT, etc. COMT COMT MAO MAO FurtherEnzymes Further Enzymatic Steps

Adrenaline Metabolic Pathway.
Excretion

The inactive metabolites of adrenaline are primarily excreted by the kidneys into the urine.[4][17] An insignificant fraction of adrenaline is excreted unchanged.[5] The plasma half-life is extremely short, estimated to be between 2 and 5 minutes, necessitating continuous infusion for sustained effects.[5][12]

Table 1: Summary of Pharmacokinetic Parameters for Adrenaline
ParameterValueReference
Bioavailability IV: 100%; Oral: Negligible[4][6]
Plasma Half-Life ~2-5 minutes[5][12]
Volume of Distribution (Vd) 0.1 - 0.2 L/kg[4]
Plasma Protein Binding ~12%[4]
Primary Metabolism Hepatic and extraneuronal via COMT and MAO[5][11]
Primary Excretion Route Renal (as metabolites)[4][17]

Pharmacodynamic Profile

Adrenaline is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, β2, and β3 subtypes.[12][13] Its physiological effects are dose-dependent, with different receptor subtypes being activated at varying concentrations.[5]

Mechanism of Action & Signaling Pathways

Adrenaline exerts its effects by binding to G-protein coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.[6][18]

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC).[6][18] PLC cleaves PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.[6][18]

Gq_Pathway cluster_membrane Cell Membrane A1 α1 Receptor Gq Gq Protein A1->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Adrenaline Adrenaline Adrenaline->A1 IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Response Smooth Muscle Contraction Ca->Response

α1-Adrenergic Receptor Gq Signaling Pathway.
  • β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6][19] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit specific cellular responses.[13][19]

Gs_Pathway cluster_membrane Cell Membrane B β Receptor Gs Gs Protein B->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Adrenaline Adrenaline Adrenaline->B cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↑ Heart Rate, Bronchodilation) PKA->Response

β-Adrenergic Receptor Gs Signaling Pathway.
  • α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] This pathway often provides negative feedback on neurotransmitter release.

Physiological and Therapeutic Effects

The clinical effects of adrenaline are a direct result of its interaction with adrenergic receptors on various tissues.

  • Cardiovascular:

    • β1 Effects: Increased heart rate (positive chronotropy), myocardial contractility (positive inotropy), and cardiac output.[5][20]

    • α1 Effects: Vasoconstriction in peripheral arterioles, increasing systemic vascular resistance and blood pressure.[12][20]

    • β2 Effects: Vasodilation in skeletal muscle vascular beds, which can lead to a decrease in diastolic blood pressure at low doses.[4][20]

  • Respiratory:

    • β2 Effects: Potent bronchodilation by relaxing bronchial smooth muscle.[5]

    • α1 Effects: Vasoconstriction of upper airway mucosal blood vessels, which reduces swelling and edema. This is the primary mechanism for its efficacy in croup.[1][2][21]

  • Metabolic:

    • Stimulates glycogenolysis in the liver and muscle and promotes lipolysis in adipose tissue, thereby increasing blood glucose and free fatty acid levels.[12][19]

    • Inhibits insulin (B600854) secretion via α-adrenergic receptors.[12]

Table 2: Dose-Dependent Pharmacodynamic Effects of Adrenaline
Dose LevelPrimary Receptor(s) ActivatedKey Cardiovascular EffectsOther Major Effects
Low β1, β2Increased heart rate and contractility; decreased or unchanged diastolic BP; increased systolic BP.Bronchodilation.
High α1, β1, β2Significant increase in heart rate, contractility, and peripheral vasoconstriction; marked increase in systolic and diastolic BP.Pronounced metabolic effects (hyperglycemia).
This compound (Racemic Epinephrine)

This compound, a 1:1 mixture of D- and L-isomers, is therapeutically equivalent to L-epinephrine for resolving symptoms in pediatric croup.[1][22] Its primary benefit in this context is rapid α1-mediated vasoconstriction of the upper airway mucosa, which alleviates obstruction.[2][3] This effect is transient, typically lasting 90-120 minutes, making it a crucial bridging therapy while corticosteroids take effect.[2][3]

Key Experimental Protocols

The quantification and functional assessment of adrenaline rely on established laboratory and clinical methodologies.

Quantification of Adrenaline in Biological Samples

Accurate measurement of adrenaline in plasma and urine is essential for pharmacokinetic studies.

  • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

    • Extraction: Adrenaline is extracted from the biological matrix (plasma or urine) using a cis-diol-specific affinity gel.[23]

    • Acylation & Conversion: The extracted adrenaline is derivatized to N-acyladrenaline and then enzymatically converted to N-acylmetanephrine.[23]

    • Competitive Immunoassay: The sample is added to a microtiter plate pre-coated with adrenaline antigen. An anti-adrenaline antibody is added, and the acylated adrenaline from the sample competes with the plate-bound adrenaline for antibody binding sites.[23][24]

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate (e.g., TMB). The resulting colorimetric signal is measured spectrophotometrically at 450 nm.[23][25] The signal intensity is inversely proportional to the adrenaline concentration in the sample.[23]

ELISA_Workflow A 1. Sample Extraction (Affinity Gel) B 2. Add Sample & Antibody to Coated Plate A->B C 3. Competitive Binding (Sample vs. Plate Antigen) B->C D 4. Wash to Remove Unbound Antibody C->D E 5. Add Enzyme-linked Secondary Antibody D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Measure Absorbance (Signal ∝ 1/[Adrenaline]) F->G

Generalized Workflow for a Competitive ELISA.
  • Other Methodologies: High-performance liquid chromatography (HPLC) and various electrochemical methods are also employed for their high sensitivity and specificity in detecting low concentrations of catecholamines in biological fluids.[26] A spectrophotometric assay based on the reaction with ammonium (B1175870) molybdate (B1676688) and sodium nitrite (B80452) has also been developed for quantification in pharmaceutical products.[27]

In Vivo Assessment of Pharmacodynamics

Clinical studies are designed to quantify the physiological effects of adrenaline in humans.

  • Methodology: Intravenous Dose-Response Study

    • Subject Recruitment: Enroll subjects (e.g., patients with coronary artery disease and healthy controls).[28]

    • Instrumentation: Establish IV access for drug infusion and hemodynamic monitoring (e.g., arterial line for blood pressure, thermodilution catheter for cardiac output).

    • Drug Administration: Infuse adrenaline intravenously at escalating dose rates (e.g., 0.06, 0.12, 0.18, and 0.24 µg/kg/min).[28]

    • Data Collection: Continuously record hemodynamic parameters, including heart rate, blood pressure, and cardiac contractility, at baseline and throughout each infusion period.[28]

    • Analysis: Analyze the collected data to determine the dose-response relationship for each measured parameter.[28]

  • Methodology: Clinical Trial of Nebulized Racemic Epinephrine

    • Subject Recruitment: Enroll pediatric patients presenting with moderate to severe croup, characterized using a validated scale like the Westley Croup Score (WCS).[1][2]

    • Randomization: Randomly assign patients to receive either nebulized racemic epinephrine (e.g., 0.5 mL of a 2.25% solution) or a placebo (e.g., saline).[1][29]

    • Assessment: Trained observers, blinded to the treatment allocation, assess and record the WCS, respiratory rate, and oxygen saturation at baseline and at fixed time points post-treatment (e.g., 10, 30, and 120 minutes).[1]

    • Analysis: Compare the change in WCS and other clinical parameters between the treatment and placebo groups to determine efficacy.[1][2] Studies show racemic epinephrine can reduce the WCS by 2-3 points within 30 minutes.[2][3]

References

DL-Adrenaline receptor binding affinity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Adrenaline Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding characteristics of this compound (Epinephrine) across the nine subtypes of adrenergic receptors. Adrenaline's physiological and therapeutic effects are dictated by its specific binding affinity and selectivity for these receptors, making a quantitative understanding of these interactions crucial for pharmacology and drug development.

Overview of Adrenergic Receptors

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines adrenaline and noradrenaline.[1][2] These receptors are integral to the sympathetic nervous system, mediating the "fight-or-flight" response, which involves regulating heart rate, blood pressure, airway reactivity, and metabolism.[1][3] There are two main types of adrenoceptors, α and β, which are further divided into a total of nine subtypes: α₁, α₂, and β.[2][4]

  • α₁-Adrenergic Receptors (α₁ₐ, α₁ₑ, α₁ₔ): Primarily coupled to Gq proteins.[1]

  • α₂-Adrenergic Receptors (α₂ₐ, α₂ₑ, α₂₋): Typically coupled to Gi proteins.[1][4]

  • β-Adrenergic Receptors (β₁, β₂, β₃): Primarily coupled to Gs proteins.[1][4]

Adrenaline Binding Affinity Profile

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of adrenaline for the nine human adrenergic receptor subtypes, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][6][7]

Table 1: this compound Binding Affinity (Ki) at Human Adrenergic Receptors

Receptor SubtypeG-Protein CouplingMean Ki (nM)
α₁ₐ Gq110
α₁ₑ Gq150
α₁ₔ Gq130
α₂ₐ Gi200
α₂ₑ Gi350
α₂₋ Gi400
β₁ Gs, (Gi)850
β₂ Gs, (Gi)280
β₃ Gs, (Gi)2500

Disclaimer: Data is compiled from the PDSP Ki Database.[5][7] Values represent the geometric mean of multiple independent experiments and should be considered as representative affinities. Experimental conditions can vary, leading to variations in reported Ki values.

Receptor Selectivity

Adrenaline is a non-selective agonist, meaning it binds to and activates multiple receptor subtypes.[3] However, its affinity is not uniform across all subtypes, leading to a degree of selectivity that is dose-dependent.[8] At lower physiological concentrations, adrenaline's effects are dominated by its higher affinity for β-adrenoceptors.[8] At higher pharmacological doses, it also engages α-adrenoceptors, where it has a slightly lower affinity.[8] This dose-dependent selectivity is critical to its wide range of physiological effects, from bronchodilation (β₂) to vasoconstriction (α₁).

Figure 1. Conceptual diagram illustrating how high affinity for a target receptor and low affinity for off-target receptors result in high ligand selectivity.

Adrenergic Receptor Signaling Pathways

The binding of adrenaline to an adrenoceptor initiates an intracellular signaling cascade mediated by heterotrimeric G proteins. The specific pathway activated depends on the receptor subtype and its associated G-protein.

  • α₁-Receptors (Gq Pathway): Activation of α₁ receptors leads to the Gq protein activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[1]

  • α₂-Receptors (Gi Pathway): Adrenaline binding to α₂ receptors activates the inhibitory G protein, Gi. This inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]

  • β-Receptors (Gs Pathway): Stimulation of β-receptors activates the stimulatory G protein, Gs. Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[3] Notably, under certain conditions, β₂ and β₃ receptors can also couple to Gi proteins, demonstrating signaling pathway plasticity.

SignalingPathways cluster_alpha1 α₁-Receptor Pathway cluster_alpha2 α₂-Receptor Pathway cluster_beta β-Receptor Pathway Adrenaline Adrenaline a1 α₁-AR a2 α₂-AR b β-AR Gq Gq-protein a1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gi Gi-protein a2->Gi AC_inhibit Adenylyl Cyclase (AC) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs-protein b->Gs AC_activate Adenylyl Cyclase (AC) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA ↑ PKA Activation cAMP_increase->PKA

Figure 2. Primary signaling pathways for α₁, α₂, and β-adrenergic receptors activated by adrenaline.

Experimental Protocols: Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand for a receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound (e.g., adrenaline) by measuring its ability to displace a radiolabeled ligand of known affinity.

Detailed Methodology
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target adrenergic receptor subtype in an ice-cold lysis buffer.

    • Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer, re-pellet, and finally resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-CGP12177 for β), and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β) to saturate the receptors.

    • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test compound (this compound).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound (adrenaline).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of adrenaline that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow A 1. Membrane Preparation (Homogenization & Centrifugation) B 2. Assay Plate Setup - Total Binding - Non-Specific Binding (NSB) - Competitive Binding A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound from Free Ligand) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Plot Curve, Determine IC₅₀) E->F G 7. Cheng-Prusoff Calculation (Convert IC₅₀ to Ki) F->G

Figure 3. Standard experimental workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

References

Endogenous versus Exogenous DL-Adrenaline Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the comparative effects of endogenously released adrenaline and exogenously administered DL-Adrenaline. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on signaling pathways, pharmacokinetics, pharmacodynamics, and experimental methodologies.

Introduction: Endogenous and Exogenous Adrenaline

Adrenaline (epinephrine) is a catecholamine that functions as both a hormone and a neurotransmitter, playing a critical role in the body's "fight-or-flight" response.[1]

  • Endogenous Adrenaline: Naturally produced and released by the chromaffin cells of the adrenal medulla and some neurons in the medulla oblongata in response to stress.[2] This release is a key component of the sympathoadrenal system's response to physiological or psychological stressors.[3]

  • Exogenous Adrenaline: Synthetically produced and administered as a drug. It is used in various clinical settings, including the treatment of anaphylaxis, cardiac arrest, and as a vasoconstrictor in local anesthetics.[4]

A crucial distinction in exogenous adrenaline is its chirality. The naturally occurring and biologically active form is L-Adrenaline (L-epinephrine). However, synthetic preparations can be a racemic mixture of D- and L-isomers, known as This compound . The D-isomer is significantly less potent than the L-isomer.[5] While many clinical applications now use L-Adrenaline, racemic epinephrine (B1671497) is still utilized in some contexts, such as for nebulization in the treatment of croup.[6]

Adrenergic Signaling Pathways

Adrenaline exerts its effects by binding to adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs). There are two main types of adrenoceptors: alpha (α) and beta (β), each with subtypes.

  • Alpha (α) Adrenoceptors:

    • α1-receptors: Coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium from the sarcoplasmic reticulum, causing smooth muscle contraction.[7]

    • α2-receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This can inhibit further neurotransmitter release and cause smooth muscle contraction.[7]

  • Beta (β) Adrenoceptors:

    • β1, β2, and β3-receptors: Coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. This activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in effects such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[7]

The specific response to adrenaline is tissue-dependent, based on the expression and density of these receptor subtypes.

Signaling Pathway Diagrams

G_protein_signaling cluster_alpha Alpha-Adrenergic Signaling cluster_beta Beta-Adrenergic Signaling Adrenaline_alpha Adrenaline alpha1_receptor α1 Receptor Gq Gq PLC Phospholipase C IP3_DAG IP3 & DAG Ca_release Ca²⁺ Release Smooth_muscle_contraction Smooth Muscle Contraction Adrenaline_beta Adrenaline beta_receptor β Receptor Gs Gs AC_activate Adenylyl Cyclase (Activated) cAMP_increase ↑ cAMP PKA Protein Kinase A Cellular_response Cellular Response (e.g., ↑ Heart Rate, Smooth Muscle Relaxation)

Quantitative Data Presentation

Pharmacokinetics of Endogenous vs. Exogenous Adrenaline

The pharmacokinetics of adrenaline vary significantly depending on its source (endogenous release vs. exogenous administration) and the route of administration for exogenous forms. Endogenously released adrenaline has a very short half-life, estimated to be around 2-3 minutes in plasma.[5] Exogenous administration pharmacokinetics are dependent on the method of delivery.

ParameterEndogenous (Stress-Induced)Exogenous (Intravenous)Exogenous (Intramuscular)
Cmax (Peak Plasma Concentration) Highly variable, can increase 50-fold or more over baseline (e.g., >10,000 ng/L)[2]Dose-dependent, can reach 10,000 to 100,000 ng/L in clinical settings[2]Lower than IV, variable by injection site and device[8]
Tmax (Time to Peak Concentration) Rapid, in response to stimulusVery rapid (seconds to minutes)[9]Slower than IV, typically 5-10 minutes[8]
Half-life (t1/2) ~2-3 minutes[5]~2-3 minutes[5]Appears longer due to continued absorption from the muscle tissue
Bioavailability N/A100%High, but variable[10]
Adrenoceptor Binding Affinities
Receptor SubtypeAgonistApproximate Ki (nM) or Potency Comparison
α1 L-AdrenalineHigh affinity
This compoundLower potency than L-Adrenaline
α2 L-AdrenalineHigh affinity
This compoundLower potency than L-Adrenaline
β1 L-AdrenalineHigh affinity
This compoundLower potency than L-Adrenaline
β2 L-AdrenalineHigh affinity
This compoundLower potency than L-Adrenaline

Note: Specific Ki values can vary between studies and experimental conditions. The general principle is that L-Adrenaline is the biologically active component.

Detailed Experimental Protocols

Measurement of Plasma Catecholamines using HPLC-ECD

This protocol outlines a common method for quantifying adrenaline in plasma samples.

Objective: To determine the concentration of adrenaline in plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Blood collection tubes with EDTA and sodium metabisulfite (B1197395).

  • Refrigerated centrifuge.

  • Solid-phase extraction (SPE) columns (e.g., alumina (B75360) or cation exchange).

  • HPLC system with a C18 reverse-phase column.

  • Electrochemical detector.

  • Internal standard (e.g., dihydroxybenzylamine - DHBA).

  • Mobile phase (e.g., acetate-citrate buffer with an ion-pairing agent).

  • Perchloric acid.

  • Calibrators and quality control samples.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in chilled EDTA tubes containing sodium metabisulfite to prevent catecholamine oxidation.

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.[11]

    • For analysis, thaw plasma samples and add an internal standard (DHBA).

    • Deproteinize the plasma by adding an equal volume of cold perchloric acid, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the deproteinized plasma onto the column.

    • Wash the column to remove interfering substances.

    • Elute the catecholamines from the column using an acidic solution.

  • HPLC-ECD Analysis:

    • Inject the eluted sample into the HPLC system.

    • Separate the catecholamines on the C18 column using an isocratic mobile phase.

    • Detect the eluted adrenaline using the electrochemical detector set at an appropriate oxidation potential.

    • Quantify the adrenaline concentration by comparing the peak area ratio of adrenaline to the internal standard against a calibration curve.[12]

Differentiating Endogenous and Exogenous Adrenaline using Labeled Isotopes

Objective: To simultaneously measure the plasma concentrations of endogenously produced and exogenously administered adrenaline.

Principle: This method uses a stable isotope-labeled version of adrenaline (e.g., deuterated or ¹³C-labeled) as the exogenous source. LC-MS/MS can then differentiate between the labeled (exogenous) and unlabeled (endogenous) adrenaline based on their mass-to-charge ratio.

Materials:

  • Stable isotope-labeled adrenaline (e.g., Epinephrine-d3).

  • LC-MS/MS system (Triple Quadrupole).

  • Materials for plasma collection and SPE as described in section 4.1.

Procedure:

  • Experimental Design:

    • Administer a known dose of the stable isotope-labeled adrenaline to the subject.

    • Collect blood samples at predetermined time points.

    • Process the plasma as described in section 4.1, including the addition of a different internal standard if necessary for the LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method on the triple quadrupole mass spectrometer.

    • Define specific precursor-to-product ion transitions for both endogenous (unlabeled) and exogenous (labeled) adrenaline, as well as the internal standard.

    • Inject the prepared samples into the LC-MS/MS system.

    • Quantify the concentrations of both endogenous and exogenous adrenaline by comparing their respective peak areas to the internal standard against separate calibration curves for each analyte.[11]

Experimental Workflow Diagram

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation start Hypothesis Formulation subject_prep Subject Preparation (e.g., cannulation) start->subject_prep exogenous_admin Administer Labeled Exogenous Adrenaline subject_prep->exogenous_admin stress_induction Induce Endogenous Adrenaline Release (e.g., exercise, mental stress) exogenous_admin->stress_induction blood_sampling Timed Blood Sampling stress_induction->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation spe Solid-Phase Extraction centrifugation->spe elution Elution of Catecholamines spe->elution lcmsms LC-MS/MS Analysis elution->lcmsms quantification Quantification of Endogenous & Exogenous Adrenaline lcmsms->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling statistical_analysis Statistical Analysis quantification->statistical_analysis conclusion Conclusion pk_modeling->conclusion statistical_analysis->conclusion

Conclusion

The effects of adrenaline are mediated through a complex interplay of adrenergic receptor subtypes, leading to diverse physiological responses. Understanding the distinctions between the rapid, localized, and potent effects of endogenous L-Adrenaline and the pharmacokinetic and pharmacodynamic profiles of exogenously administered this compound is crucial for both basic research and clinical applications. For drug development professionals, recognizing the stereoselectivity of adrenaline's actions and employing precise analytical methods are paramount for accurate interpretation of experimental data and the development of effective therapeutics targeting the sympathoadrenal system. This guide provides a foundational framework for these endeavors.

References

DL-Adrenaline material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the material safety data for DL-Adrenaline, also known as DL-Epinephrine. It is intended to be a technical resource for individuals involved in the research, development, and handling of this compound. This guide covers critical safety information, toxicological data, handling procedures, and the biochemical mechanisms of action.

Chemical and Physical Properties

This compound is a synthetic form of epinephrine (B1671497), a hormone and neurotransmitter. It is a white to off-white or light brown powder.[1][2] It is sparingly soluble in water and alcohol.[1] Due to its sensitivity to light, heat, and air, it should be stored in a cool, dark place.[1][3][4]

PropertyValueSource
Chemical Name 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol[5]
Synonyms DL-Epinephrine, (±)-Adrenaline, Racepinephrine[5][6][7]
CAS Number 329-65-7[2][6]
Molecular Formula C₉H₁₃NO₃[2][3][5]
Molecular Weight 183.21 g/mol [2][5]
Appearance White to light brown powder[1][2][8]
Melting Point 196 - 198 °C[2]
Storage Temperature 2 - 8 °C, Refrigerated[1][2][3]

Toxicological Data

This compound is classified as a toxic compound and should be handled with care. It can be toxic if ingested, inhaled, or absorbed through the skin.[3][6][7] Overexposure can lead to serious illness or death.[3]

MetricValueSpeciesRoute of AdministrationSource
LD₅₀0.07 mg/kgRatIntravenous[3]
LD₅₀7.8 mg/kgMouseIntraperitoneal[3]
LD₅₀3.4 mg/kgMouseIntravenous[3]
LD₅₀90 mg/kgMouseOral[7]
LDLo30 mg/kgRatOral[8]
LDLo50 mg/kgMouseOral[8]
LD₅₀62 mg/kgRatDermal[9]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

Hazard Identification and First Aid

This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[3][7] It may also have teratogenic effects.[3]

Hazard Statements:

  • H301+H311: Toxic if swallowed or in contact with skin.[7][10]

  • H315: Causes skin irritation.[1][7]

  • H319: Causes serious eye irritation.[1][7]

  • H335: May cause respiratory irritation.[1][7]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash clothing before reuse.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. If swallowed, seek medical advice immediately and show the container or label.[6]

Handling, Storage, and Spill Management

Handling: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[3] Avoid dust formation.[6] Do not ingest or inhale.[3] Avoid contact with eyes, skin, and clothing.[3] Wear appropriate personal protective equipment, including a lab coat, splash goggles, a dust respirator, and gloves.[3][8]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][11] Keep refrigerated at 2-8°C.[1][2][3] Protect from light and heat.[3][8] Store away from incompatible materials such as oxidizing agents and acids.[3]

Spill Management: In case of a spill, stop the leak if it can be done without risk.[3] Do not touch the spilled material.[3] Use a water spray to reduce vapors.[3] Prevent entry into sewers or confined areas.[3] Eliminate all ignition sources.[3] Sweep up and shovel into suitable containers for disposal.[6]

Experimental Protocols

The toxicological data presented in this guide are determined through standardized experimental protocols. The following are representative methodologies based on OECD guidelines for acute toxicity testing.

Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 423)

Objective: To determine the oral median lethal dose (LD₅₀) of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[7]

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight (for rats) or for 3-4 hours (for mice) before dosing. Water is provided ad libitum.[2]

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water or corn oil).[7] The dose is administered in a single gavage using a stomach tube.[2]

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing depends on the outcome of the previous dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2]

  • Data Analysis: The LD₅₀ is calculated based on the mortality data at different dose levels.

Acute Dermal Toxicity (LD₅₀) Determination (Based on OECD Guideline 402)

Objective: To assess the potential for a substance to cause toxicity when applied to the skin.

Methodology:

  • Animal Selection: Healthy young adult animals (commonly rats or rabbits) with intact skin are used.[12]

  • Preparation of Skin: The fur on the dorsal area of the trunk is clipped or shaved 24 hours before the test.[12]

  • Application of Test Substance: The substance is applied uniformly over a specific area of the skin and held in contact with a porous gauze dressing for 24 hours.[12][13]

  • Observation: Animals are observed for signs of skin irritation (erythema, edema), systemic toxicity, and mortality for 14 days.[12]

  • Data Analysis: The dermal LD₅₀ is determined from the mortality rates at different dose levels.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a non-selective agonist of adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[14][15] These receptors are broadly classified into alpha (α) and beta (β) types, each with subtypes.[15]

Beta-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors (β₁, β₂, and β₃) typically leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[16][17] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to a cellular response. In the heart, this increases heart rate and contractility.[14] In the liver and muscle, it stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose).[18]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to DL_Adrenaline This compound DL_Adrenaline->Beta_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Increased Heart Rate) PKA->Cellular_Response Leads to

Beta-Adrenergic Signaling Pathway
Alpha-1 Adrenergic Receptor Signaling

Stimulation of α₁-adrenergic receptors activates a different G protein (Gq), which in turn activates phospholipase C (PLC).[19][20] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[19] IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[19] This pathway is involved in smooth muscle contraction, such as vasoconstriction.[18]

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane Alpha1_Receptor α₁-Adrenergic Receptor G_Protein_q G Protein (Gq) Alpha1_Receptor->G_Protein_q Activates PLC Phospholipase C (PLC) G_Protein_q->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC DL_Adrenaline This compound DL_Adrenaline->Alpha1_Receptor Binds to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Alpha Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response_Alpha Leads to PKC->Cellular_Response_Alpha Leads to Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Cleanup Carefully Sweep or Vaccum up Powder Contain->Cleanup Decontaminate Decontaminate Spill Area with Soap and Water Cleanup->Decontaminate Dispose Place Waste in a Sealed Hazardous Waste Container Decontaminate->Dispose End Spill Cleaned and Secured Dispose->End

References

Methodological & Application

Application Notes and Protocols: Preparation of DL-Adrenaline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Adrenaline, also known as DL-Epinephrine, is a catecholamine that acts as a hormone and neurotransmitter. It is a non-selective agonist of all adrenergic receptors, playing a crucial role in the "fight-or-flight" response. In a research context, this compound is a vital tool for studying a wide range of physiological and pathological processes, including cardiovascular function, metabolism, and neurotransmission. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation of this compound stock solutions, information on its solubility and stability, and essential safety precautions.

Data Presentation

Table 1: Solubility and Stability of this compound and its Hydrochloride Salt
CompoundSolventSolubilityStorage TemperatureStabilityCitation
This compoundWaterSparingly soluble-Unstable in neutral or alkaline solutions; darkens on exposure to air and light.[1][2]
This compoundDilute Hydrochloric AcidReadily soluble--[2]
This compoundDMSO1 mg/mL (5.45 mM)-20°C (powder, 3 years); -80°C (in solvent, 1 year); -20°C (in solvent, 1 month)Aliquot to avoid repeated freeze-thaw cycles.[3]
This compound HydrochlorideWater (H₂O)>50 mg/mL2-8°CLight sensitive.[4]
(±)-Epinephrine (hydrochloride)DMSO~20 mg/ml-20°CPurge with an inert gas.[5]
(±)-Epinephrine (hydrochloride)Dimethyl formamide~20 mg/ml-20°CPurge with an inert gas.[5]
(±)-Epinephrine (hydrochloride)PBS (pH 7.2)~5 mg/ml-Aqueous solutions are not recommended for storage for more than one day.[5]
Diluted Epinephrine (in 0.9% Saline)0.9% Saline-4°C or 20°C (with or without fluorescent light)Stable for up to 90 days.[6]
Diluted Epinephrine (in 5% Dextrose)5% Dextrose in Water-4°C or 25°CStable for up to 30 days.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for preparing a stock solution of the more water-soluble hydrochloride salt of this compound.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized or distilled water

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

  • Sterile, light-protecting microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

  • Dissolving: Transfer the powder to the sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Add sterile water to reach the final desired volume (10 mL). Vortex again to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This step is crucial for cell culture and in vivo experiments.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term use, the solution can be stored at 2-8°C for a limited time, protected from light.[4]

Protocol 2: Preparation of this compound Stock Solution in DMSO (e.g., 1 mg/mL)

This protocol is suitable for preparing a stock solution of the free base form of this compound, which has lower aqueous solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile, light-protecting microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 1 mg/mL solution in 10 mL, weigh 10 mg.

  • Dissolving: Transfer the powder to the sterile conical tube. Add the desired volume of anhydrous DMSO (10 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the DMSO stock solution into sterile, light-protecting microcentrifuge tubes in small volumes. Store the aliquots at -20°C or -80°C.[3]

Note on working solutions: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[9]

Safety Precautions

This compound is a potent bioactive compound and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.[1][10]

  • Handling Powder: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[10][11] this compound is toxic if it comes into contact with the skin.[1]

  • Disposal: Dispose of waste according to institutional and local regulations.

  • Exposure: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[11]

Visualizations

experimental_workflow cluster_aqueous Protocol 1: Aqueous Stock Solution cluster_dmso Protocol 2: DMSO Stock Solution weigh_hcl Weigh this compound HCl dissolve_h2o Dissolve in sterile water weigh_hcl->dissolve_h2o vortex_h2o Vortex to mix dissolve_h2o->vortex_h2o adjust_vol_h2o Adjust to final volume vortex_h2o->adjust_vol_h2o filter Sterile filter (0.22 µm) adjust_vol_h2o->filter aliquot_h2o Aliquot into light-protecting tubes filter->aliquot_h2o store_h2o Store at -20°C or -80°C aliquot_h2o->store_h2o weigh_base Weigh this compound dissolve_dmso Dissolve in anhydrous DMSO weigh_base->dissolve_dmso vortex_dmso Vortex to mix dissolve_dmso->vortex_dmso aliquot_dmso Aliquot into light-protecting tubes vortex_dmso->aliquot_dmso store_dmso Store at -20°C or -80°C aliquot_dmso->store_dmso

Caption: Experimental workflow for preparing this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane AR Adrenergic Receptor (GPCR) G_protein G-Protein (Gs) AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to G_protein->AC Activates Adrenaline This compound Adrenaline->AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase_Kinase Phosphorylase Kinase PKA->Phosphorylase_Kinase Phosphorylates & Activates Glycogen_Phosphorylase Glycogen Phosphorylase Phosphorylase_Kinase->Glycogen_Phosphorylase Phosphorylates & Activates Glucose Glucose-1-Phosphate Glycogen_Phosphorylase->Glucose Breaks down Glycogen to Glycogen Glycogen Glycogen->Glycogen_Phosphorylase Cellular_Response Cellular Response (e.g., Glycogenolysis) Glucose->Cellular_Response

Caption: Simplified adrenaline signaling pathway via a β-adrenergic receptor.

References

Application Notes and Protocols: In Vitro Application of DL-Adrenaline in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Adrenaline, a catecholamine hormone and neurotransmitter, plays a critical role in regulating a multitude of physiological processes through its interaction with adrenergic receptors on virtually every cell type.[1] In primary cell culture, which provides a more physiologically relevant model than immortalized cell lines, this compound is a vital tool for investigating cellular signaling, metabolism, and functional responses in a controlled in vitro environment.[2] These application notes provide detailed protocols and data for the use of this compound in primary cell cultures, with a focus on its effects on various cell types and the underlying signaling pathways.

Adrenaline's effects are mediated through its binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][] Activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses depending on the receptor subtype and the specific cell type.[1][4] This document will delve into the specifics of these pathways and provide the necessary information for designing and executing experiments involving this compound in primary cell culture.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound across different primary cell types as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Primary Cell Cultures

Primary Cell TypeSpeciesConcentration RangeObserved EffectReference
Adrenocortical CellsBovine10⁻⁹ M - 10⁻⁵ MStimulation of steroidogenesis[5]
Aortic Smooth Muscle CellsRat10⁻⁵ MMaximal stimulation of growth[6]
PlateletsHuman1 - 8 µMInduction of aggregation[7]
Cortical NeuronsMouse10⁻⁵ MIncreased input resistance and membrane depolarization[8]
Common Carotid Artery Smooth MuscleRabbit10⁻⁸ g/mlContraction[9]
Human Airway Smooth Muscle CellsHumanNot specifiedRelaxation (via β₂AR), Contraction (following β₂AR desensitization)[10]
CardiomyocytesRatNot specifiedChanges in inflammation and angiogenesis-related gene expression[11][12]

Table 2: Time-Dependent Effects of this compound

Primary Cell TypeSpeciesIncubation TimeObserved EffectReference
Aortic Smooth Muscle CellsRat72 hoursMaximal stimulation of growth[6]
SH-SY5Y (neuronal model)Human24, 48, 96 hoursTime-dependent decrease in cell viability[13][14]
CardiomyocytesRat48 hoursAltered gene expression related to angiogenesis[12]
Primary Human HepatocytesHuman1, 2, and 7 daysGeneral observation that longer incubation can increase cytotoxicity for some compounds[15]

Signaling Pathways

Adrenaline initiates its effects by binding to adrenergic receptors, which are broadly classified into α and β subtypes. These receptors are coupled to different G-proteins, leading to the activation of distinct second messenger systems.

α-Adrenergic Signaling
  • α₁-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.[16]

  • α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

β-Adrenergic Signaling

  • β₁, β₂, and β₃-Adrenergic Receptors: These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[17][18] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses such as increased heart rate and force of contraction in cardiomyocytes, and relaxation in smooth muscle cells.[11][19] There is also evidence for non-canonical, G-protein-independent signaling pathways involving β-arrestin.[4]

Adrenaline_Signaling_Pathways cluster_alpha α-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Adrenaline_alpha This compound alpha1_receptor α1 Receptor Adrenaline_alpha->alpha1_receptor alpha2_receptor α2 Receptor Adrenaline_alpha->alpha2_receptor Gq Gq alpha1_receptor->Gq activates Gi Gi alpha2_receptor->Gi activates PLC Phospholipase C Gq->PLC activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits PIP2 PIP2 PLC->PIP2 cleaves cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response_alpha Cellular Response (e.g., Contraction) Ca_release->Cellular_Response_alpha PKC->Cellular_Response_alpha Cellular_Response_alpha2 Cellular Response cAMP_decrease->Cellular_Response_alpha2 Adrenaline_beta This compound beta_receptor β Receptor Adrenaline_beta->beta_receptor Gs Gs beta_receptor->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim activates ATP ATP AC_stim->ATP converts cAMP_increase ↑ cAMP ATP->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Cellular_Response_beta Cellular Response (e.g., Relaxation, ↑ Heart Rate) Downstream->Cellular_Response_beta

Caption: Adrenaline signaling through α and β adrenergic receptors.

Experimental Protocols

The following are generalized protocols for the in vitro application of this compound in primary cell culture. Specific parameters such as cell seeding density, media composition, and agonist concentrations should be optimized for each primary cell type and experimental question.

Protocol 1: General Primary Cell Culture and Treatment with this compound

This protocol outlines the basic steps for culturing primary cells and treating them with this compound.

Materials:

  • Cryopreserved primary cells (e.g., cardiomyocytes, smooth muscle cells, neurons)

  • Complete growth medium (optimized for the specific primary cell type)[2]

  • Phosphate-buffered saline (PBS), sterile

  • This compound solution (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO, and protected from light)

  • Cell culture flasks or plates[2]

  • Humidified incubator (37°C, 5% CO₂)[2]

  • Biological safety cabinet[20]

Procedure:

  • Thawing and Seeding Primary Cells:

    • Rapidly thaw the vial of cryopreserved primary cells in a 37°C water bath.

    • Decontaminate the outside of the vial with 70% ethanol (B145695) before opening in a biological safety cabinet.

    • Gently transfer the cell suspension into a sterile conical tube containing pre-warmed complete growth medium.

    • Centrifuge the cells at a low speed (e.g., 150-200 x g) for 5-10 minutes to pellet the cells.

    • Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the cells into appropriate culture vessels at the desired density.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Culture Maintenance:

    • Allow the cells to adhere and recover for 24-48 hours before any treatment.

    • Change the culture medium every 2-3 days, or as recommended for the specific cell type.

  • This compound Treatment:

    • Prepare fresh serial dilutions of this compound from a stock solution in serum-free or complete growth medium immediately before use.

    • When cells have reached the desired confluency, aspirate the old medium.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the adrenaline stock).

    • Incubate the cells for the desired period (e.g., minutes for acute signaling events, hours to days for gene expression or viability studies).

Experimental_Workflow_Adrenaline Thaw Thaw Primary Cells Seed Seed Cells in Culture Vessel Thaw->Seed Incubate_Initial Incubate (24-48h) 37°C, 5% CO₂ Seed->Incubate_Initial Treat Treat Cells with Adrenaline (and Vehicle Control) Incubate_Initial->Treat Prepare_Adrenaline Prepare this compound Dilutions Prepare_Adrenaline->Treat Incubate_Treatment Incubate for Desired Time Treat->Incubate_Treatment Assay Perform Downstream Assay (e.g., Viability, Signaling) Incubate_Treatment->Assay

Caption: General workflow for primary cell culture and adrenaline treatment.

Protocol 2: Assessment of Cell Viability (LDH Assay)

This protocol describes how to measure cytotoxicity induced by this compound using a lactate (B86563) dehydrogenase (LDH) release assay.

Materials:

  • Primary cells cultured in 96-well plates

  • This compound

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Culture and treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 96 hours) as described in Protocol 1.[13][14] Include wells for:

    • Untreated cells (negative control)

    • Cells treated with lysis buffer (positive control for maximum LDH release)

    • Medium only (background control)

  • After the incubation period, carefully collect the culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally compares the LDH release from treated cells to that of the positive and negative controls.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol outlines a method to quantify changes in intracellular cyclic AMP (cAMP) levels following stimulation with this compound.

Materials:

  • Primary cells cultured in multi-well plates

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Lysis buffer (provided with the kit or a compatible buffer)

  • Plate reader

Procedure:

  • Seed and culture primary cells to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes) to prevent the breakdown of cAMP.

  • Stimulate the cells with different concentrations of this compound for a short duration (e.g., 10-30 minutes) at 37°C. Include an untreated control.

  • Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's protocol.

  • Perform the cAMP measurement following the kit's instructions.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Generate a standard curve using the provided cAMP standards and determine the concentration of cAMP in the cell lysates.

Conclusion

The in vitro application of this compound in primary cell culture is a powerful approach to dissect its complex physiological and pathological roles at the cellular level. The protocols and data presented here provide a foundation for researchers to investigate the effects of adrenaline on various primary cell types. Successful experimentation requires careful optimization of cell culture conditions, agonist concentrations, and incubation times, as these can vary significantly between different primary cell populations. By adhering to rigorous experimental design and the detailed methodologies provided, researchers can obtain reliable and reproducible data to advance our understanding of adrenergic signaling and its implications in health and disease.

References

Application Notes and Protocols for Subcutaneous Administration of DL-Adrenaline in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous (SC) administration of DL-Adrenaline (Epinephrine) in rodent models. This document includes detailed experimental protocols, a summary of expected physiological responses, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Adrenaline, also known as epinephrine (B1671497), is a critical hormone and neurotransmitter involved in the "fight-or-flight" response.[1][2] In biomedical research, this compound is frequently administered to rodent models to study its physiological and pathological effects, particularly on the cardiovascular and metabolic systems. Subcutaneous administration is a common route due to its relative ease of application and sustained release profile compared to intravenous injection.

Physiological Effects of Subcutaneous Adrenaline Administration

The subcutaneous administration of adrenaline in rodents elicits a range of dose-dependent physiological responses. The primary effects are observed in the cardiovascular and metabolic systems.

Cardiovascular Effects

Adrenaline administration influences heart rate and blood pressure by acting on α- and β-adrenergic receptors.[2] Stress induced by immobilization in rats, which elevates adrenaline levels, has been shown to significantly increase blood pressure by approximately 10 mmHg.[3] Conversely, low doses of epinephrine have been observed to induce a hypotensive episode in rats.[4] Injections of adrenaline into the anterior thalamic region of rats have been shown to decrease both arterial blood pressure and heart rate.[5]

Metabolic Effects

Adrenaline plays a crucial role in regulating glucose homeostasis. It stimulates glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose) in the liver, leading to an increase in blood glucose levels.[1][2][6]

  • Blood Glucose: Subcutaneous injection of adrenaline at a dose of 300 µg/kg in rats has been shown to impact blood-glucose levels.[7] In another study, intraperitoneal injection of adrenaline at 0.6 mg/kg in rats that were not fasting led to an increase in blood sugar levels from a pre-test average of 110.67 mg/dL to a post-test average of 155.5 mg/dL.[6]

  • Insulin (B600854) Secretion: Adrenaline has an inhibitory effect on insulin secretion.[7][8] However, in rats chronically treated with adrenaline, this inhibitory effect may be reduced, leading to better glucose tolerance.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies involving adrenaline administration in rodent models.

Table 1: Effects of Adrenaline on Blood Glucose in Rats

Dosage and RouteAnimal ModelBaseline Blood Glucose (mg/dL)Post-Administration Blood Glucose (mg/dL)Time PointReference
0.6 mg/kg IPMale Rattus norvegicus (non-fasting)110.67155.5Not Specified[6]
0.6 mg/kg IPMale Rattus norvegicus (fasting)13095.17Not Specified[6]
300 µg/kg SCRatsNot SpecifiedLower in chronically treated vs. controlUp to 2.5 hours[7]

Table 2: Cardiovascular Effects of Adrenaline in Rats

Dosage and RouteAnimal ModelEffect on Blood PressureEffect on Heart RateReference
Intrahypothalamic InjectionRatsDecreaseDecrease[5]
Stress-induced (Immobilization)RatsIncrease (~10 mmHg)Not Specified[3]
0.06 µg/kg/min InfusionAdrenal demedullated pithed ratsEnhanced response to PNSNot Specified[9]

Table 3: Adrenaline Dosages Used in Rodent Studies

DosageRouteAnimal ModelStudied EffectReference
300 µg/kgSCRatsCarbohydrate Metabolism[7]
0.5, 0.25, 0.125 mg/kgIPMiceBlood Glucose[10]
0.6 mg/kgIPRatsBlood Glucose[6]
11.1 mg/kgSCMiceLD50 (Control)[11]
9.1 mg/kgSCMiceLD50 (Nitroglycerin-treated)[11]

Experimental Protocols

General Protocol for Subcutaneous Administration of this compound

This protocol provides a general framework for the subcutaneous administration of this compound to rodents. Specific parameters such as dosage and monitoring timepoints should be optimized based on the experimental design.

Materials:

  • This compound solution (e.g., 1 mg/mL)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Rodent restrainer

  • Animal scale

  • Glucometer and test strips (for metabolic studies)

  • Blood pressure and heart rate monitoring system (for cardiovascular studies)

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh the animal immediately before injection to ensure accurate dosing.

  • Dose Preparation:

    • Dilute the this compound stock solution to the desired concentration using sterile saline. The final injection volume should typically be between 100-200 µL for mice and 200-500 µL for rats.

    • Prepare fresh dilutions for each experiment as adrenaline can oxidize and lose potency.

  • Administration:

    • Gently restrain the rodent.

    • Lift the loose skin over the dorsal midline (scruff) to form a tent.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

  • Monitoring:

    • Metabolic Studies: Measure baseline blood glucose from the tail vein before injection. Subsequent measurements should be taken at appropriate time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

    • Cardiovascular Studies: Monitor heart rate and blood pressure continuously using a tail-cuff system or telemetry. Record baseline values before administration and track changes post-injection.

  • Data Analysis:

    • Record all data systematically.

    • Analyze changes in physiological parameters over time compared to baseline and control groups.

    • Use appropriate statistical methods to determine significance.

Example Protocol: Investigating the Hyperglycemic Effect of Adrenaline in Mice

This protocol is adapted from studies investigating the effect of adrenaline on blood glucose.[10]

  • Animals: Male C57BL/6J mice, 8-12 weeks old.

  • Dosage: 0.5 mg/kg this compound, administered intraperitoneally (as a reference to a common systemic administration route).

  • Procedure:

    • Measure baseline blood glucose from a tail snip.

    • Inject 0.5 mg/kg of adrenaline solution.

    • Measure blood glucose at 15 minutes post-injection.

    • At the end of the experiment, anesthetize the mice and collect blood and tissues (e.g., liver) for further analysis (e.g., glycogen (B147801) content).

Visualizations

Adrenaline Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by adrenaline, leading to the breakdown of glycogen into glucose.

Adrenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Adrenaline Adrenaline (Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active PhK_inactive Inactive Phosphorylase Kinase PKA_active->PhK_inactive Phosphorylates PhK_active Active Phosphorylase Kinase PhK_inactive->PhK_active GP_inactive Inactive Glycogen Phosphorylase PhK_active->GP_inactive Phosphorylates GP_active Active Glycogen Phosphorylase GP_inactive->GP_active Glucose Glucose-1-Phosphate GP_active->Glucose Breaks down Glycogen to Glycogen Glycogen Glycogen->GP_active

Caption: Adrenaline signaling cascade leading to glycogenolysis.

Experimental Workflow for Subcutaneous Adrenaline Administration

This diagram outlines the typical workflow for an in vivo study involving the subcutaneous administration of adrenaline in rodents.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurements (e.g., Blood Glucose, BP, HR) acclimatization->baseline randomization Randomization into Groups (Control vs. Treatment) baseline->randomization dosing Dose Preparation and Subcutaneous Administration randomization->dosing monitoring Post-Administration Monitoring (Time-course measurements) dosing->monitoring endpoint Endpoint Determination (e.g., Time, Physiological state) monitoring->endpoint collection Sample Collection (Blood, Tissues) endpoint->collection analysis Data Analysis and Statistical Evaluation collection->analysis end End analysis->end

Caption: General experimental workflow for in vivo rodent studies.

References

Application Notes and Protocols for the Quantification of DL-Adrenaline in Biological Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of DL-Adrenaline (Epinephrine) in biological samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols described herein are compiled from established methods and are intended to provide a robust framework for routine analysis and research applications.

Introduction

Adrenaline, a critical catecholamine hormone and neurotransmitter, plays a vital role in regulating physiological processes.[1][2] Its accurate quantification in biological matrices such as plasma and urine is essential for diagnosing various pathological conditions, including pheochromocytoma, and for pharmacokinetic studies in drug development.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable and accessible method for the determination of adrenaline.[5] This technique separates adrenaline from other endogenous compounds based on its physicochemical properties, allowing for its selective detection and quantification.

Principle of the Method

The method is based on reversed-phase HPLC, where adrenaline is separated on a C18 stationary phase. An acidic mobile phase containing an ion-pairing agent is often employed to improve the retention and peak shape of the polar adrenaline molecule.[6] Following chromatographic separation, adrenaline is detected by its absorbance in the ultraviolet (UV) region, typically around 280 nm.[4] Quantification is achieved by comparing the peak area of adrenaline in the sample to that of a known concentration in a standard solution.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 3,4-dihydroxybenzylamine)[1]

  • HPLC grade methanol (B129727) and acetonitrile[1][5]

  • Perchloric acid

  • Orthophosphoric acid[5]

  • Sodium dihydrogen phosphate[7]

  • 1-Octanesulfonic acid sodium salt[6]

  • EDTA

  • Ultrapure water

  • Biological matrix (plasma, urine)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions.

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase 75 mM Sodium dihydrogen phosphate, 1.7 mM 1-octanesulfonic acid sodium salt, 25 µM EDTA, 10% acetonitrile (B52724) in water, pH adjusted to 3.0 with phosphoric acid.[8]
Flow Rate 0.8 - 1.0 mL/min[1][8]
Injection Volume 20 µL
Column Temperature 30-35 °C[1][8]
UV Detection Wavelength 280 nm[4]
Autosampler Temperature 4 °C to prevent sample decomposition[1]
Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in 0.1 M perchloric acid. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 10-1000 ng/mL).

Sample Preparation

The preparation of biological samples is a critical step to remove interfering substances and concentrate the analyte.[9][10]

3.4.1. Plasma Sample Preparation

  • To 1 mL of plasma, add a known amount of internal standard.

  • Add 2 mL of ice-cold 0.4 M perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4,000 rpm for 15 minutes at 4 °C.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

3.4.2. Urine Sample Preparation

  • To 1 mL of urine, add a known amount of internal standard.

  • Acidify the urine sample by adding 100 µL of 1 M HCl.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4,000 rpm for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

For cleaner samples and improved sensitivity, solid-phase extraction (SPE) can be employed.

Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-UV quantification of adrenaline, compiled from various sources.

ParameterTypical ValueReference
Linearity Range 10 - 35 µg/mL[5]
Correlation Coefficient (r²) > 0.99[11]
Limit of Detection (LOD) 1.17 µg/mL (Norepinephrine)[5]
Limit of Quantification (LOQ) 3.55 µg/mL (Norepinephrine)[5]
Accuracy (Recovery) 99.25% - 101.81%[7]
Precision (RSD) < 2%[7]

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to this application.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification adrenaline_synthesis_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Noradrenaline Noradrenaline Dopamine->Noradrenaline Dopamine β-hydroxylase Adrenaline Adrenaline Noradrenaline->Adrenaline PNMT

References

Application Notes and Protocols for the Spectrophotometric Assay of DL-Adrenaline Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Adrenaline (epinephrine) is a crucial catecholamine hormone and neurotransmitter involved in regulating various physiological processes. Its oxidation is a significant area of study in pharmacology and neurochemistry, as the oxidation products can have distinct biological activities and implications in certain pathological conditions. The primary oxidation product, DL-adrenochrome, is a colored compound, which allows for a straightforward spectrophotometric assay to monitor the oxidation process. This method is valuable for studying the kinetics of adrenaline oxidation, screening for antioxidants that may inhibit this process, and for the quantitative determination of adrenaline in various preparations.

The assay is based on the principle that adrenaline, in the presence of an oxidizing agent or under conditions of autoxidation, is converted to adrenochrome (B1665551), which exhibits a characteristic absorbance maximum in the visible spectrum.[1][2][3] The rate of adrenochrome formation can be monitored over time by measuring the increase in absorbance at this specific wavelength.

Chemical Principle

The oxidation of adrenaline to adrenochrome is a multi-step process involving several intermediates. The reaction proceeds through the formation of a semiquinone radical and an o-quinone, followed by an intramolecular cyclization to form leucoadrenochrome. Subsequent oxidation of leucoadrenochrome yields the final colored product, adrenochrome.[4][5][6][7] This final product is pink in solution and has a distinct absorption spectrum.[2]

Key Experimental Parameters

The efficiency and rate of adrenaline oxidation are influenced by several factors that can be modulated for experimental purposes:

  • pH: The autoxidation of adrenaline is significantly enhanced in alkaline conditions (pH > 7.8).[4]

  • Oxidizing Agents: While atmospheric oxygen can serve as the oxidant in autoxidation, other agents like silver oxide (Ag₂O), iodic acid, or cetyltrimethylammonium dichromate (CTADC) can be used to initiate and control the oxidation.[1][2][3][5]

  • Temperature: Reaction temperature can affect the rate of oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze the autoxidation of adrenaline.

Applications

  • Enzyme Kinetics: Studying the activity of enzymes that metabolize adrenaline.

  • Antioxidant Screening: Evaluating the capacity of compounds to inhibit adrenaline oxidation.

  • Pharmaceutical Analysis: Determining the concentration of adrenaline in pharmaceutical formulations and assessing its stability.[1][8][9]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Adrenaline Autoxidation

This protocol describes a common method to measure the autoxidation of this compound by monitoring the formation of adrenochrome in an alkaline buffer.

Materials:

  • This compound hydrochloride

  • Sodium carbonate-bicarbonate buffer (or other suitable alkaline buffer)

  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length)

  • Micropipettes

  • Distilled or deionized water

Procedure:

  • Preparation of Reagents:

    • Adrenaline Stock Solution: Prepare a stock solution of this compound hydrochloride in distilled water. Due to its instability, this solution should be prepared fresh before each experiment.

    • Alkaline Buffer: Prepare a buffer solution at the desired alkaline pH (e.g., pH 10.2). A common buffer is a sodium carbonate-bicarbonate buffer.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the absorbance maximum of adrenochrome. This is typically in the range of 480-490 nm. For this protocol, we will use 480 nm .

  • Assay Procedure:

    • Pipette the required volume of the alkaline buffer into a cuvette.

    • Use this cuvette to blank the spectrophotometer.

    • Initiate the reaction by adding a small volume of the adrenaline stock solution to the cuvette containing the buffer. The final concentration of adrenaline will depend on the specific experimental goals.

    • Mix the contents of the cuvette quickly and gently by inverting it.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 480 nm.

    • Record the absorbance at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Plot the absorbance values against time to obtain a kinetic curve.

    • The initial rate of the reaction can be determined from the slope of the linear portion of this curve.

    • The amount of adrenochrome formed can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of adrenochrome is known under the specific assay conditions.

Data Presentation

The following tables summarize key quantitative data gathered from various spectrophotometric methods for adrenaline determination.

Table 1: Wavelength Maxima for Adrenaline Oxidation Products

Product/ComplexWavelength (λmax)Oxidizing Agent/Reaction ConditionReference
Adrenochrome455 nmCetyltrimethylammonium dichromate (CTADC)[4][5][7]
Aminochrome490 nmSilver oxide (Ag₂O)[1][3]
Adrenochrome486 nmLead(IV) dioxide[10]
Adrenaline-Iodic Acid Complex520 nmIodic Acid
Adrenaline-Ammonium Molybdate (B1676688) Complex405 nmAmmonium molybdate and sodium nitrite[11]
Adrenaline-Vanadium(V) Complex488 nmVanadium(V)[12]
Adrenolutin347 nmAutoxidation in alkaline medium (pH 10.65)[6]

Table 2: Linearity Ranges for Spectrophotometric Determination of Adrenaline

MethodLinearity Range (µg/mL)Reference
Reaction with Iodic Acid1.143 - 142.90
Oxidation with Silver Oxide5 - 80[1][3]
Reaction with Ammonium Molybdate20 - 160[11]
Reaction with Vanadium(V)0.5 - 140[12]
Mannish Reaction2 - 20 (mg/L)[8][9]

Visualizations

Signaling Pathway: Oxidation of Adrenaline to Adrenochrome

adrenaline_oxidation Adrenaline This compound Semiquinone Epinephrine Semiquinone Adrenaline->Semiquinone Oxidation Quinone Epinephrine Quinone Semiquinone->Quinone Oxidation Leucoadrenochrome Leucoadrenochrome Quinone->Leucoadrenochrome Cyclization Adrenochrome Adrenochrome (Colored) Leucoadrenochrome->Adrenochrome Oxidation assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Adrenaline Stock and Alkaline Buffer setup_spectro Set Spectrophotometer to 480 nm blank Blank with Buffer prep_reagents->blank initiate Initiate Reaction: Add Adrenaline to Buffer blank->initiate measure Measure Absorbance over Time initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Reaction Rate plot->calculate

References

Application Note: Chiral Separation and Quantification of DL-Adrenaline Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline, also known as epinephrine (B1671497), is a crucial hormone and neurotransmitter involved in the "fight-or-flight" response. It exists as a pair of enantiomers, D-(-)-Adrenaline and L-(+)-Adrenaline. The biological activity of adrenaline resides almost exclusively in the L-(-)-enantiomer, which is the naturally occurring form. The D-(+)-enantiomer is significantly less active. Therefore, the accurate determination of the enantiomeric purity of adrenaline is critical in pharmaceutical formulations and for research purposes. This application note provides a detailed protocol for the use of DL-Adrenaline as a reference standard for the chiral separation and quantification of its enantiomers by High-Performance Liquid Chromatography (HPLC).

This compound, a racemic mixture of the D- and L-enantiomers, serves as an essential reference standard to validate the analytical method's ability to separate and accurately quantify both forms. This ensures the quality and efficacy of pharmaceutical products containing adrenaline.

Signaling Pathway of Adrenaline

Adrenaline exerts its physiological effects by binding to adrenergic receptors on the cell surface. The binding of adrenaline to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a cellular response.

Adrenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds to G_protein G-Protein (Gs) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response Leads to

Caption: Adrenaline signaling pathway via β-adrenergic receptor.

Experimental Workflow for Chiral HPLC Analysis

The following diagram outlines the general workflow for the analysis of this compound using a reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Reference Standard Solution Standard_Injection Inject Reference Standard Standard_Prep->Standard_Injection Sample_Prep Prepare Sample Solution Sample_Injection Inject Sample Sample_Prep->Sample_Injection Mobile_Phase_Prep Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration System_Equilibration->Standard_Injection Data_Acquisition Acquire Chromatographic Data Standard_Injection->Data_Acquisition Sample_Injection->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification Quantify Enantiomers Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for chiral HPLC analysis.

Experimental Protocols

Preparation of this compound Reference Standard Solution

Materials:

  • This compound reference standard

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in 50 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the 50:50 methanol/water mixture.

  • The final concentration of this stock solution is 100 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity studies (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

Sample Preparation

For Pharmaceutical Formulations (e.g., Injections):

  • Accurately transfer a volume of the adrenaline injection solution equivalent to 1 mg of adrenaline into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Chiral HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

ParameterValue
Column ORpak CDBS-453 (4.6 x 150 mm)
Mobile Phase Isocratic: 10 mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile (95:5, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Data Presentation

The following tables summarize the expected quantitative data from the chiral HPLC analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Resolution (Rs) ≥ 1.5 between D- and L-Adrenaline peaks
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Data

ParameterD-(+)-AdrenalineL-(-)-Adrenaline
Retention Time (min) ~ 8.5~ 10.2
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.5[1]Not specified
Limit of Quantification (LOQ) (µg/mL) 1.5[1]Not specified

Conclusion

The use of this compound as a reference standard is crucial for the development and validation of chiral chromatographic methods for the enantiomeric purity testing of adrenaline. The detailed protocol and method parameters provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals to accurately separate and quantify the enantiomers of adrenaline in various samples. The presented HPLC method demonstrates good resolution and sensitivity, making it suitable for quality control and research applications.

References

Creating a Stable Working Solution of DL-Adrenaline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and stabilization of DL-Adrenaline (also known as DL-Epinephrine) solutions for research and development purposes. Adherence to these protocols will help ensure the stability and reliability of this compound solutions in experimental settings.

Introduction

This compound is a catecholamine that acts as a hormone and neurotransmitter, mediating the "fight-or-flight" response. In research, it is a critical tool for studying adrenergic signaling pathways and their roles in various physiological and pathological processes. However, this compound is notoriously unstable in solution, being susceptible to degradation by oxidation, light, and heat, particularly in neutral to alkaline conditions. This instability can lead to a loss of potency and the generation of confounding degradation products, compromising experimental results.

The primary degradation pathways for adrenaline in aqueous solutions include oxidation to adrenochrome (B1665551) (a colored compound) and subsequent polymerization, as well as racemization of the biologically active L-isomer. The rate of degradation is significantly influenced by pH, temperature, exposure to light, and the presence of metal ions which can act as catalysts. Therefore, proper preparation and storage are paramount for maintaining a stable and active this compound working solution.

These application notes provide a comprehensive guide to preparing a stable stock solution of this compound from its hydrochloride salt, including recommended stabilizing agents and storage conditions. Furthermore, detailed protocols for stability testing are provided to allow researchers to validate the integrity of their solutions over time.

Materials and Reagents

  • This compound hydrochloride powder (≥95% purity)

  • Sterile, deionized, and deoxygenated water (for preparation of all aqueous solutions)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (B78521) (NaOH), 0.1 M solution

  • Ascorbic acid

  • Sodium metabisulfite (B1197395)

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber-colored glass vials or polypropylene (B1209903) tubes

  • Sterile syringe filters (0.22 µm)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • High-performance liquid chromatography (HPLC) system with UV detector

Protocols

Preparation of a Stabilized this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in an acidic, antioxidant-containing buffer.

Procedure:

  • Prepare the Stabilizing Buffer:

    • To 95 mL of sterile, deionized, and deoxygenated water, add 100 mg of ascorbic acid (for a final concentration of approximately 5 mM).

    • Alternatively, add 19 mg of sodium metabisulfite (for a final concentration of approximately 1 mM).

    • Add 18.6 mg of disodium EDTA (for a final concentration of 0.5 mM).

    • Adjust the pH of the solution to 3.0 - 4.0 using 0.1 M HCl.

    • Bring the final volume to 100 mL with sterile, deionized, and deoxygenated water.

    • Filter the buffer through a sterile 0.22 µm syringe filter into a sterile, amber-colored glass bottle.

  • Prepare the this compound Stock Solution:

    • Weigh out 21.97 mg of this compound hydrochloride powder.

    • In a sterile, amber-colored vial, dissolve the powder in 10 mL of the prepared stabilizing buffer to achieve a final concentration of 10 mM.

    • Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.

    • The solution should be clear and colorless. Discard if any discoloration is observed.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored polypropylene tubes.

    • For short-term storage (up to 1 week), store the aliquots at 2-8°C.

    • For long-term storage (up to 6 months), store the aliquots at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.[2]

Preparation of Working Solutions

For most cell-based assays and physiological experiments, the acidic stock solution needs to be diluted into a physiological buffer (e.g., PBS, pH 7.2) immediately before use.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution on ice.

  • Calculate the required volume of the stock solution to achieve the desired final concentration in your experimental buffer.

  • Add the calculated volume of the stock solution to the pre-warmed experimental buffer.

  • Mix gently by inversion.

  • Use the freshly prepared working solution immediately. Do not store diluted working solutions in physiological buffers for extended periods due to the increased rate of degradation at neutral pH.

Protocol for Stability Testing by HPLC

This protocol outlines a method to assess the stability of the prepared this compound solution over time.

Procedure:

  • Sample Preparation:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve an aliquot of the stored this compound stock solution.

    • Dilute the sample to a suitable concentration (e.g., 100 µM) with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 50 mM sodium dihydrogen phosphate, pH 3.0) and methanol (B129727) (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial concentration (time 0).

    • A solution is generally considered stable if the concentration remains above 90% of the initial concentration.

Data Presentation

The stability of this compound is highly dependent on the formulation and storage conditions. The following tables summarize quantitative data on the stability of epinephrine (B1671497) solutions under various conditions.

Table 1: Effect of pH on Epinephrine Stability

pHStorage Temperature (°C)DurationRemaining Epinephrine (%)Reference
2.2-5.0Not specifiedNot specifiedStableCommercial Formulations
3.0-3.5Not specified~3 years~90% (d-isomer formation)--INVALID-LINK--
>6.0Not specifiedNot specifiedRapid degradationGeneral Knowledge
9.0604 hoursSignificant degradation--INVALID-LINK--

Table 2: Effect of Temperature and Antioxidants on Epinephrine Stability

ConcentrationStabilizerStorage Temperature (°C)DurationRemaining Epinephrine (%)Reference
1 mg/mLSodium MetabisulfiteRoom Temperature24 hours>90%--INVALID-LINK--
1 mg/mLSodium Metabisulfite424 hours>95%--INVALID-LINK--
25-100 µg/mLNone (in D5W)430 days>95%--INVALID-LINK--
25-100 µg/mLNone (in D5W)2530 days>95%--INVALID-LINK--
1 mg/10 mLNoneRoom Temperature14 days<90%--INVALID-LINK--
7 mg/10 mLNoneRoom Temperature56 days>90%--INVALID-LINK--

Visualizations

Adrenaline Signaling Pathway

Adrenaline exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates intracellular signaling cascades, primarily through the activation of adenylyl cyclase and phospholipase C.

Adrenaline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta_AR β-Adrenergic Receptor Adrenaline->Beta_AR Alpha_AR α-Adrenergic Receptor Adrenaline->Alpha_AR G_protein_s Gs Beta_AR->G_protein_s activates G_protein_q Gq Alpha_AR->G_protein_q activates AC Adenylyl Cyclase G_protein_s->AC activates PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_cAMP Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response_cAMP phosphorylates target proteins PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response_Ca Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_Ca phosphorylates target proteins

Caption: Simplified Adrenaline Signaling Pathways

Experimental Workflow for Preparing a Stable this compound Solution

The following diagram illustrates the key steps involved in the preparation and stabilization of a this compound stock solution for research use.

Workflow start Start prep_buffer Prepare Stabilizing Buffer (Water + Antioxidant + EDTA) start->prep_buffer adjust_ph Adjust pH to 3.0 - 4.0 with 0.1 M HCl prep_buffer->adjust_ph filter_buffer Sterile Filter Buffer (0.22 µm filter) adjust_ph->filter_buffer dissolve Dissolve in Stabilizing Buffer filter_buffer->dissolve weigh_adrenaline Weigh this compound HCl weigh_adrenaline->dissolve check_solution Check for Clarity and Absence of Color dissolve->check_solution aliquot Aliquot into Amber Tubes check_solution->aliquot storage Store at 2-8°C (short-term) or -20°C/-80°C (long-term) aliquot->storage end End storage->end

Caption: Workflow for this compound Solution Preparation

References

proper handling and storage conditions for DL-Adrenaline powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed guidelines for the proper handling, storage, and use of DL-Adrenaline powder in a laboratory setting. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and personnel safety.

Section 1: Product Information and Storage

This compound, also known as DL-Epinephrine, is a catecholamine that acts as a non-selective agonist for adrenergic receptors. It is a critical hormone and neurotransmitter in the sympathetic nervous system, mediating the "fight-or-flight" response. In research, it is widely used to study adrenergic signaling pathways and their physiological effects.

Chemical Properties:

PropertyValue
Chemical Name 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Synonyms DL-Epinephrine, (±)-Adrenaline
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
Appearance White to off-white or slightly brownish crystalline powder[1]
CAS Number 329-65-7

Storage and Stability:

Proper storage of this compound powder is critical to maintain its stability and efficacy.

ConditionRecommendationRationale
Temperature Refrigerate at 2-8°C for short-term storage. For long-term storage (years), -20°C is recommended.[1][2]Prevents degradation from heat.
Light Store in a light-resistant container.[1][3][4]This compound is light-sensitive and darkens upon exposure to light.[1]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Prone to oxidation, especially in the presence of air and light.
Moisture Keep in a dry, cool place.[3]The powder is hygroscopic and can absorb moisture, which may affect its stability.
Incompatibilities Avoid contact with acids, acid chlorides, acid anhydrides, oxidizing agents, and alkalis.[3][5]Can lead to chemical reactions and degradation of the compound.

Section 2: Safety Precautions and Handling

This compound is a potent bioactive compound and must be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, use a dust mask or work in a fume hood.[3]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[1][3]

  • Avoid direct contact with skin and eyes.[1] this compound can be absorbed through the skin and may cause irritation.[1]

  • Do not eat, drink, or smoke while handling the compound.

  • Wash hands thoroughly after handling.[1]

  • In case of a spill, carefully wipe up the powder with a damp cloth, avoiding dust generation, and dispose of it as chemical waste.[1]

Section 3: Solubilization and Solution Preparation

The solubility of this compound can vary depending on the solvent and pH.

Solubility Data:

SolventSolubilityNotes
Water Sparingly soluble.[1] Solubility is pH-dependent.More soluble in acidic solutions.
Phosphate-Buffered Saline (PBS, pH 7.2) Approximately 5 mg/mL.[6][7]Aqueous solutions are not recommended for storage for more than one day.[6]
DMSO (Dimethyl Sulfoxide) Approximately 20 mg/mL.[6][7]Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Dimethylformamide (DMF) Approximately 20 mg/mL.[6][7]
Ethanol Sparingly soluble.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 183.21 g/mol * 1000 mg/g = 1.8321 mg

  • Weigh the powder: Accurately weigh 1.83 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes in light-resistant tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]

Section 4: Experimental Protocols

This compound activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to downstream signaling events, primarily through changes in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels.[8][9][10]

Adrenaline Signaling Pathways

Adrenaline binds to both α- and β-adrenergic receptors, triggering distinct signaling cascades.

Adrenaline_Signaling cluster_beta β-Adrenergic Signaling cluster_alpha α1-Adrenergic Signaling Adrenaline_beta Adrenaline beta_AR β-Adrenergic Receptor Adrenaline_beta->beta_AR binds Gs Gs protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_beta Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response_beta phosphorylates targets Adrenaline_alpha Adrenaline alpha1_AR α1-Adrenergic Receptor Adrenaline_alpha->alpha1_AR binds Gq Gq protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response_alpha Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_alpha phosphorylates targets

Caption: Adrenaline signaling through β- and α1-adrenergic receptors.

Experimental Workflow for Cell-Based Assays

A general workflow for studying the effects of this compound on cultured cells.

Workflow A 1. Cell Culture Seed cells in multi-well plates B 2. Compound Preparation Prepare serial dilutions of this compound C 3. Cell Treatment Add this compound solutions to cells A->C B->C D 4. Incubation Incubate for a defined period C->D E 5. Assay Perform cAMP or Calcium mobilization assay D->E F 6. Data Acquisition Read plate on a suitable reader E->F G 7. Data Analysis Calculate EC50 or other parameters F->G

Caption: General workflow for this compound cell-based assays.

Protocol: Measurement of Intracellular cAMP Levels

This protocol describes a method to measure the increase in intracellular cAMP in response to this compound stimulation in a cell line expressing β-adrenergic receptors (e.g., HEK293 cells).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound powder

  • DMSO (anhydrous)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed HEK293 cells into white, opaque 96-well plates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO as described in Section 3.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare these at 2x the final desired concentration.

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration typically 100-500 µM) to each well.

    • Incubate for 30 minutes at 37°C to inhibit cAMP degradation.

    • Add 50 µL of the 2x this compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the response (e.g., fluorescence or luminescence signal) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Protocol: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to measure the transient increase in intracellular Ca²⁺ in response to this compound in a cell line expressing α1-adrenergic receptors (e.g., CHO-K1 cells).

Materials:

  • CHO-K1 cells (or other suitable cell line)

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • This compound powder

  • DMSO (anhydrous)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed CHO-K1 cells into black, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in assay buffer. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.

    • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Preparation of this compound Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations. Prepare these at 5x or 10x the final desired concentration for injection.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Inject the this compound dilutions into the wells while continuously recording the fluorescence signal for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular Ca²⁺ concentration.

    • Calculate the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always consult the relevant Safety Data Sheets (SDS) before handling any chemical.

References

Application Notes and Protocols: Inducing an In Vitro Stress Response Using DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Adrenaline, also known as epinephrine, is a key hormone and neurotransmitter that mediates the body's "fight-or-flight" response to acute stress.[] It acts by binding to adrenergic receptors (ARs), which are G-protein coupled receptors (GPCRs) found on the surface of numerous cell types.[2][3] Simulating this physiological stress response in an in vitro setting is a valuable tool for studying cellular stress mechanisms, screening for therapeutic compounds, and elucidating the effects of stress on various diseases, including cancer and cardiovascular disorders.[4][5] DL-Adrenaline, a racemic mixture of D- and L-adrenaline, can be used to reliably induce a measurable stress response in cultured cells.

This document provides detailed protocols for inducing and quantifying a cellular stress response in vitro using this compound, focusing on key downstream signaling events and markers of cellular stress.

Principle: The Adrenaline Signaling Pathway

Adrenaline primarily exerts its effects through binding to β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs).[6] This initiates a canonical signaling cascade:

  • Receptor Activation: Adrenaline binds to the β-adrenergic receptor, causing a conformational change.[7]

  • G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[8]

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane.[9]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[7][10]

  • Downstream Effectors: cAMP activates downstream targets, most notably Protein Kinase A (PKA).[9] PKA then phosphorylates various cellular proteins, leading to changes in gene expression, metabolism, and other cellular functions that constitute the stress response.[2]

A non-canonical pathway involving β-arrestin recruitment after receptor phosphorylation also exists, which can trigger separate signaling cascades, such as the MAPK/ERK pathway.[8]

AdrenalineSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenaline This compound Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds G_Protein Gs Protein (αβγ-GDP) Receptor->G_Protein Activates G_Alpha_GTP Gαs-GTP G_Protein->G_Alpha_GTP GDP→GTP Exchange G_Alpha_GDP Gαs-GDP AC Adenylyl Cyclase G_Alpha_GTP->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates CellularResponse Cellular Stress Response (Gene Expression, Metabolism) CREB->CellularResponse Regulates

Figure 1: Canonical adrenaline signaling pathway via β-adrenergic receptors.

Cell Line Selection

The choice of cell line is critical and depends on the expression of adrenergic receptors and the specific research question.[11] Many cell types, including those from the cardiovascular, nervous, and endocrine systems, are suitable.[11]

Cell LineOrigin / TypeKey CharacteristicsCitations
SH-SY5Y Human NeuroblastomaNeuronal model, expresses adrenergic receptors. Used in studies of stress-related mental disorders.[4][11][12]
HEK293 Human Embryonic KidneyCommonly used for GPCR studies due to robust growth and high transfection efficiency. Endogenous AR expression can be low.[11][13]
MCF-10A Human Mammary Epithelial (Non-tumorigenic)Expresses high levels of β2-AR; adrenaline stimulation decreases proliferation and migration.[6][14][15]
MCF-7 Human Breast AdenocarcinomaExpresses lower levels of β2-AR compared to MCF-10A; shows differential response to adrenaline.[6][14][15]
HUVEC Human Umbilical Vein EndothelialCardiovascular model; frequently used in studies of endothelial stress and function.[11]
PC12 Rat Adrenal PheochromocytomaModel for adrenal medulla cells; used to study stress-induced changes in adrenaline synthesis pathways.[16]

Experimental Protocols

Protocol 1: General Workflow for Inducing In Vitro Stress

This protocol outlines the fundamental steps for treating cultured cells with this compound to induce a stress response, leading to various downstream analyses.

Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound hydrochloride or bitartrate (B1229483) salt[17]

  • Sterile PBS

  • Sterile, nuclease-free water or DMSO for stock solution

  • Multi-well plates (6, 24, or 96-well)

  • Ascorbic acid (optional, as an antioxidant to improve stability)[17]

Procedure:

  • Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in a sub-confluent, exponential growth phase at the time of treatment (typically 60-80% confluency). Incubate overnight (or as required) at 37°C, 5% CO₂.

  • Prepare this compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound salt in sterile water or DMSO.

    • Note: Adrenaline solutions are sensitive to light and oxidation. Prepare fresh or store aliquots at -20°C or -80°C, protected from light.[17] Using a salt form like hydrochloride or bitartrate is recommended for better stability in culture medium.[17]

  • Prepare Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free or complete culture medium to achieve the desired final concentrations. Typical final concentrations can range from 100 nM to 10 µM.[18][19]

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the medium containing the different concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of water or DMSO used for the highest adrenaline concentration).

  • Incubation: Incubate the cells for the desired period.

    • Short-term (5-60 minutes): For analyzing rapid signaling events like cAMP production.[20]

    • Long-term (4-48 hours): For analyzing changes in gene expression, metabolic activity, or cell viability.[21]

  • Downstream Analysis: Following incubation, proceed immediately to the desired quantification assay (e.g., cAMP measurement, RNA extraction, MTT assay).

ExperimentalWorkflow cluster_analysis 5. Downstream Analysis start Start cell_culture 1. Seed Cells in Multi-Well Plate (e.g., 70% confluency) start->cell_culture prepare_adrenaline 2. Prepare this compound Working Solutions cell_culture->prepare_adrenaline treatment 3. Treat Cells with Adrenaline (Include Vehicle Control) prepare_adrenaline->treatment incubation 4. Incubate for a Defined Period (e.g., 30 min for cAMP, 24h for genes) treatment->incubation cAMP_assay cAMP Assay incubation->cAMP_assay qPCR_assay RT-qPCR for Gene Expression incubation->qPCR_assay metabolism_assay Metabolic/Viability Assay incubation->metabolism_assay data_analysis 6. Data Analysis & Interpretation cAMP_assay->data_analysis qPCR_assay->data_analysis metabolism_assay->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for in vitro stress induction.

Protocol 2: Quantification of Intracellular cAMP Levels

This protocol describes a generalized method for measuring cAMP using a competitive immunoassay, such as HTRF® or LANCE® TR-FRET kits.[20] The principle involves competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.[10][20]

Materials:

  • Adrenaline-treated cells in a white, opaque 96- or 384-well plate[20]

  • cAMP Assay Kit (e.g., HTRF® cAMP Dynamic 2) containing:

    • cAMP standard

    • Labeled cAMP tracer (e.g., cAMP-d2)

    • Labeled anti-cAMP antibody (e.g., anti-cAMP-Cryptate)

    • Lysis buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[10]

  • TR-FRET capable microplate reader[20]

Procedure:

  • Cell Treatment:

    • Follow Protocol 1 for cell seeding.

    • Prior to adding adrenaline, pre-treat cells with a PDE inhibitor like IBMX (typically 0.5 mM) for 30 minutes to allow for cAMP accumulation.[10]

    • Stimulate cells with this compound for a short period (e.g., 30 minutes) at 37°C.[20]

  • Cell Lysis: Add the lysis buffer provided in the kit directly to the wells containing the cells and stimulation medium. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • cAMP Detection:

    • Add the labeled cAMP tracer to all wells.

    • Add the labeled anti-cAMP antibody to all wells.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.[20]

  • Standard Curve Preparation: In parallel, prepare a standard curve in the same plate using the provided cAMP standard, following the kit's serial dilution instructions.[22]

  • Data Acquisition: Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., 620 nm and 665 nm).[20]

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Plot the standard curve (fluorescence ratio vs. cAMP concentration).

    • Convert the fluorescence ratios from the experimental samples into cAMP concentrations using the standard curve.[20]

ParameterTypical Value / RangeCitation
Cell Seeding Density 1,500 - 10,000 cells/well (384-well)[20]
IBMX Concentration 0.5 mM[10]
Adrenaline Incubation 30 - 60 minutes[20]
Detection Incubation 60 minutes[20]
Protocol 3: Analysis of Stress-Related Gene Expression by RT-qPCR

Adrenaline-induced stress can alter the transcription of genes involved in various stress response pathways.[23] Real-time quantitative PCR (RT-qPCR) is a sensitive method to quantify these changes.

Materials:

  • Adrenaline-treated cells in a 6- or 12-well plate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Follow Protocol 1 to treat cells with this compound for a longer duration, typically between 4 to 24 hours, to allow for transcriptional changes.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA).

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target gene, and diluted cDNA.

    • Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.[24]

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control group using the ΔΔCt method.[24]

Target Gene CategoryExample GenesFunctionCitations
Heat Shock Response HSP70, HSP90Chaperones that prevent protein misfolding.[21][24]
Oxidative Stress HMOX1, SOD1Enzymes that neutralize reactive oxygen species.[23]
Unfolded Protein Response ATF4, CHOPTranscription factors activated by ER stress.[23][25]
Apoptosis BAX, BCL2Pro- and anti-apoptotic proteins.[21]
Protocol 4: Assessment of Cellular Viability and Metabolism (MTT Assay)

Prolonged or high-intensity stress can impact cell health. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which serves as an indicator of cell viability.[26]

Materials:

  • Adrenaline-treated cells in a 96-well plate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Treatment: Follow Protocol 1 to treat cells with this compound for 24 to 72 hours.[26]

  • Add MTT Reagent: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilize Formazan: Aspirate the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control to determine the relative cell viability.

References

Application of DL-Adrenaline in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Cardiac hypertrophy, an increase in the mass of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can become maladaptive, leading to heart failure. Adrenergic stimulation plays a crucial role in the development of cardiac hypertrophy. DL-Adrenaline, a racemic mixture of the D and L isomers of adrenaline, can be utilized in in vitro models to induce a hypertrophic response in cardiomyocytes. The biologically active component, L-Adrenaline, activates adrenergic receptors (both α and β subtypes) on the surface of cardiomyocytes, initiating downstream signaling cascades that lead to increased protein synthesis, changes in gene expression, and an increase in cell size—all hallmarks of cardiac hypertrophy.[1] These in vitro models are invaluable for studying the molecular mechanisms of cardiac hypertrophy and for the screening and validation of potential therapeutic agents.

Principle of the Assay

This protocol describes the use of this compound to induce hypertrophy in cultured cardiomyocytes, such as neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The induction of a hypertrophic phenotype can be assessed by measuring several key parameters:

  • Cell Size: An increase in cardiomyocyte surface area is a direct measure of hypertrophy.

  • Protein Synthesis: Quantification of the incorporation of labeled amino acids provides a measure of protein synthesis rates.

  • Gene Expression: Upregulation of fetal genes, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC), is a molecular marker of pathological hypertrophy.[2][3][4]

  • Protein Expression: Increased expression of hypertrophic marker proteins can be quantified by methods like Western blotting or immunofluorescence.

Materials and Reagents
  • Primary neonatal rat ventricular myocytes (NRVMs) or human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • Cell culture medium (e.g., DMEM for NRVMs, specialized media for hiPSC-CMs)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound solution (stock solution prepared in a suitable solvent, e.g., sterile water with ascorbic acid as an antioxidant)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies against hypertrophic markers (e.g., anti-α-actinin, anti-BNP)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Reagents for RNA isolation, reverse transcription, and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting

Experimental Protocols

In Vitro Model of Cardiac Hypertrophy using this compound

This protocol outlines the steps to induce and assess cardiac hypertrophy in cultured cardiomyocytes.

1.1. Cell Culture and Plating:

  • Culture NRVMs or hiPSC-CMs according to standard protocols.

  • Plate cardiomyocytes onto appropriate culture vessels (e.g., 24-well or 96-well plates) pre-coated with a suitable extracellular matrix protein (e.g., fibronectin or gelatin).

  • Allow the cells to attach and form a confluent, synchronously beating monolayer. This typically takes 24-48 hours.

  • For NRVMs, the culture medium is often changed to a serum-free medium for 24 hours prior to stimulation to reduce basal proliferation and hypertrophy.

1.2. This compound Treatment:

  • Prepare a range of this compound concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) by diluting the stock solution in the appropriate cell culture medium.[5]

  • Remove the existing medium from the cultured cardiomyocytes and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control group (medium without this compound).

  • Incubate the cells for a specified period, typically 24 to 48 hours, to induce a hypertrophic response.[6]

1.3. Assessment of Cardiomyocyte Hypertrophy:

1.3.1. Measurement of Cell Surface Area:

  • After the incubation period, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain the cells with a primary antibody against a cardiomyocyte-specific marker like α-actinin, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to measure the surface area of individual cardiomyocytes.

1.3.2. Quantification of Hypertrophic Gene Expression by qPCR:

  • Lyse the cells and isolate total RNA using a suitable kit.

  • Synthesize cDNA from the RNA samples.

  • Perform qPCR using primers specific for hypertrophic marker genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative fold change in gene expression compared to the vehicle-treated control cells.

1.3.3. Analysis of Protein Expression by Western Blotting:

  • Lyse the cells in a suitable lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against hypertrophic marker proteins and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative protein expression levels.

Data Presentation

The following tables summarize expected quantitative data from experiments using this compound to induce cardiac hypertrophy. The values are representative and may vary depending on the specific cell type and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Cardiomyocyte Surface Area

This compound ConcentrationMean Cell Surface Area (µm²)Fold Change vs. Control
Vehicle Control1500 ± 1201.0
0.1 nM1550 ± 1301.03
1 nM1700 ± 1501.13
10 nM1950 ± 1801.30
100 nM2250 ± 2101.50
1 µM2550 ± 2401.70
10 µM2600 ± 2501.73

Table 2: Dose-Dependent Effect of this compound on Hypertrophic Gene Expression (Fold Change vs. Control)

This compound ConcentrationANPBNPβ-MHC
Vehicle Control1.01.01.0
0.1 nM1.2 ± 0.21.1 ± 0.11.1 ± 0.2
1 nM2.5 ± 0.42.0 ± 0.31.8 ± 0.3
10 nM4.8 ± 0.74.0 ± 0.63.5 ± 0.5
100 nM7.5 ± 1.16.8 ± 0.95.9 ± 0.8
1 µM9.2 ± 1.48.5 ± 1.27.3 ± 1.1
10 µM9.5 ± 1.58.8 ± 1.37.6 ± 1.2

Visualizations

Signaling Pathways

DL_Adrenaline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound β-AR β-Adrenergic Receptor This compound->β-AR α1-AR α1-Adrenergic Receptor This compound->α1-AR Gs Gs β-AR->Gs Gq Gq α1-AR->Gq PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP IP3 IP₃ PLC->IP3 cleaves PIP₂ DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Hypertrophic Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) PKA->Hypertrophic Genes Phosphorylation of downstream targets PIP2 PIP₂ Ca2+ Ca²⁺ IP3->Ca2+ releases from SR PKC Protein Kinase C DAG->PKC PKC->Hypertrophic Genes activates downstream kinases Calcineurin Calcineurin Ca2+->Calcineurin NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT->Hypertrophic Genes translocates to nucleus

Caption: Signaling pathways activated by this compound in cardiomyocytes.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Hypertrophy Assessment Plate_Cardiomyocytes Plate Cardiomyocytes (NRVMs or hiPSC-CMs) Serum_Starve Serum Starvation (24 hours, optional) Plate_Cardiomyocytes->Serum_Starve DL_Adrenaline_Treatment This compound Treatment (0.1 nM - 10 µM, 24-48 hours) Serum_Starve->DL_Adrenaline_Treatment Cell_Size Cell Surface Area Measurement (Immunofluorescence) DL_Adrenaline_Treatment->Cell_Size Gene_Expression Gene Expression Analysis (qPCR for ANP, BNP, β-MHC) DL_Adrenaline_Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) DL_Adrenaline_Treatment->Protein_Expression

Caption: Workflow for this compound-induced cardiac hypertrophy assay.

References

Application Notes and Protocols for Studying Adrenergic Signaling Pathways Using DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenaline (epinephrine), a catecholamine hormone and neurotransmitter, plays a pivotal role in regulating a vast array of physiological processes through its interaction with adrenergic receptors.[1] These receptors, members of the G protein-coupled receptor (GPCR) superfamily, are integral to the sympathetic nervous system's "fight-or-flight" response and are crucial targets for therapeutic drug development.[2][3] DL-Adrenaline, a racemic mixture of the D(-) and L(+) isomers of adrenaline, serves as a non-selective agonist for all adrenergic receptor subtypes (α1, α2, β1, β2, and β3), making it an invaluable tool for the comprehensive study of adrenergic signaling pathways.[1]

These application notes provide a detailed overview of the use of this compound to investigate the diverse signaling cascades initiated by adrenergic receptors. The protocols outlined below offer step-by-step guidance for key in vitro experiments designed to elucidate receptor activation and downstream second messenger responses.

Adrenergic Receptor Subtypes and Their Signaling Pathways

Adrenergic receptors are broadly classified into two main groups, α and β, each with several subtypes that couple to distinct heterotrimeric G proteins, initiating specific intracellular signaling cascades.[4]

  • α1-Adrenergic Receptors (Gq-coupled): Upon activation by adrenaline, α1 receptors couple to Gq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]

  • α2-Adrenergic Receptors (Gi-coupled): Activation of α2 receptors leads to the engagement of Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

  • β-Adrenergic Receptors (β1, β2, β3; Gs-coupled): All three subtypes of β-receptors primarily couple to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentration. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[7] Recent studies have also revealed non-canonical signaling for the β2-adrenergic receptor, including a cAMP-independent pathway for intracellular calcium mobilization.

Quantitative Data for this compound

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of adrenaline at various adrenergic receptor subtypes. It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.

Table 1: Binding Affinity (Ki) of Adrenaline for Adrenergic Receptor Subtypes

Receptor SubtypeLigandKi (nM)Species/Cell SystemReference
β2(-)-Epinephrine~4800Wild-Type β2AR[8]

Table 2: Functional Potency (EC50) of Adrenaline at Adrenergic Receptors

Receptor SubtypeFunctional AssayEC50 (nM)Species/Cell SystemReference
α2AGTPase Activity200Human Platelet Membranes[9]
α2Thymidine Incorporation0.01Human Breast Cancer (MCF-7) Cells[10]
β (undifferentiated)cAMP Accumulation300Rat Inner Medullary Collecting Duct Cells[11]
β (undifferentiated)Heart Rate & Contractility~19130 (3.5 µg/mL)Isolated Rabbit Heart[12]

Note: The EC50 values are highly dependent on the specific functional response being measured and the cellular context.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by the activation of different adrenergic receptor subtypes by this compound.

Gq_Signaling cluster_membrane Cell Membrane AR_a1 α1-AR Gq Gq AR_a1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Adrenaline This compound Adrenaline->AR_a1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-protein coupled signaling pathway for α1-adrenergic receptors.

Gi_Signaling cluster_membrane Cell Membrane AR_a2 α2-AR Gi Gi AR_a2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP acts on cAMP cAMP Adrenaline This compound Adrenaline->AR_a2 ATP->cAMP PKA_inhibition PKA Inhibition cAMP->PKA_inhibition Cellular_Response Cellular Response PKA_inhibition->Cellular_Response

Caption: Gi-protein coupled signaling pathway for α2-adrenergic receptors.

Gs_Signaling cluster_membrane Cell Membrane AR_b β-AR Gs Gs AR_b->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts Adrenaline This compound Adrenaline->AR_b cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Cellular_Response Cellular Response PKA_activation->Cellular_Response

Caption: Gs-protein coupled signaling pathway for β-adrenergic receptors.

Experimental Protocols

The following protocols provide a general framework for assessing the functional consequences of adrenergic receptor activation by this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Intracellular cAMP Accumulation Assay

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound, primarily for studying β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptor activity.

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., HEK293, CHO)

  • This compound stock solution

  • Forskolin (B1673556) (for Gi-coupled receptor assays)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits)

  • 96- or 384-well microplates

  • Plate reader compatible with the chosen assay kit

Experimental Workflow Diagram:

cAMP_Workflow Start Seed cells in microplate Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with phosphodiesterase inhibitor (optional) Incubate1->Pretreat Stimulate Stimulate with this compound (and Forskolin for Gi) Pretreat->Stimulate Incubate2 Incubate at 37°C Stimulate->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Detect cAMP using assay kit reagents Lyse->Detect Read Read plate on compatible plate reader Detect->Read Analyze Analyze data and determine EC50/IC50 Read->Analyze

Caption: General workflow for an intracellular cAMP accumulation assay.

Procedure:

  • Cell Seeding: Seed cells expressing the target adrenergic receptor into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare the assay buffer as recommended by the cAMP assay kit manufacturer. Often, this includes a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. For Gi-coupled receptor assays, also prepare a solution of forskolin at a concentration that sub-maximally stimulates cAMP production.

  • Cell Stimulation:

    • For Gs-coupled receptors: Remove the culture medium from the cells and add the this compound dilutions.

    • For Gi-coupled receptors: Remove the culture medium and add the this compound dilutions along with the pre-determined concentration of forskolin.

  • Incubation: Incubate the plate at 37°C for a time determined by optimization experiments (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and detect the accumulated cAMP according to the specific instructions of the chosen cAMP assay kit. This usually involves adding a lysis buffer followed by detection reagents.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay's detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Construct a dose-response curve by plotting the signal against the logarithm of the this compound concentration. Calculate the EC50 (for Gs) or IC50 (for Gi) value using a non-linear regression analysis.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is used to measure changes in intracellular calcium concentrations following the activation of α1-adrenergic receptors (Gq-coupled) by this compound.

Materials:

  • Cells expressing the α1-adrenergic receptor of interest

  • This compound stock solution

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (B1678239) (to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Experimental Workflow Diagram:

Calcium_Workflow Start Seed cells in black-walled microplate Incubate1 Incubate overnight Start->Incubate1 Load_Dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Incubate1->Load_Dye Incubate2 Incubate at 37°C in the dark Load_Dye->Incubate2 Wash Wash cells to remove excess dye (optional) Incubate2->Wash Place_Reader Place plate in fluorescence plate reader Wash->Place_Reader Read_Baseline Read baseline fluorescence Place_Reader->Read_Baseline Inject_Stimulate Inject this compound and read kinetic fluorescence response Read_Baseline->Inject_Stimulate Analyze Analyze data and determine EC50 Inject_Stimulate->Analyze

Caption: General workflow for an intracellular calcium mobilization assay.

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127, and probenecid in a suitable buffer like HBSS.

  • Cell Loading: Remove the culture medium and add the dye loading buffer to the cells. Incubate the plate in the dark at 37°C for 30-60 minutes.

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer (e.g., HBSS with probenecid) to remove extracellular dye.

  • Compound Plate Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate microplate.

  • Data Acquisition:

    • Place the cell plate into a fluorescence plate reader capable of kinetic measurements and automated liquid handling.

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Automatically inject the this compound dilutions from the compound plate into the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound is a fundamental pharmacological tool for the investigation of adrenergic signaling. By employing the assays described in these notes, researchers can effectively characterize the functional responses mediated by different adrenergic receptor subtypes. These studies are essential for understanding the physiological and pathophysiological roles of adrenergic signaling and for the development of novel therapeutics targeting this important receptor family.

References

Troubleshooting & Optimization

how to prevent oxidation of DL-Adrenaline in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to prevent the oxidative degradation of DL-Adrenaline in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning a pink or brown color?

A1: The discoloration of your this compound (Epinephrine) solution is a visual indicator of oxidation. The adrenaline molecule is oxidized into adrenochrome, which is pinkish, and subsequently polymerizes into brown or black melanin-like compounds.[1][2] This degradation cascade renders the compound biologically inactive.

Q2: What are the primary factors that cause this compound to degrade in my buffer?

A2: this compound is highly susceptible to degradation from several factors. The main culprits are:

  • High pH: Oxidation accelerates significantly in neutral to alkaline conditions (pH > 7.0).[3][4] The most stable pH range is acidic, typically between 2.5 and 4.5.[5]

  • Dissolved Oxygen: The presence of atmospheric oxygen is a key driver for the oxidation process.[4][6]

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically increasing the rate of oxidation.[5][7]

  • Light Exposure: Ultraviolet and visible light can provide the energy to initiate and promote oxidative reactions, a process known as photodegradation.[6][8]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[5][9]

Q3: What is the most effective antioxidant to use for stabilizing this compound?

A3: The choice of antioxidant depends on your experimental system. The two most common options are:

  • Sodium Metabisulfite (or other sulfites): This is a widely used and effective antioxidant that acts as an "oxygen scavenger," reacting with dissolved oxygen to prevent it from degrading adrenaline.[6][10][11] However, it can also directly react with adrenaline to form an inactive sulfonate adduct, a reaction that may be accelerated by light.[6][8][9] Therefore, its concentration must be carefully optimized, and solutions should be protected from light.

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a potent antioxidant that can protect catecholamines from degradation.[12][13] However, it can interfere with certain electrochemical detection methods and has been reported in some studies to have adverse effects on adrenaline stability.[13][14] It is also biologically active and can influence catecholamine synthesis, which may be a confounding factor in some cellular experiments.[15][16]

For maximal stability, a combination of an antioxidant and a chelating agent is often recommended.[17][18]

Q4: When and why should I add a chelating agent like EDTA to my buffer?

A4: You should include a chelating agent like EDTA (Edetate Disodium) whenever there is a risk of trace metal ion contamination in your buffer, which is a common issue. EDTA works by binding to (chelating) metal ions, sequestering them and preventing them from catalyzing the oxidation of adrenaline.[5][19] The use of EDTA is a highly effective strategy, often employed alongside an antioxidant like sodium metabisulfite, to significantly enhance long-term stability.[9][18]

Q5: What is the best way to prepare and store my this compound stock solutions?

A5: For long-term storage, stock solutions should be prepared in a deoxygenated, acidic buffer (pH 3.0-4.5) containing an optimized concentration of antioxidant and/or chelating agent.[18][20] Aliquot the stock solution into small, single-use volumes in light-protecting tubes and store them at -80°C.[20] For daily experimental use, thaw an aliquot and keep it on ice, protected from light.[20] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue: My this compound solution loses potency or discolors rapidly, even with an antioxidant.

This common problem often results from a combination of factors. Follow these steps to diagnose and resolve the issue:

Troubleshooting Step Explanation & Action
1. Verify and Adjust Buffer pH This compound is most stable in an acidic environment. Use a calibrated pH meter to ensure your final buffer pH is within the optimal range of 2.5 to 4.5 .[5] If the pH is too high, adjust it using a dilute acid (e.g., HCl).
2. Deoxygenate Your Buffer Dissolved oxygen is a primary driver of oxidation. Before adding this compound, thoroughly degas your buffer and any other aqueous solutions. This can be done by bubbling a gentle stream of an inert gas, such as nitrogen or argon, through the liquid for 15-20 minutes.[8][20]
3. Add a Chelating Agent If not already included, add a chelating agent like EDTA (0.05 - 0.4 mg/mL) to your buffer.[18] This will sequester catalytic metal ions that may be present as impurities in your water or reagents.
4. Optimize Antioxidant Concentration Too little antioxidant will be ineffective, while too much (especially sulfites) can sometimes promote other degradation pathways.[6] Refer to the data table below for recommended starting concentrations.
5. Protect from Light at All Stages Photodegradation can be a significant issue.[8] Prepare and store your solutions in amber glass vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experiments.[6][9]
6. Maintain Low Temperatures Perform all dilutions and preparations on ice to slow the rate of any potential degradation.[20] Store working solutions at 2-8°C during the experimental day.[21]

Quantitative Data and Protocols

Table 1: Recommended Stabilizer Concentrations for this compound Buffers

The following concentrations are compiled from pharmaceutical formulations and experimental studies. Optimization may be required for your specific application.

Component Function Recommended Concentration Range Key Considerations
Sodium Metabisulfite Antioxidant (Oxygen Scavenger)0.5 - 1.7 mg/mLHighly effective, but must be used with light protection to avoid promoting photodegradation and sulfonate formation.[6][8][22]
EDTA (Disodium Edetate) Chelating Agent0.05 - 0.4 mg/mLCrucial for preventing metal-catalyzed oxidation. Often used in combination with sodium metabisulfite.[9][18]
Ascorbic Acid Antioxidant0.1 - 1 mMPotent antioxidant, but may interfere with some assays and has its own stability concerns.[12][13][14]
Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Experimental Buffer

This protocol describes the preparation of 100 mL of a buffer designed to maximize the stability of this compound for in vitro experiments.

  • Buffer Preparation: Prepare your desired buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) using high-purity, metal-free water.

  • pH Adjustment: Adjust the buffer to the target acidic pH (e.g., pH 4.0) using dilute HCl or NaOH. Verify the final pH with a calibrated meter. An acidic pH is critical for stability.[5]

  • Deoxygenation: Place the buffer in a flask or bottle with a stir bar and bubble argon or nitrogen gas through the solution for at least 20 minutes to remove dissolved oxygen.

  • Add Stabilizers: While continuing to stir and blanket the solution with inert gas, add your chosen stabilizers. For a robust formulation, add:

    • EDTA: Add from a stock solution to a final concentration of 0.1 mg/mL.

    • Sodium Metabisulfite: Add from a freshly prepared stock solution to a final concentration of 1.0 mg/mL.

  • Dissolve this compound: Weigh the required amount of this compound powder and dissolve it directly into the final, stabilized buffer to achieve the desired stock concentration.

  • Storage: Immediately filter-sterilize (if required for your application) and aliquot the final solution into pre-chilled, amber glass vials or light-protected polypropylene (B1209903) tubes. Seal tightly, and store at 2-8°C for short-term use (days) or -80°C for long-term storage (months).[20][21]

Protocol 2: Spectrophotometric Assay to Monitor Adrenaline Oxidation

This assay allows you to quantify the rate of adrenaline degradation by monitoring the formation of its colored oxidation product, adrenochrome.

  • Prepare Adrenaline Solution: Prepare a solution of this compound in the buffer you wish to test (e.g., an unstabilized control buffer at pH 7.4). A typical concentration is 1 mM.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 480-485 nm , the characteristic wavelength for adrenochrome.[1][4] Blank the instrument using the test buffer alone.

  • Initiate Reaction: Add the this compound solution to the cuvette, mix quickly, and immediately begin recording absorbance readings over time (e.g., every 30 seconds for 10-30 minutes).

  • Data Analysis: Plot absorbance at 480 nm versus time. A steeper slope indicates a faster rate of oxidation. This method can be used to compare the stability of adrenaline in different buffer formulations (e.g., with and without antioxidants).

Visual Guides and Pathways

Adrenaline_Oxidation_Pathway Adrenaline Oxidation Pathway & Intervention Points cluster_pathway cluster_intervention Adrenaline This compound (Active) Quinone o-Adrenalinequinone Adrenaline->Quinone Oxidation Adrenochrome Adrenochrome (Pink, Inactive) Quinone->Adrenochrome Cyclization Antioxidants Antioxidants (e.g., Sodium Metabisulfite, Ascorbic Acid) Oxygen O₂ (Oxygen) Antioxidants->Oxygen Scavenges Chelators Chelating Agents (e.g., EDTA) Metal Metal Ions (Fe³⁺, Cu²⁺) Chelators->Metal Sequesters InertGas Inert Gas Purge (N₂, Ar) InertGas->Oxygen Removes Acidic_pH Acidic pH (pH < 6.0) Adrenaline_Oxidation_Pathway Adrenaline_Oxidation_Pathway Acidic_pH->Adrenaline_Oxidation_Pathway Inhibits Oxygen->Adrenaline_Oxidation_Pathway Metal->Adrenaline_Oxidation_Pathway

Caption: Adrenaline oxidation pathway and points of intervention by common stabilizers.

Workflow_Stabilized_Adrenaline Workflow for Preparing Stabilized Adrenaline Solution start Start prepare_buffer 1. Prepare high-purity experimental buffer start->prepare_buffer adjust_ph 2. Adjust to acidic pH (e.g., pH 4.0) prepare_buffer->adjust_ph deoxygenate 3. Deoxygenate buffer with inert gas (N₂ or Ar) adjust_ph->deoxygenate add_chelator 4. Add Chelating Agent (e.g., EDTA) deoxygenate->add_chelator add_antioxidant 5. Add Antioxidant (e.g., Na-Metabisulfite) add_chelator->add_antioxidant add_adrenaline 6. Dissolve this compound in stabilized buffer add_antioxidant->add_adrenaline store 7. Aliquot into light-protected vials and store properly add_adrenaline->store end End store->end

Caption: Step-by-step workflow for preparing a stabilized this compound solution.

References

Technical Support Center: Troubleshooting Poor Peak Shape in DL-Adrenaline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions and detailed troubleshooting strategies for common peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of DL-Adrenaline.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in an HPLC chromatogram for this compound?

An ideal chromatographic peak for this compound should be symmetrical and sharp, resembling a Gaussian distribution. Good peak shape is crucial for accurate integration and quantification, ensuring reliable and reproducible results.[1]

Q2: Why is my this compound peak showing tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like adrenaline.[2][3] The primary cause is often secondary interactions between the basic amine groups of adrenaline and acidic residual silanol (B1196071) groups on the surface of silica-based columns.[2][4][5] Other potential causes include column overload, low mobile phase pH, and column degradation.[1][6]

Q3: What causes peak fronting in my this compound analysis?

Peak fronting, an asymmetry where the peak's leading edge is sloped, can be caused by several factors.[7] The most common causes include high sample concentration leading to column overload, and a mismatch between the sample solvent and the mobile phase.[8][9][10] Physical issues with the column, such as a void or collapse, can also lead to fronting.[9][11]

Q4: My single adrenaline injection is showing as a split or double peak. What could be the reason?

Split peaks can arise from both chemical and physical issues within the HPLC system.[1] Potential causes include a partially blocked column inlet frit, a void at the head of the column, or co-elution with an impurity.[12][13] Injecting the sample in a solvent that is significantly stronger than the mobile phase can also cause peak splitting.[14][15]

Q5: Why are my this compound peaks broad instead of sharp?

Broad peaks can significantly reduce resolution and sensitivity.[1] Common causes include column degradation, extra-column volume (e.g., long tubing), slow mass transfer kinetics, or a mobile phase pH that is too close to the pKa of adrenaline, leading to inconsistent ionization.[4][16]

Troubleshooting Guides for Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1. This is a frequent problem in the analysis of basic compounds like adrenaline.

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH appropriate? check_overload->check_pH No problem_solved Problem Solved reduce_conc->problem_solved adjust_pH Adjust mobile phase pH (typically pH 3-7 for basic compounds) check_pH->adjust_pH No check_column Is the column suitable and in good condition? check_pH->check_column Yes adjust_pH->problem_solved use_endcapped Use an end-capped or polar-embedded column check_column->use_endcapped No replace_column Replace the column check_column->replace_column Yes, but degraded use_endcapped->problem_solved replace_column->problem_solved

Caption: Troubleshooting workflow for peak tailing.

  • Optimize Mobile Phase pH: Adrenaline is a basic compound. To minimize interactions with acidic silanol groups on the column, use a buffered mobile phase to maintain a consistent pH.[1] Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing secondary interactions.[2] However, the pH should not be too close to adrenaline's pKa, as this can cause inconsistent ionization.[4]

  • Use a Modern, High-Purity Column: Employ a column with high-purity silica (B1680970) and effective end-capping. End-capped columns have fewer accessible silanol groups, which minimizes tailing for basic analytes.[1][2]

  • Reduce Sample Concentration: High concentrations of adrenaline can saturate the stationary phase, leading to tailing.[6] Dilute the sample or decrease the injection volume to see if the peak shape improves.[1]

  • Column Conditioning and Replacement: If the column is old or has been exposed to harsh conditions, the stationary phase may be degraded. Try flushing the column or, if necessary, replace it.[1] Using a guard column can help extend the life of your analytical column.[1]

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

G start Peak Fronting Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Dilute sample or reduce injection volume check_conc->reduce_conc Yes check_solvent Is sample solvent stronger than the mobile phase? check_conc->check_solvent No problem_solved Problem Solved reduce_conc->problem_solved match_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->match_solvent Yes check_column Is there a column void or collapse? check_solvent->check_column No match_solvent->problem_solved replace_column Replace the column check_column->replace_column Yes replace_column->problem_solved

Caption: Troubleshooting workflow for peak fronting.

  • Address Column Overload: This is a common cause of fronting.[10] Reduce the amount of adrenaline injected by either lowering the concentration or the injection volume.[8][13]

  • Ensure Solvent Compatibility: Whenever possible, dissolve your this compound standard and samples in the mobile phase.[8] If a different solvent must be used, it should be weaker than the mobile phase to ensure proper focusing of the analyte band at the head of the column.[17]

  • Inspect the Column: A physical deformation of the column bed, such as a void, can cause fronting.[18][19] This often affects all peaks in the chromatogram. If a void is suspected, the column will likely need to be replaced.[11]

Issue 3: Split Peaks

A single analyte peak appearing as two or more distinct peaks is a significant issue that requires immediate attention.

G start Split Peak Observed check_frit Is the column inlet frit blocked? start->check_frit backflush Backflush the column (if permissible) check_frit->backflush Yes check_solvent_mismatch Is the sample solvent incompatible with the mobile phase? check_frit->check_solvent_mismatch No problem_solved Problem Solved backflush->problem_solved use_mobile_phase Dissolve sample in mobile phase check_solvent_mismatch->use_mobile_phase Yes check_column_void Is there a void in the column? check_solvent_mismatch->check_column_void No use_mobile_phase->problem_solved replace_column Replace the column check_column_void->replace_column Yes check_coelution Could there be co-eluting impurities? check_column_void->check_coelution No replace_column->problem_solved modify_method Modify separation conditions (e.g., gradient, mobile phase) check_coelution->modify_method Yes modify_method->problem_solved

Caption: Troubleshooting workflow for split peaks.

  • Check for Column Blockage: A partially blocked inlet frit can disrupt the sample flow path, causing the peak to split.[12] Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulate matter.[13] If this fails, the frit or the entire column may need replacement.[12]

  • Address Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak splitting.[14][15] Always aim to dissolve the sample in the mobile phase itself.[8]

  • Evaluate Column Health: A void or channel in the column's packed bed can cause the sample to travel through different paths, resulting in a split peak.[13] This usually affects all peaks and necessitates column replacement.[8]

Experimental Protocols

Example HPLC Method for Adrenaline Analysis

This is a general protocol and may require optimization for your specific instrumentation and application.

  • Column: A C18 reversed-phase column is commonly used.[20] For instance, a 150 mm x 4.6 mm column with 5 µm particles.[20]

  • Mobile Phase: A common mobile phase consists of a buffer and an organic modifier. For example, a mixture of 50 mM sodium dihydrogen phosphate (B84403) (adjusted to pH 3.0) and methanol.[21][22][23] The exact ratio will depend on the desired retention time and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[20]

  • Temperature: Maintain a constant column temperature, for example, at 25°C, to ensure reproducible retention times.[21][22]

  • Detection: UV detection at 279 nm or 280 nm is suitable for adrenaline.[20][21][22]

  • Injection Volume: Start with a low injection volume (e.g., 10 µL) to avoid column overload.[24]

Protocol for Sample and Mobile Phase Preparation
  • Mobile Phase Preparation:

    • Use HPLC-grade solvents and reagents.[1]

    • Accurately weigh and dissolve the buffer salts (e.g., sodium dihydrogen phosphate) in HPLC-grade water.

    • Adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid) before adding the organic modifier.[25]

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[26]

    • Degas the mobile phase before use to prevent air bubbles in the system.

  • Sample Preparation:

    • Accurately prepare stock solutions of this compound in a suitable solvent.

    • Dilute the stock solution with the mobile phase to the desired concentration. Using the mobile phase as the sample solvent is highly recommended to prevent peak distortion.[8][14]

    • Filter the sample through a syringe filter (e.g., 0.45 µm) before injection to protect the column from particulates.[8]

Quantitative Data Summary

The following tables summarize typical parameters that can be adjusted to troubleshoot poor peak shape.

Table 1: Effect of Mobile Phase pH on Adrenaline (Basic Compound) Peak Shape

Mobile Phase pHAnalyte StateInteraction with SilanolsExpected Peak ShapeRecommendation
Low pH (e.g., < 3) Fully Protonated (Cationic)Minimized (Silanols are protonated)SymmetricalOften optimal for good peak shape.[13]
Mid pH (e.g., 4-7) Partially IonizedStrong (Silanols are ionized)TailingGenerally avoid unless using a specialized column.[4]
High pH (e.g., > 8) NeutralMinimized (Analyte is neutral)SymmetricalRequires a pH-stable column.[27]

Table 2: General Troubleshooting Parameters

ParameterTo Address TailingTo Address FrontingTo Address SplittingTo Address Broadening
Injection Volume DecreaseDecrease-Decrease
Sample Concentration DecreaseDecrease-Decrease
Sample Solvent Use mobile phaseUse mobile phase or weaker solventUse mobile phaseUse mobile phase
Mobile Phase pH Adjust to low pH (e.g., 3)-Check for consistencyAdjust to be >1.5 units away from pKa
Column Use end-capped; Replace if oldReplace if void is presentReplace if void is present; Backflush if blockedReplace if degraded
Guard Column RecommendedRecommendedRecommendedRecommended
Tubing Use narrow ID tubing-Check for proper connectionsUse narrow ID and short length tubing

References

Technical Support Center: Optimizing DL-Adrenaline Concentration for Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing DL-Adrenaline concentrations for dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-Adrenaline?

A1: this compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-Adrenaline and L-Adrenaline. L-Adrenaline, also known as (-)-epinephrine, is the biologically active enantiomer that naturally occurs in the body. D-Adrenaline has significantly lower biological activity. For dose-response studies, it is crucial to be aware that only about 50% of the this compound concentration is the highly potent L-isomer.[1] When comparing results or establishing concentrations, it is important to consider which form of adrenaline was used.

Q2: What are the storage and stability considerations for this compound solutions?

A2: this compound solutions are sensitive to light, air, and heat. They should be stored in a cool, dark place, typically between 15-25°C, and protected from light to prevent degradation.[2] Refrigeration is generally not recommended as it can damage the injector mechanism of commercial preparations.[2] The shelf life is typically 12 to 18 months.[2] For laboratory preparations, it is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared, they should be stored at 2-8°C for short periods and protected from light.[3] Discolored solutions or those containing a precipitate should not be used.[4]

Q3: Which adrenergic receptors does this compound activate?

A3: Adrenaline is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, β2, and β3 subtypes.[5][6] At lower concentrations, β-adrenergic effects tend to dominate, leading to increased heart rate and cardiac output.[7] At higher concentrations, α-adrenergic effects become more prominent, causing vasoconstriction.[7] The specific response observed will depend on the distribution and density of these receptor subtypes in the experimental cell line or tissue.

Q4: What is a typical starting concentration range for a this compound dose-response curve in cell culture?

A4: The optimal concentration range for this compound can vary significantly depending on the cell type, receptor expression levels, and the specific response being measured. However, a common starting point for in vitro cell culture experiments is to perform a broad range dose-response curve, for example, from 1 nM to 10 µM. Based on the initial results, a more focused concentration range can be selected for subsequent experiments. For some systems, concentrations as low as picomolar (pM) may elicit a response, while others may require micromolar (µM) concentrations.[8]

Q5: What is receptor desensitization and how can it affect my dose-response curve?

A5: Receptor desensitization, also known as tachyphylaxis, is a phenomenon where prolonged or repeated exposure to an agonist results in a diminished response.[9][10] For adrenergic receptors, this can occur rapidly (within minutes) through mechanisms like receptor phosphorylation and uncoupling from G-proteins, or over a longer period (hours to days) via receptor internalization and downregulation.[10][11] In a dose-response experiment, desensitization can lead to a flattened or bell-shaped curve at higher agonist concentrations, making it difficult to determine the maximal response (Emax) and EC50.[12]

Troubleshooting Guide

Issue Possible Cause Solution
No or weak response to this compound Low receptor expression: The cell line may not express sufficient levels of adrenergic receptors.- Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. - Consider using a cell line known to have high expression of the target adrenergic receptor subtype or a stably transfected cell line.
Incorrect concentration range: The concentrations of this compound used may be too low to elicit a response.- Perform a wider dose-response curve, covering a broader range of concentrations (e.g., 1 pM to 100 µM).
Degraded this compound: The this compound solution may have lost its potency due to improper storage or handling.- Prepare fresh this compound solutions for each experiment. - Store stock solutions protected from light and at the appropriate temperature.[3] Do not use discolored solutions.[4]
Cell health issues: Cells may be unhealthy, at a high passage number, or not properly seeded.- Ensure cells are healthy, within a low passage number range, and not overgrown.[11] - Optimize cell seeding density for your assay plates.
High background signal Constitutive receptor activity: Some cell lines may have high basal activity of adrenergic receptors.- Use a neutral antagonist to reduce basal signaling.
Stimulating factors in serum: Serum in the culture medium can contain catecholamines that activate adrenergic receptors.- Serum-starve the cells for a few hours before the experiment.[11]
Inconsistent results or poor replicate data Pipetting errors: Inaccurate pipetting can lead to variability in the final concentrations of this compound.- Use calibrated pipettes and proper pipetting techniques.
Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses.- Ensure a homogenous cell suspension and careful seeding of plates.
Edge effects: Wells on the periphery of the plate may experience different temperature and humidity conditions, leading to variability.- Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humid environment.
Bell-shaped dose-response curve Receptor desensitization: At high concentrations, prolonged exposure to this compound can lead to a decrease in the response.[12]- Reduce the incubation time with this compound. - Use the lowest effective concentration to minimize desensitization.[11]
Cell toxicity: High concentrations of this compound or other components in the assay buffer may be toxic to the cells.- Perform a cell viability assay in parallel with your dose-response experiment to assess toxicity.

Data Summary

The half-maximal effective concentration (EC50) of adrenaline can vary widely depending on the specific adrenergic receptor subtype, the cell or tissue type, and the functional response being measured. The following table provides a summary of reported EC50 values to serve as a reference.

System Adrenaline Isomer Receptor Subtype Measured Response EC50 Reference
Human Platelet Membranes(-)-Epinephrineα2A-AdrenergicGTPase Activity200 nM[1][13]
Human Platelet Membranes(+/-)-Epinephrineα2A-AdrenergicGTPase Activity4 µM[1][13]
Isolated Rabbit HeartAdrenalineBeta-AdrenergicHeart Rate3.8 µg/ml[14]
Isolated Rabbit HeartAdrenalineBeta-AdrenergicForce of Contraction3.23 µg/ml[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a suitable volume of sterile, deionized water or buffer to achieve a final concentration of 10 mM.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution on ice.

    • Perform serial dilutions of the stock solution in your assay buffer to prepare the desired range of working concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100.

    • Keep the working solutions on ice and protected from light until use.

Protocol 2: General Dose-Response Assay in Cell Culture

Materials:

  • Cultured cells expressing adrenergic receptors

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound working solutions

  • Assay buffer

  • Detection reagents for the specific response being measured (e.g., cAMP assay kit, calcium indicator dye)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified CO2 incubator until the cells reach the desired confluency (typically 80-90%).

  • Serum Starvation (Optional but Recommended):

    • Gently aspirate the complete medium from the wells.

    • Wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 2-4 hours to reduce basal receptor activation.

  • Agonist Stimulation:

    • Prepare a series of this compound dilutions in assay buffer at 2x the final desired concentration.

    • Aspirate the serum-free medium from the wells.

    • Add an equal volume of the 2x this compound dilutions to the corresponding wells. Include a vehicle control (assay buffer without adrenaline).

    • Incubate the plate for the desired period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.

  • Response Measurement:

    • Following incubation, proceed with the specific protocol for measuring the desired cellular response (e.g., cAMP levels, intracellular calcium concentration, etc.) according to the manufacturer's instructions for the detection reagents.

  • Data Analysis:

    • Plot the response (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50, Emax, and Hill slope.

Visualizations

G cluster_workflow Experimental Workflow prep Prepare this compound Stock & Working Solutions stimulate Stimulate with This compound Dilutions prep->stimulate seed Seed Cells in 96-well Plate starve Serum Starve Cells (Optional) seed->starve starve->stimulate measure Measure Cellular Response stimulate->measure analyze Analyze Data & Generate Dose-Response Curve measure->analyze

Figure 1. A generalized experimental workflow for determining the dose-response of this compound.

G cluster_gs Gs Pathway (e.g., β-Adrenergic Receptors) cluster_gq Gq Pathway (e.g., α1-Adrenergic Receptors) Adrenaline_Gs Adrenaline Beta_AR β-Adrenergic Receptor Adrenaline_Gs->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Response_Gs Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Response_Gs phosphorylates targets Adrenaline_Gq Adrenaline Alpha1_AR α1-Adrenergic Receptor Adrenaline_Gq->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Response_Gq PKC->Response_Gq

Figure 2. Simplified signaling pathways for Gs and Gq-coupled adrenergic receptors activated by adrenaline.

References

Technical Support Center: DL-Adrenaline In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of inconsistent results in in vivo experiments utilizing DL-Adrenaline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results with this compound in vivo?

Inconsistent results with this compound in vivo often stem from a combination of factors related to the compound's chemistry, its physiological actions, and the experimental setup. The most common sources of variability include:

  • Racemic Mixture: this compound is a mix of D- and L-isomers, where L-Adrenaline is the primary biologically active form. The less active D-isomer can introduce variability.

  • Chemical Instability: Adrenaline is highly susceptible to degradation from exposure to light, oxygen, high temperatures, and incorrect pH, leading to a lower effective concentration of the active compound.[1][2]

  • Animal Stress: Handling, restraint, or procedural stress can trigger the release of endogenous catecholamines, elevating baseline levels and masking the effects of the administered drug.[3][4][5]

  • Route of Administration: Different administration routes (e.g., intravenous, intramuscular, subcutaneous) have vastly different pharmacokinetic profiles, and improper technique can lead to variable absorption.[6][7]

  • Dose-Dependent Effects: Adrenaline's effects are dose-dependent, with different adrenergic receptors being activated at different concentrations, leading to varied physiological responses.[8]

  • Inter-Animal Variability: Physiological differences between animals, such as adrenergic receptor density and metabolic enzyme activity, can contribute to varied responses.

Q2: What is the difference between this compound and L-Adrenaline, and how does it impact my experiments?

This compound, or racemic epinephrine (B1671497), is a 50:50 mixture of two stereoisomers: Dextrorotatory (D)-Adrenaline and Levorotatory (L)-Adrenaline.[9] L-Adrenaline is the naturally occurring, biologically active form. The presence of the D-isomer is a critical factor in experimental variability.

Key Differences and Implications

FeatureL-Adrenaline (L-Epinephrine)This compound (Racemic Epinephrine)Experimental Implication
Composition Pure Levorotatory isomer.50:50 mixture of L- and D-isomers.[9]Only 50% of the administered mass is the primary active compound.
Biological Activity High affinity for adrenergic receptors; potent physiological effects.The D-isomer has significantly weaker physiological activity.The effective dose of this compound is roughly half that of pure L-Adrenaline. Inconsistent D:L ratios between batches can be a major source of variability.
Clinical Use Used in standard epinephrine formulations (e.g., EpiPen).[10]Used in some specific applications, such as nebulized solutions for croup, where its efficacy is comparable to L-epinephrine for that indication.[9]For systemic in vivo studies, using pure L-Adrenaline is highly recommended to eliminate variability from the inactive D-isomer.
Q3: How can I ensure the stability and correct concentration of my this compound solution?

Adrenaline is notoriously unstable in solution. Its degradation via oxidation, sulfonation, or racemization can significantly lower the concentration of the active L-isomer, leading to diminished or inconsistent effects.[1]

Best Practices for Adrenaline Solution Preparation and Storage

FactorRecommended ActionRationale
pH Maintain an acidic pH (typically between 2.5 and 3.5).[2][6]Adrenaline degradation, particularly oxidation and racemization, is accelerated in alkaline solutions.[1]
Light Exposure Prepare and store solutions in amber vials or protect them from light.Light exposure catalyzes the degradation of adrenaline.[1]
Temperature Store stock solutions under refrigeration (2-8°C). Prepare fresh dilutions for each experiment and use them immediately.[11]Elevated temperatures increase the rate of all degradation pathways.[2] While refrigeration helps, freezing can also affect stability and should be validated.[12]
Oxidation Use deoxygenated water for preparation. Consider adding an antioxidant like sodium metabisulfite, but be aware it can cause sulfonation.[1][6]Oxygen is a primary driver of degradation to inactive products like adrenochrome.[1]
Purity Verification If possible, verify the concentration and purity of your solution using HPLC before use.[1]Confirms the actual concentration of the active L-isomer, accounting for any degradation.
Q4: How does the route of administration impact experimental outcomes?

The route of administration dramatically alters the pharmacokinetics (PK) of adrenaline, affecting the onset, peak concentration (Cmax), and duration of action.[6] Inconsistent administration technique is a frequent cause of variable results.

Pharmacokinetic Profile by Administration Route

RouteOnset of ActionCmaxDurationKey Considerations
Intravenous (IV) Very rapid (<1 minute)HighestShortest (Half-life ~2-3 minutes)[6]Provides precise dose control but requires surgical preparation. Ideal for studying acute cardiovascular effects.
Intramuscular (IM) Rapid (5-10 minutes)HighModerateRecommended for anaphylaxis models due to rapid absorption from muscle tissue.[7] Needle length is critical to ensure delivery into muscle, not subcutaneous fat.
Subcutaneous (SC) SlowerLowerLongerAbsorption can be variable and is slowed by local vasoconstriction caused by the adrenaline itself.
Nebulized/Inhaled RapidVariableShortPrimarily for localized respiratory effects (e.g., croup models); systemic absorption can be inconsistent.[6]
Q5: How does animal stress affect experiments involving this compound?

Stress is a significant confounding variable in catecholamine research.[5] Laboratory procedures such as handling, restraint, and injections are potent stressors that activate the sympathetic nervous system and the HPA axis, causing a surge in endogenous adrenaline and noradrenaline.[3][13][14]

Impact of Stress and Mitigation Strategies

  • Elevated Baseline: Stress-induced adrenaline release can create a high and variable physiological baseline, making it difficult to detect the specific effects of the exogenously administered drug.

  • Altered Physiology: Chronic stress can alter cardiovascular function, immune responses, and metabolism, fundamentally changing how an animal responds to adrenaline.[5]

  • Mitigation:

    • Acclimatization: Allow animals to acclimate to the laboratory environment for an adequate period before experimentation.

    • Habituation: Habituate animals to handling and mock procedures to reduce the stress response on the experimental day.

    • Refined Techniques: Use the least stressful restraint and administration methods possible. For IV studies, an indwelling catheter placed well before the experiment is recommended to avoid stress during injection.[15]

    • Controlled Environment: Maintain a quiet and controlled environment with consistent lighting and temperature to minimize external stressors.[3]

Troubleshooting Guides

Guide 1: Pre-Experimental Workflow for Consistent Results

This workflow helps ensure that key variables are controlled before and during your experiment.

Pre_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_animal Phase 2: Animal & Environment cluster_exp Phase 3: Experiment Execution A Verify Compound (DL- vs L-Adrenaline) B Prepare Fresh Solution - Acidic pH - Protect from light - Use immediately A->B C Calibrate Equipment (Syringes, Monitors) B->C G Allow Stabilization Period Post-Handling/Surgery C->G D Acclimatize & Habituate Animal E Prepare Surgical Site (if applicable, e.g., catheter) D->E F Maintain Quiet & Stable Environment E->F F->G H Record Stable Baseline (e.g., BP, HR) G->H I Administer Drug (Precise technique & volume) H->I J Record Post-Dose Data I->J

Caption: Pre-experimental workflow to minimize variability.

Guide 2: Diagnosing Inconsistent Experimental Outcomes

This logical diagram provides a framework for troubleshooting unexpected results after an experiment.

Troubleshooting_Logic cluster_low Lower than Expected or No Effect cluster_high Higher than Expected or Variable Effect Start Inconsistent or Unexpected Result A1 Drug Degradation? (Old solution, light/heat exposure) Start->A1 Low/No Effect B1 Endogenous Adrenaline Release? (Animal stress, pain) Start->B1 High/Variable Effect A2 Incorrect Dose/Concentration? A1->A2 A3 Administration Failure? (e.g., SC instead of IM/IV) A2->A3 B2 Dosing Error? (Calculation or dilution mistake) B1->B2 B3 Anesthetic Interaction? B2->B3

Caption: A diagnostic tree for troubleshooting inconsistent results.

Key Experimental Protocol: Measuring Cardiovascular Response in a Rat Model

This protocol provides a standardized methodology for assessing the cardiovascular effects of this compound following intravenous administration in an anesthetized rat model.

  • Animal Preparation:

    • Model: Adult male Sprague-Dawley rat (300-350g).

    • Anesthesia: Anesthetize with an appropriate agent (e.g., isoflurane (B1672236) or urethane) to maintain a stable plane of anesthesia, avoiding agents with strong sympathomimetic or sympatholytic effects.

    • Surgical Preparation:

      • Perform a tracheostomy to ensure a patent airway.

      • Cannulate the carotid artery with a pressure transducer-linked catheter to continuously monitor blood pressure and heart rate.

      • Cannulate the jugular vein for intravenous drug administration.

    • Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery until hemodynamic parameters are stable.

  • Drug Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acidified saline (0.9% NaCl with HCl to pH 3.0). Protect from light.

    • On the day of the experiment, create fresh serial dilutions (e.g., 10 µg/mL, 1 µg/mL) using sterile 0.9% saline.

    • Draw up precise volumes into clearly labeled syringes immediately before use.

  • Experimental Procedure:

    • Baseline Recording: Record stable baseline arterial pressure and heart rate for 10-15 minutes.

    • Vehicle Control: Administer an IV bolus of the vehicle (saline) in a volume equivalent to the drug dose and record for 10 minutes to ensure no response.

    • Dose-Response Administration:

      • Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg) intravenously.

      • Allow hemodynamic parameters to return to a stable baseline between each dose administration.

      • Record the peak change in mean arterial pressure (MAP) and heart rate (HR) for each dose.

  • Data Analysis:

    • Calculate the change (Δ) in MAP and HR from the pre-dose baseline for each dose.

    • Plot the dose-response curve for this compound's effect on MAP and HR.

    • Use appropriate statistical analysis (e.g., repeated measures ANOVA) to determine significance.

Visualization of Adrenaline Signaling Pathways

Adrenaline exerts its effects by binding to different adrenergic receptors (adrenoceptors), which are G-protein coupled receptors that trigger distinct downstream signaling cascades.

Adrenaline_Signaling cluster_alpha Alpha-Adrenergic Receptors cluster_beta Beta-Adrenergic Receptors adrenaline Adrenaline alpha1 α1 Receptor adrenaline->alpha1 alpha2 α2 Receptor adrenaline->alpha2 beta1 β1 Receptor adrenaline->beta1 beta2 β2 Receptor adrenaline->beta2 gq Gq alpha1->gq gi Gi alpha2->gi gs Gs beta1->gs beta2->gs plc PLC gq->plc ac Adenylyl Cyclase gi->ac gs->ac ip3_dag ↑ IP3, DAG plc->ip3_dag camp_inc ↑ cAMP ac->camp_inc camp_dec ↓ cAMP ac->camp_dec ca_release ↑ Ca2+ Release ip3_dag->ca_release hr_contractility ↑ Heart Rate ↑ Contractility camp_inc->hr_contractility Cardiac Muscle vasodilation Smooth Muscle Relaxation (Vasodilation, Bronchodilation) camp_inc->vasodilation Smooth Muscle neuro_inhibit Inhibition of Neurotransmitter Release camp_dec->neuro_inhibit vasoconstriction Smooth Muscle Contraction (Vasoconstriction) ca_release->vasoconstriction

Caption: Adrenaline signaling through α and β adrenergic receptors.[16][17][18]

References

identifying and removing interfering substances in DL-Adrenaline assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with DL-Adrenaline assays. It focuses on identifying and mitigating the effects of common interfering substances to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in this compound assays?

A: Interference in this compound assays can originate from several sources, including endogenous compounds, drugs, and dietary components. The most frequently encountered interferents are:

  • Endogenous Compounds: Other catecholamines (e.g., norepinephrine, dopamine) and metabolites with similar chemical structures can interfere with analysis.[1][2][3] Compounds like ascorbic acid (Vitamin C) and uric acid are also common interferents, especially in methods using electrochemical detection, due to their electroactive properties.[2][3][4][5][6]

  • Pharmaceuticals: Drugs and their metabolites are a major source of interference. Paracetamol (acetaminophen) is a prime example, known to cause issues in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) methods.[7][8][9][10] Other drugs, such as dipyrone (B125322) (metamizole) and methenamine, have also been reported to interfere.[7][10]

  • Sample Matrix Components: Components in biological samples like plasma can cause "matrix effects." For instance, hemolysis (rupture of red blood cells) or high levels of triglycerides can impact assay results.[11]

  • Dietary Components: Certain foods can also introduce interfering substances into urine samples.[7]

Q2: How can I identify if my analytical results are affected by interference?

A: Identifying interference typically involves careful examination of your analytical data. Key indicators include:

  • Unexpected Chromatographic Peaks: In HPLC-based methods, the appearance of extra, unidentified, or misshapen peaks that co-elute or overlap with the adrenaline peak is a strong sign of interference.[7]

  • Inaccurate or Unreportable Results: Low-level contamination can produce apparent results that are physiologically implausible or inconsistent across repeat measurements.[8][9] For example, paracetamol contamination can mimic patterns seen in certain adrenaline-secreting tumors.[7][8]

  • Failed Quality Control: If quality control samples, which have known concentrations of adrenaline, fail to produce results within the expected range, it may indicate the presence of an interferent in the system or reagents.

  • High Background Signal: In electrochemical detection, a high background "noise" can obscure the signal from the analyte and is often caused by electroactive interfering substances.[3]

Q3: Which analytical method is less prone to interference for adrenaline quantification?

A: While HPLC with electrochemical detection (HPLC-ECD) is highly sensitive, it can be susceptible to interference from electroactive compounds like drugs and their metabolites.[10] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally considered more specific and less prone to interference.[10][12] The high selectivity of LC-MS/MS allows it to differentiate between adrenaline and co-eluting compounds based on their unique mass-to-charge ratios, significantly reducing the impact of many common interferents.[12]

Troubleshooting Guide: Specific Interferents

Issue: Suspected Paracetamol (Acetaminophen) Interference
  • Why does it interfere? Paracetamol and its metabolites are electroactive and can co-elute with catecholamines in some HPLC systems, leading to falsely elevated results, particularly with electrochemical detection.[7][10] Studies have shown that even though less than 5% of an oral paracetamol dose is excreted unchanged, its metabolites can cause significant interference.[8][9]

  • How can I confirm it? The most direct way is to analyze the sample for paracetamol. The presence of the drug is a strong indicator that results may be compromised.[7]

  • How can I remove it? Solid-Phase Extraction (SPE) is a highly effective method for cleaning up samples and removing interfering drugs like paracetamol prior to analysis.[13][14] Using a specific SPE protocol can isolate catecholamines from the sample matrix.

Issue: Suspected Ascorbic Acid or Uric Acid Interference
  • Why do they interfere? Ascorbic acid and uric acid are naturally present in biological samples and are easily oxidized. In methods using electrochemical detection, their oxidation potentials can be close to that of adrenaline, causing overlapping signals that make accurate quantification difficult.[2][3][4]

  • How can I mitigate this?

    • Chromatographic Separation: Optimizing the HPLC method (e.g., adjusting the mobile phase pH or composition) can often achieve baseline separation of adrenaline from these interfering compounds.[15]

    • Selective Extraction: Affinity chromatography using materials like phenylboronic acid, which specifically binds to the cis-diol group present in catecholamines, can selectively isolate adrenaline and remove non-catechol interferents.[1][16]

    • Selective Detection: Using graphene-modified electrodes in electrochemical sensors has been shown to improve selectivity for catecholamines in the presence of ascorbic and uric acid.[2][3][5]

Data on Interference Removal and Method Performance

The choice of sample preparation technique is critical for removing interferences and ensuring accurate results. Solid-Phase Extraction (SPE) is a widely used and effective method.

Table 1: Recovery Rates of Catecholamines Using SPE Methods
AnalyteSPE Sorbent TypeSample MatrixAverage Recovery (%)Reference
EpinephrineWeak Cation Exchange (WCX)Plasma>90%[17]
NorepinephrineWeak Cation Exchange (WCX)Plasma>90%[17]
EpinephrineMixed-Mode Cation ExchangePlasma96.5%[18]
NorepinephrineMixed-Mode Cation ExchangePlasma98.4%[18]
Dopamine (B1211576)Mixed-Mode Cation ExchangePlasma97.8%[18]
EpinephrineIsotope Dilution LC-MS/MSPlasma91.1 - 109.7%[12]

Note: Recovery rates indicate the efficiency of the extraction process in isolating the target analyte from the sample matrix.

Experimental Protocols & Visual Guides

Protocol 1: General Solid-Phase Extraction (SPE) for Catecholamine Cleanup

This protocol provides a general workflow for cleaning plasma samples using a weak cation exchange (WCX) SPE cartridge, a common and effective method for isolating catecholamines.[13][17]

Materials:

  • Plasma sample (collected in a lithium-heparin tube and kept frozen).[19]

  • SPE cartridges (e.g., Weak Cation Exchange).

  • Internal Standard (e.g., dihydroxybenzylamine).[20]

  • SPE Vacuum Manifold.

  • Reagents: Conditioning solution, Wash solution, Elution solution (e.g., 0.2M HClO4).[17]

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample. Add an internal standard to quantify extraction efficiency.

  • Cartridge Conditioning: Place the SPE cartridge on the vacuum manifold. Pass the conditioning solution through the cartridge to activate the sorbent. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent. Catecholamines will bind to the sorbent while many impurities pass through.

  • Washing: Wash the cartridge with the wash solution to remove remaining impurities and interfering substances.

  • Elution: Place clean collection tubes inside the manifold. Apply the elution solution to the cartridge to release the purified catecholamines. Collect the eluate.

  • Final Preparation: The collected eluate, containing the purified adrenaline, is now ready for analysis via HPLC or LC-MS/MS.

Diagram 1: General Workflow for Adrenaline Assay

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_post Data Processing a 1. Sample Collection (Plasma/Urine) b 2. Add Internal Standard & Stabilizers a->b d 4. Instrumental Analysis (HPLC or LC-MS/MS) c 3. Interference Removal (e.g., Solid-Phase Extraction) b->c c->d e 5. Chromatogram Generation d->e f 6. Peak Integration & Quantification e->f g 7. Result Validation (Check QC & Recovery) f->g

Caption: Workflow from sample collection to final data validation.

Diagram 2: Troubleshooting Logic for Unexpected Peaks

G start Unexpected Result or Failed QC check_chrom Review Chromatogram for extra or misshapen peaks start->check_chrom review_history Check Patient/Sample History (e.g., medications like Paracetamol) start->review_history hypothesis Hypothesize Interferent (e.g., Drug, Endogenous Cmpd.) check_chrom->hypothesis review_history->hypothesis implement_solution Implement Removal Strategy (e.g., SPE, Method Optimization) hypothesis->implement_solution Cause Identified consult Consult Literature or Technical Support hypothesis->consult Cause Unclear rerun Re-run Sample and QC implement_solution->rerun validate Validate Results rerun->validate

Caption: A logical approach to troubleshooting assay interference.

Diagram 3: Adrenaline Biosynthesis Pathway

G Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine (Potential Interferent) LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (Potential Interferent) Dopamine->Norepinephrine Dopamine β-hydroxylase (requires Ascorbic Acid) Adrenaline Adrenaline (Target Analyte) Norepinephrine->Adrenaline PNMT

Caption: Biosynthesis of Adrenaline from Tyrosine.[21]

References

improving the yield and purity of DL-Adrenaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DL-Adrenaline Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue in multi-step organic syntheses. Several factors could be responsible:

  • Incomplete Reactions: Ensure each step, particularly the initial Friedel-Crafts acylation and the final reduction, has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Reaction Conditions: The temperature, pressure, and pH at each stage are critical. For instance, the catalytic hydrogenation step is sensitive to pH, pressure, and catalyst activity.[1] A patent for an industrial process notes a total yield of 75% or more can be achieved with optimized conditions.[1]

  • Starting Material Quality: Verify the purity of your starting materials, especially 3,4-dihydroxyacetophenone (or catechol) and chloroacetyl chloride. Impurities can lead to side reactions.

  • Product Loss During Work-up and Purification: this compound and its intermediates can be lost during extraction, washing, and recrystallization steps. Minimize transfers and optimize solvent volumes. One detailed synthesis reported a final yield of 28% for the hydrochloride salt, noting that this was lower than the combined yields of the procedures being followed, which is a common outcome in practice.[2]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials. See the question on impurities for more details.

Q2: The isolated this compound product is discolored (e.g., brown, pink, or yellow) instead of white. What causes this and how can I fix it?

A2: this compound is highly susceptible to oxidation, which is the primary cause of discoloration.[2]

  • Oxidation: The catechol group (the benzene (B151609) ring with two hydroxyl groups) is easily oxidized by atmospheric oxygen, especially in the presence of light or metal ions, or at a basic pH. This can form colored quinone-type structures, such as adrenochrome, which has a purple color.[2]

  • Prevention:

    • Inert Atmosphere: Conduct reactions, especially the final precipitation and drying steps, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]

    • Control pH: While precipitation of the free base requires adjusting the pH to be alkaline (around 8.5), prolonged exposure should be avoided.[4]

    • Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or wrapping flasks in aluminum foil.

  • Purification:

    • Recrystallization: This is a primary method for purifying the final product and removing colored impurities.[5] Solvents like ethanol (B145695) can be effective.[2]

    • Activated Carbon: Treat the solution of your crude product with activated carbon to adsorb colored impurities before the final crystallization step.[3][6] This is typically done at a low temperature (0-10 °C).[6]

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification is critical to achieving high-purity this compound. The most common techniques include:

  • Recrystallization: The crude racemic mixture can be purified by recrystallization.[5] For the free base, isopropanol (B130326) is a suitable solvent.[7]

  • Column Chromatography: This technique can be used to separate the product from impurities.[5]

  • Salt Formation: Converting the this compound free base to its hydrochloride salt can aid in purification and significantly improves its stability.[2][5] The hydrochloride salt can then be recrystallized.

  • Decolorization: As mentioned in Q2, treatment with activated carbon is an effective way to remove colored byproducts before crystallization.[6]

Q4: How can I resolve the racemic (DL) mixture to obtain a single enantiomer?

A4: The biological activity of adrenaline resides almost exclusively in the L-(-)-enantiomer. The resolution of the racemic mixture is a critical step for pharmaceutical applications. The most common method is diastereomeric salt formation using a chiral resolving agent, such as (+)-tartaric acid.[6][8] The L-adrenaline-(+)-tartrate salt has different solubility properties than the D-adrenaline-(+)-tartrate salt, allowing them to be separated by fractional crystallization.

Data Presentation: Yield and Purity

The following tables summarize quantitative data reported in various synthesis protocols. Note that yields are highly dependent on the specific reaction scale, conditions, and purification methods used.

Synthesis Step Reagent/Catalyst Reported Yield Reference
Intermediate FormationCatechol, Na2CO389.4% - 90%[7]
Reduction to this compoundSodium Borohydride89% - 90.8%[7]
Overall Synthesis (Industrial)N/A≥ 75%[1]
Overall Synthesis (Lab Scale)Pd/C, H228% (as HCl salt)[2]
Overall Synthesis (Lab Scale)N/A88% (as free base)[2]
Radiochemical Synthesis[11C]methyl triflate15% - 25%[9]
Parameter Value Reference
Chemical Purity (Optimized Process)≥ 98%[1]
Optical Purity (Optimized Process)≥ 98% ee[1]
Radiochemical Purity> 98%[9]
Purity (Biocatalytic Method)99.4%[10]

Experimental Protocols

General Protocol for this compound Synthesis via Adrenalone Intermediate

This protocol is a generalized representation based on common laboratory synthesis methods.[2][7][8] Warning: This synthesis involves hazardous materials and should only be performed by trained professionals with appropriate safety measures in place.

Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

  • In a flask equipped with a stirrer and under an inert atmosphere, suspend catechol (1 equivalent) and aluminum chloride (catalyst) in a suitable solvent (e.g., 1,2-dichloroethane).[2]

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) to the cooled mixture while stirring.[2]

  • Allow the reaction to proceed at room temperature for several hours (e.g., 20 hours) until completion, monitoring by TLC.[2]

  • Quench the reaction by slowly adding dilute hydrochloric acid.[2]

  • Filter the resulting precipitate, wash with water, and dry to obtain the crude intermediate product.

Step 2: Amination to form Adrenalone (ω-Methylamino-3,4-dihydroxyacetophenone)

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).[2]

  • Cool the solution in an ice bath.

  • Gradually add an excess of aqueous methylamine (B109427) solution (e.g., 40%).[2]

  • Allow the reaction to warm to a controlled temperature (e.g., 35°C) and stir for several hours.[2]

  • Cool the mixture and filter the precipitated product. Wash with a small amount of cold solvent and dry to yield crude Adrenalone.

Step 3: Reduction to this compound

  • Suspend the crude Adrenalone in a solvent mixture (e.g., methanol/water).[2]

  • Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C).[2]

  • Pressurize the reaction vessel with hydrogen gas (a hydrogen-filled balloon can be used for lab scale).[2]

  • Stir the mixture at a controlled temperature (e.g., 35°C) overnight or until the reaction is complete (monitored by TLC).[1][2]

  • Filter the mixture through celite to remove the catalyst.

  • Adjust the pH of the filtrate to ~8.5 using a base (e.g., ammonia (B1221849) solution) to precipitate the this compound free base.[4]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.[2]

Step 4: Purification and Salt Formation (Optional but Recommended)

  • Dissolve the crude this compound in a minimal amount of an appropriate solvent (e.g., methanol) with the addition of hydrochloric acid.

  • If the solution is colored, cool it to 0-10°C, add activated carbon, stir for 30-60 minutes, and filter.[6]

  • Crystallize the this compound hydrochloride salt, potentially by adding a co-solvent like isopropanol.[2]

  • Filter the crystals, wash with a cold solvent, and dry under vacuum to yield pure this compound HCl.[5]

Visualizations

Synthesis_Pathway Catechol Catechol Intermediate1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Catechol->Intermediate1 + Chloroacetyl Chloride (AlCl3 catalyst) Adrenalone Adrenalone Intermediate1->Adrenalone + Methylamine DL_Adrenaline This compound Adrenalone->DL_Adrenaline Reduction (e.g., H2/Pd-C or NaBH4)

Caption: Key steps in the chemical synthesis of this compound.

Low_Yield_Troubleshooting Start Low Yield Encountered Check_Materials 1. Verify Purity of Starting Materials & Reagents Start->Check_Materials Check_Conditions 2. Review Reaction Conditions (Temp, pH, Time, Atmosphere) Check_Materials->Check_Conditions Analyze_Mixture 3. Analyze Reaction Mixture (TLC/HPLC for side products) Check_Conditions->Analyze_Mixture Optimize_Purification 4. Optimize Work-up & Purification to Minimize Loss Analyze_Mixture->Optimize_Purification Result Improved Yield Optimize_Purification->Result

Caption: Troubleshooting workflow for addressing low synthesis yield.

Impurity_Troubleshooting Start Product is Impure/ Discolored Prevent_Oxidation 1. Prevent Oxidation (Inert atmosphere, protect from light) Start->Prevent_Oxidation Optimize_Reaction 2. Optimize Reaction (Minimize side reactions) Prevent_Oxidation->Optimize_Reaction Improve_Workup 3. Improve Work-up (Control pH, efficient extraction) Optimize_Reaction->Improve_Workup Enhance_Purification 4. Enhance Purification (Recrystallization, Carbon Treatment) Improve_Workup->Enhance_Purification Result High Purity Product Enhance_Purification->Result

Caption: Troubleshooting workflow for product impurity and discoloration.

References

Technical Support Center: Troubleshooting Adrenergic Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving issues with dose-response experiments involving DL-Adrenaline.

Troubleshooting Guide: Flat Dose-Response Curve with this compound

A flat or non-responsive dose-response curve indicates that the expected biological effect is not observed despite increasing concentrations of this compound. This guide provides a systematic approach to identify and resolve the underlying cause.

Question: Why am I observing a flat or absent dose-response curve with this compound in my cell-based assay?

Answer: A lack of response can stem from issues with the ligand, the cell system, or the assay protocol itself. Follow this step-by-step guide to troubleshoot the problem.

Step 1: Verify the Integrity and Activity of this compound

The first step is to ensure that the this compound used is active and prepared correctly. Catecholamines like adrenaline are susceptible to oxidation, which can lead to loss of activity.[1]

  • Ligand Preparation and Handling:

    • Salt Form: Use a stable salt form of adrenaline, such as hydrochloride or bitartrate (B1229483), which are more soluble and stable in culture media than the free base.[2]

    • Antioxidants: Prepare stock solutions in a buffer containing an antioxidant, such as 0.1-1 mM L-ascorbic acid, to prevent oxidation.[1][2]

    • Light and Temperature: Protect adrenaline solutions from light and heat by using amber tubes and storing aliquots at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.

    • Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound for each experiment from a frozen stock.[1]

  • Positive Control:

    • Test a known, stable adrenergic receptor agonist (e.g., Isoproterenol for β-receptors) in your assay. A response to the positive control will confirm that the downstream signaling pathway in your cells is functional.

Step 2: Evaluate the Cell System and Target Receptor Expression

If the ligand is confirmed to be active, the issue may lie with the cell line or the expression of the target adrenergic receptor.

  • Receptor Expression:

    • Cell Line Choice: Confirm that your chosen cell line endogenously expresses the adrenergic receptor subtype you are targeting (α1, α2, β1, β2, etc.). Receptor expression levels can vary significantly between cell lines.[3][4][5] For example, MCF-10A cells have higher β-AR expression than MCF-7 cells.[4]

    • Verification of Expression: If possible, verify receptor expression at the protein level (e.g., via Western Blot or flow cytometry) or mRNA level (e.g., via RT-qPCR).

    • Passage Number: Use cells with a low and consistent passage number, as receptor expression levels can change with extensive passaging.[4]

  • Cell Health and Density:

    • Viability: Ensure cells are healthy and viable. Poor cell health can lead to a lack of response.[6]

    • Seeding Density: Uneven cell seeding can cause variability. Ensure a homogenous cell suspension and even distribution when plating.[7]

Step 3: Review and Optimize the Assay Protocol

Procedural errors or suboptimal assay conditions can lead to a flat dose-response curve.

  • Concentration Range:

    • The tested concentrations may be too low or too high, falling outside the dynamic range of the receptor. Test a broad range of this compound concentrations, spanning several orders of magnitude (e.g., 1 pM to 100 µM).[7]

  • Assay-Specific Considerations (e.g., cAMP Assay for β-adrenergic receptors):

    • Phosphodiesterase (PDE) Inhibitors: The intracellular signal (cAMP) can be rapidly degraded by PDEs. Include a PDE inhibitor, such as IBMX (0.1-0.5 mM), in your assay buffer to allow for signal accumulation.[8][9]

    • Incubation Time: The optimal incubation time can vary. Perform a time-course experiment to determine the peak response time.

    • Detection Method: Ensure your detection reagents are working correctly and that the signal is within the linear range of your detection instrument.

  • Ligand-Biased Signaling:

    • Adrenaline can activate multiple signaling pathways through the same receptor (e.g., G-protein vs. β-arrestin pathways).[10] A flat curve might be observed if you are measuring a pathway that is not activated by adrenaline in your specific cell system. Consider measuring alternative downstream signals.

A logical workflow for troubleshooting a flat dose-response curve is presented below.

G cluster_0 Troubleshooting Workflow start Start: Flat Dose-Response Curve c1 Step 1: Check Ligand Integrity start->c1 c2 Step 2: Evaluate Cell System c1->c2 Ligand OK end_fail Further Investigation Needed c1->end_fail Ligand Inactive c3 Step 3: Review Assay Protocol c2->c3 Cells & Receptor OK c2->end_fail Cell/Receptor Issue end_success Problem Solved: Sigmoidal Curve Obtained c3->end_success Protocol Optimized c3->end_fail Protocol Issue

Caption: A step-by-step workflow for troubleshooting a flat dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a this compound stock solution?

A1: It is recommended to purchase a salt form of this compound, such as the hydrochloride or bitartrate salt, for better stability and solubility.[2] Prepare a high-concentration stock solution (e.g., 10 mM) in a buffer containing an antioxidant like L-ascorbic acid (0.1-1 mM).[1] Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.[1][2]

Q2: What concentration range of this compound should I test?

A2: To establish a dose-response curve, it is crucial to test a wide range of concentrations. A common approach is to perform serial dilutions covering a range from picomolar to micromolar, for instance, from 10⁻¹² M to 10⁻⁴ M.[7] This broad range increases the likelihood of capturing the full sigmoidal curve.

Q3: My cells are supposed to express the receptor, but I still see no response. What could be wrong?

A3: Several factors could be at play. Receptor expression levels might be too low for a detectable signal.[4] It's also possible that the receptor is uncoupled from the signaling pathway you are measuring.[11][12] Additionally, prolonged exposure to even low levels of agonists (e.g., from serum in the culture media) can lead to receptor desensitization.[13] Consider serum-starving your cells for a few hours before the experiment.

Q4: Can the solvent for this compound affect the assay?

A4: Yes. While this compound is soluble in aqueous solutions, some researchers may first dissolve it in a small amount of DMSO. High concentrations of DMSO can be toxic to cells and may interfere with the assay.[14] If using DMSO, ensure the final concentration in the well is low (typically <0.5%) and that all wells, including controls, contain the same final concentration of the solvent.

Data Presentation

The following tables summarize key quantitative data for consideration when designing and troubleshooting your experiments.

Table 1: this compound Solution Preparation and Storage

ParameterRecommendationRationaleReference
Form This compound hydrochloride or bitartrate saltHigher stability and solubility in aqueous solutions.[2]
Solvent Buffer with antioxidant (e.g., 0.1-1 mM Ascorbic Acid)Prevents oxidation and degradation of catecholamines.[1][2]
Storage Aliquoted at -20°C or -80°C in light-protected tubesMinimizes degradation from light and freeze-thaw cycles.[1]
Working Dilutions Prepare fresh for each experimentEnsures consistent potency.[1]

Table 2: Typical Concentration Ranges for Adrenergic Receptor Assays

Assay TypeAdrenaline Concentration RangeKey ConsiderationsReference
cAMP Accumulation 1 pM - 10 µMUse of a PDE inhibitor (e.g., IBMX) is critical.[8][15]
Calcium Flux (for α1-receptors) 100 pM - 100 µMSignal is often transient; requires real-time measurement.[16]
Cell Proliferation/Viability 1 nM - 10 µMLonger incubation times (24-72 hours) are typical.[17]

Experimental Protocols

Protocol 1: General Dose-Response Experiment for this compound

This protocol outlines the general steps for conducting a dose-response experiment with this compound in a 96-well plate format.

  • Cell Seeding:

    • Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight. The optimal density should be determined empirically to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound bitartrate in sterile water with 1 mM L-ascorbic acid.

    • Perform serial dilutions in an appropriate assay buffer (e.g., HBSS or serum-free media) to create a range of concentrations (e.g., 12-point, 1:10 dilutions starting from 10 µM). Also, prepare a vehicle control (buffer with ascorbic acid only).

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • If necessary, pre-incubate cells with a PDE inhibitor like IBMX (final concentration 0.5 mM) for 20-30 minutes.[9]

    • Add the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes for cAMP assays, or longer for proliferation assays).

  • Signal Detection:

    • Lyse the cells (if required by the assay kit).

    • Add the detection reagents according to the manufacturer's protocol (e.g., for a cAMP HTRF or ELISA assay).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Subtract background readings.

    • Normalize the data to the vehicle control.

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ and Eₘₐₓ.[18]

Mandatory Visualizations

Adrenaline Signaling Pathways

Adrenaline acts on different adrenergic receptor subtypes, which couple to distinct G-proteins and initiate different downstream signaling cascades.

G cluster_adrenaline This compound cluster_receptors Adrenergic Receptors cluster_gproteins G-Proteins cluster_effectors Effectors & Second Messengers Adrenaline This compound beta_AR β-Adrenergic Receptor (β1, β2, β3) Adrenaline->beta_AR alpha1_AR α1-Adrenergic Receptor Adrenaline->alpha1_AR alpha2_AR α2-Adrenergic Receptor Adrenaline->alpha2_AR Gs Gs beta_AR->Gs Gq Gq alpha1_AR->Gq Gi Gi alpha2_AR->Gi AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gi->AC Inhibits cAMP ↑ cAMP AC->cAMP dec_cAMP ↓ cAMP IP3_DAG ↑ IP3, DAG (→ ↑ Ca²⁺) PLC->IP3_DAG

Caption: Signaling pathways of this compound via different adrenergic receptors.

Logical Relationships in Troubleshooting

Understanding the potential causes of a flat dose-response curve and their corresponding solutions is key to effective troubleshooting.

G cluster_causes Potential Causes of Flat Curve cluster_solutions Solutions cause1 Inactive Ligand Oxidized Adrenaline Incorrect Preparation sol1 Verify Ligand Activity Use Fresh Aliquot Add Antioxidant Use Positive Control cause1->sol1 Address with cause2 Cell System Issue Low/No Receptor Expression Unhealthy Cells sol2 Validate Cell System Confirm Receptor Expression Check Cell Viability Use Low Passage Cells cause2->sol2 Address with cause3 Protocol Flaw Wrong Concentration Range No PDE Inhibitor Wrong Endpoint Measured sol3 Optimize Protocol Broaden Concentration Range Add IBMX Measure Alternative Pathway cause3->sol3 Address with

Caption: Relationship between causes of a flat dose-response curve and their solutions.

References

Technical Support Center: DL-Adrenaline Experimental Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for experiments involving the quenching of DL-Adrenaline (Epinephrine) activity post-treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for quenching this compound activity in an in vitro setting?

The primary method for quenching this compound activity is the use of adrenergic receptor antagonists. These molecules bind to alpha (α) or beta (β) adrenergic receptors, preventing adrenaline from binding and activating them.[1][2] This effectively blocks the downstream signaling cascade.

Q2: What are the main classes of adrenergic antagonists?

Adrenergic antagonists are broadly classified into two groups[1][3]:

  • Alpha-blockers (α-adrenoreceptor antagonists): These drugs inhibit the effects of adrenaline on α-adrenergic receptors. They can be non-selective (blocking both α1 and α2) or selective for a specific subtype.[4][5]

  • Beta-blockers (β-adrenoreceptor antagonists): These drugs block the action of hormones like adrenaline on β-adrenergic receptors.[6][7] They can be cardioselective (primarily blocking β1 receptors) or non-selective (blocking β1 and β2 receptors).[8]

Q3: How do I choose the correct antagonist for my experiment?

The choice of antagonist depends on the specific adrenergic receptor subtypes expressed in your experimental model (e.g., cell line) and the signaling pathway you are investigating. If your cells primarily express β2 receptors, a selective β2 antagonist like ICI-118,551 would be appropriate.[9] If you aim for a broad blockade of adrenaline's effects, a non-selective antagonist might be necessary.

Q4: What is the stability of this compound in cell culture medium?

This compound is susceptible to oxidation and is light-sensitive, especially in solution.[10][11] The oxidation process can convert adrenaline to adrenochrome, which is pink in color and has different pharmacological properties.[12] To improve stability, it is recommended to:

  • Use adrenaline salts like hydrochloride or bitartrate, which are more stable than the base form.[10]

  • Prepare fresh solutions and protect them from light by using amber tubes or wrapping containers in foil.[10]

  • Consider adding an antioxidant like ascorbic acid to the medium, after verifying it does not interfere with your assay.[10][13]

  • One study showed that diluted epinephrine (B1671497) in 0.9% saline solution remained stable for at least 90 days under various common clinical storage conditions.[14]

Q5: At what concentration should I use an antagonist to quench adrenaline activity?

The effective concentration of an antagonist depends on several factors, including the concentration of adrenaline used, the affinity of the antagonist for the receptor, and the density of receptors on the cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guides

Issue 1: The adrenergic antagonist is not effectively quenching adrenaline's effect.

Possible Cause Troubleshooting Step
Incorrect Antagonist Selection Verify the adrenergic receptor subtype(s) expressed in your cell model. Ensure you are using an antagonist with high affinity for the relevant receptor(s).
Insufficient Antagonist Concentration Perform a dose-response curve. Increase the concentration of the antagonist systematically to find the effective dose needed to block the specific concentration of adrenaline used.
Antagonist Degradation Check the expiration date and storage conditions of your antagonist stock. Prepare fresh dilutions before each experiment.
Adrenaline Concentration Too High The concentration of adrenaline may be saturating the receptors to a degree that the antagonist cannot compete effectively. Try reducing the adrenaline concentration or increasing the antagonist concentration.[15]
"Reversed Adrenaline Effect" In systems with mixed receptor populations, blocking one receptor type (e.g., alpha-1) can lead to unopposed stimulation of another (e.g., beta-2), causing an unexpected vasodilation response instead of constriction.[16][17] This is more relevant in vivo but could be a factor in complex tissue models. Consider using a non-selective antagonist or a combination of selective antagonists.

Issue 2: High variability between experimental replicates.

Possible Cause Troubleshooting Step
Adrenaline Degradation Adrenaline is unstable and sensitive to light and oxidation.[10][12] Prepare fresh adrenaline solutions for each experiment from a stable stock. Protect solutions from light at all times.
Inconsistent Incubation Times Ensure that the pre-incubation time with the antagonist and the treatment time with adrenaline are precisely controlled and consistent across all wells and plates.
Cell Passage Number High passage numbers can lead to changes in receptor expression and signaling pathways. Use cells within a consistent and low passage number range for all experiments.
Human Error Review pipetting techniques and experimental setup. Use checklists to ensure all steps are performed consistently.[18]

Issue 3: Unexpected cell death or cytotoxicity.

Possible Cause Troubleshooting Step
Solvent Toxicity If your antagonist is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess toxicity.
High Antagonist Concentration While antagonists are designed to be inert blockers, very high concentrations can sometimes have off-target effects or cause cytotoxicity. Determine the lowest effective concentration through a dose-response experiment.
Contamination Check for bacterial or fungal contamination in your cell cultures, media, or reagents.[13]

Quantitative Data Summary

Table 1: Common Adrenergic Receptor Antagonists

AntagonistTarget Receptor(s)ClassCommon Use in Research
Phentolamine α1, α2Non-selective α-blockerReversing vasoconstriction, treating pheochromocytoma.[19]
Phenoxybenzamine α1, α2Irreversible non-selective α-blockerBinds permanently to alpha-receptors to prevent adrenaline binding.[2][4]
Prazosin α1Selective α1-blockerUsed to study α1-mediated pathways like smooth muscle contraction.[16]
Propranolol β1, β2Non-selective β-blockerGeneral blockade of beta-adrenergic signaling.[7][20]
Metoprolol β1Selective β1-blocker (Cardioselective)Studying heart-specific adrenaline effects; reduces heart rate and contractility.[8][20]
Atenolol β1Selective β1-blocker (Cardioselective)Similar to Metoprolol, used for investigating cardiac pathways.[6][20]
ICI-118,551 β2Selective β2-blockerInvestigating β2-specific pathways, such as in colon cancer cells.[9]
Carvedilol α1, β1, β2Alpha and Beta BlockerProvides broad-spectrum adrenergic blockade.[6][8]

Experimental Protocols

Protocol 1: General Method for Quenching Adrenaline Activity in Cell Culture

  • Cell Plating: Seed cells in appropriate culture plates (e.g., 96-well plate for viability assays) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Antagonist Pre-incubation:

    • Prepare a stock solution of the chosen adrenergic antagonist (e.g., Propranolol) in a suitable solvent (e.g., sterile water or DMSO).

    • Dilute the antagonist stock solution in serum-free or low-serum cell culture medium to the desired final concentration.

    • Remove the existing medium from the cells and replace it with the medium containing the antagonist.

    • Incubate the cells with the antagonist for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.

  • Adrenaline Treatment:

    • Prepare a stock solution of this compound hydrochloride in sterile, antioxidant-containing water (e.g., with 0.1% ascorbic acid). Protect from light.

    • Dilute the adrenaline stock in the same type of medium used for the antagonist to the desired final concentration.

    • Add the diluted adrenaline directly to the wells already containing the antagonist.

    • Incubate for the desired treatment period.

  • Washout and Assay:

    • After the treatment period, remove the medium containing the drugs.

    • Wash the cells gently two to three times with phosphate-buffered saline (PBS) to remove any residual compounds.

    • Proceed with your downstream assay (e.g., cAMP measurement, gene expression analysis, cell viability assay).

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the antagonist.

    • Adrenaline Only Control: Cells treated only with this compound.

    • Antagonist Only Control: Cells treated only with the antagonist to ensure it has no independent effect on the measured outcome.

Visualizations

AdrenalineSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Quenching Mechanism Adrenaline This compound Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds to G_Protein G-Protein (Gαs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Cellular Response (e.g., Glycogenolysis) PKA_active->Downstream Phosphorylates Targets Antagonist Beta-Blocker (Antagonist) Antagonist->Receptor Blocks

Caption: Adrenaline signaling pathway and quenching mechanism via a beta-blocker.

ExperimentalWorkflow start Start: Plate Cells incubation1 Incubate 24h start->incubation1 pre_incubation Pre-incubate with Antagonist or Vehicle incubation1->pre_incubation treatment Treat with This compound pre_incubation->treatment no_treatment Add Vehicle Only (Control) pre_incubation->no_treatment incubation2 Incubate for Treatment Period treatment->incubation2 no_treatment->incubation2 wash Wash Cells (3x with PBS) incubation2->wash assay Perform Downstream Assay (e.g., cAMP, qPCR, Viability) wash->assay analysis Data Analysis assay->analysis

Caption: General workflow for an in vitro adrenaline quenching experiment.

References

minimizing variability in DL-Adrenaline-induced cellular responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in DL-Adrenaline-induced cellular responses.

Troubleshooting Guide

Encountering variability in your experimental results can be frustrating. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Issue ID Question Potential Causes Recommended Solutions
VAR-01 Why am I seeing high well-to-well variability within the same experimental plate? 1. Edge Effects: Evaporation of media in the outer wells of a microplate can concentrate media components, affecting cell metabolism and response.[1] 2. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 3. Temperature Gradients: Variations in temperature across the plate during incubation or reagent addition.1. To minimize the edge effect, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[1] 2. Ensure thorough mixing of the cell suspension before and during plating. Consider a brief room temperature incubation before placing in the incubator to allow for even settling. 3. Equilibrate all reagents and plates to the assay temperature before use.
VAR-02 My dose-response curve is inconsistent between experiments. What could be the cause? 1. This compound Solution Instability: Adrenaline solutions can oxidize and degrade, losing potency.[2] 2. Cell Passage Number: Continuous passaging can alter cellular characteristics, including receptor expression levels. 3. Variations in Cell Density: The number of cells per well can influence the magnitude of the cellular response.1. Prepare fresh this compound solutions for each experiment from a stable salt form like hydrochloride or bitartrate.[2] Protect the solution from light and heat.[2] The use of an antioxidant like ascorbic acid may improve stability.[2] 2. Use cells within a consistent and defined passage number range for all experiments. 3. Optimize and standardize the cell seeding density for your specific assay.
VAR-03 I'm not observing the expected cellular response after adding this compound. Why? 1. Low Receptor Expression: The cell line may not express sufficient levels of the target adrenergic receptor. 2. Incorrect Adrenergic Receptor Subtype: this compound is non-selective and can act on various alpha and beta-adrenergic receptors, which can have opposing effects.[3][4] 3. Desensitization of Receptors: Prolonged exposure to agonists can lead to receptor desensitization.1. Confirm receptor expression using techniques like qPCR, western blotting, or radioligand binding assays. 2. Characterize the specific adrenergic receptor subtypes present in your cell line. Use selective agonists and antagonists to dissect the signaling pathways. 3. Minimize pre-exposure of cells to adrenergic agonists. Consider serum-starving cells before the experiment.
VAR-04 My basal signal (without adrenaline) is high and variable. What should I do? 1. Constitutive Receptor Activity: Some receptor systems exhibit spontaneous activity. 2. Stimulating Factors in Serum: Components in fetal bovine serum (FBS) can activate signaling pathways. 3. Low Phosphodiesterase (PDE) Activity: For cAMP assays, insufficient PDE activity can lead to elevated basal cAMP levels.1. If applicable, use a neutral antagonist to block constitutive activity. 2. Serum-starve the cells for a defined period before the experiment. 3. Ensure the use of a PDE inhibitor (e.g., IBMX) in your cAMP assay buffer at an optimized concentration.[5]

Frequently Asked Questions (FAQs)

Q1: What form of this compound should I use for my cell culture experiments?

A1: It is recommended to use a salt form of adrenaline, such as this compound hydrochloride or bitartrate, as they are more stable and soluble in culture media compared to the free base.[2] The free base is prone to oxidation when exposed to light and heat.[2]

Q2: How should I prepare and store my this compound stock solution?

A2: Prepare stock solutions fresh for each experiment if possible. Dissolve the this compound salt in a suitable sterile buffer or culture medium. To enhance stability, you can consider using a solution containing an antioxidant like ascorbic acid.[2] Protect the solution from light by wrapping the container in aluminum foil and store it at -20°C for short-term storage.[2]

Q3: What are the key signaling pathways activated by this compound?

A3: this compound is a non-selective agonist for both alpha (α) and beta (β) adrenergic receptors.[3]

  • β-Adrenergic Receptors (β1, β2, β3): Primarily couple to the Gs protein, activating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[4][6]

  • α1-Adrenergic Receptors: Couple to the Gq protein, activating phospholipase C (PLC). This results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[4][6]

  • α2-Adrenergic Receptors: Couple to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][6]

Q4: How do I choose the right assay to measure this compound-induced cellular responses?

A4: The choice of assay depends on the specific adrenergic receptor subtype and signaling pathway you are investigating.

  • For β-adrenergic receptor activity, a cAMP assay is the most direct method.[5]

  • For α1-adrenergic receptor activity, a calcium mobilization assay is appropriate.[7]

  • Downstream effects like ERK phosphorylation can also be measured using methods like western blotting or specific ELISA kits.

Q5: What are some critical parameters to optimize for a reproducible this compound stimulation experiment?

A5: Key parameters to optimize include:

  • Cell Density: The number of cells per well can impact the signal window.

  • Agonist Concentration Range: Perform a wide dose-response curve to determine the optimal concentration range.

  • Incubation Time: A time-course experiment is crucial to determine the peak response time.

  • Serum Starvation: Serum-starving cells before the assay can reduce basal signaling and improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: this compound-Induced cAMP Accumulation Assay

This protocol is designed for a 96-well plate format using a competitive immunoassay for cAMP detection.

Materials:

  • Cells expressing the target β-adrenergic receptor

  • Cell culture medium

  • This compound hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • White, opaque 96-well microplates

Methodology:

  • Cell Seeding:

    • The day before the assay, seed cells into a white, opaque 96-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or PBS with an antioxidant).

    • Perform serial dilutions of this compound in assay buffer containing a PDE inhibitor to achieve the desired final concentrations.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor only).

    • Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Add the detection reagents from the kit to the cell lysates.

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the sample signals to cAMP concentrations and plot the dose-response curve to determine the EC50 value.

Protocol 2: this compound-Induced Calcium Mobilization Assay

This protocol is for a 96-well plate format using a fluorescent calcium indicator.

Materials:

  • Cells expressing the target α1-adrenergic receptor

  • Cell culture medium

  • This compound hydrochloride

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black, clear-bottom 96-well microplates

Methodology:

  • Cell Seeding:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium and add the dye loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

    • Wash the cells gently with assay buffer to remove excess dye. Add fresh assay buffer to each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound hydrochloride in assay buffer.

  • Calcium Mobilization Measurement:

    • Place the plate in a fluorescence microplate reader capable of kinetic reading and with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject the this compound dilutions into the wells.

    • Immediately continue to measure fluorescence kinetically for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak minus baseline).

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a suitable equation to determine the EC50 value.

Visualizations

Adrenaline_Signaling_Pathway cluster_beta β-Adrenergic Pathway cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway DL-Adrenaline_beta This compound Beta_Receptor β-AR DL-Adrenaline_beta->Beta_Receptor Gs Gs Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_beta Cellular Response (e.g., Relaxation) PKA->Cellular_Response_beta DL-Adrenaline_alpha1 This compound Alpha1_Receptor α1-AR DL-Adrenaline_alpha1->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i ↑ IP3->Ca2 releases from ER PKC PKC DAG->PKC activates Cellular_Response_alpha1 Cellular Response (e.g., Contraction) Ca2->Cellular_Response_alpha1 PKC->Cellular_Response_alpha1 DL-Adrenaline_alpha2 This compound Alpha2_Receptor α2-AR DL-Adrenaline_alpha2->Alpha2_Receptor Gi Gi Alpha2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib cAMP ↓ AC_inhib->cAMP_inhib Cellular_Response_alpha2 Cellular Response (e.g., Inhibition) cAMP_inhib->Cellular_Response_alpha2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Consistent Passage #) Seeding 2. Cell Seeding (Optimized Density) Cell_Culture->Seeding Stimulation 4. Cell Stimulation (Optimized Time/Conc.) Seeding->Stimulation Adrenaline_Prep 3. This compound Prep (Fresh, Light Protected) Adrenaline_Prep->Stimulation Lysis_Detection 5. Lysis & Detection (cAMP or Ca2+) Stimulation->Lysis_Detection Data_Acquisition 6. Data Acquisition (Plate Reader) Lysis_Detection->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-Response Curve) Data_Acquisition->Data_Analysis Troubleshooting_Tree Start Inconsistent Results? Check_Variability High Well-to-Well Variability? Start->Check_Variability Check_Response Poor/No Response? Start->Check_Response Check_Basal High Basal Signal? Start->Check_Basal Check_Variability->Check_Response No Edge_Effects Address Edge Effects (Fill outer wells) Check_Variability->Edge_Effects Yes Seeding_Technique Review Cell Seeding Technique Check_Variability->Seeding_Technique Yes Check_Response->Check_Basal No Receptor_Expression Verify Receptor Expression Check_Response->Receptor_Expression Yes Adrenaline_Stability Check Adrenaline Solution Stability Check_Response->Adrenaline_Stability Yes Assay_Conditions Optimize Assay Conditions (Time, Conc.) Check_Response->Assay_Conditions Yes Serum_Starve Serum-Starve Cells Check_Basal->Serum_Starve Yes PDE_Inhibitor Check PDE Inhibitor (cAMP Assay) Check_Basal->PDE_Inhibitor Yes

References

instrument calibration for sensitive DL-Adrenaline measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sensitive measurement of DL-Adrenaline, with a focus on Enzyme-Linked Immunosorbent Assay (ELISA) techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring the stability of adrenaline samples before measurement? A1: Adrenaline is susceptible to degradation. For optimal stability, whole blood samples should be collected in tubes containing EDTA and centrifuged immediately.[1] Plasma should be stored at 2–8°C for up to 6 hours or at -20°C for longer periods (up to 6 months).[1] Repeated freeze-thaw cycles should be avoided.[1] For urine samples, collection in a bottle containing 10–15 ml of 6 M HCl is recommended.[1] Studies have shown that diluted epinephrine (B1671497) solutions can remain stable for extended periods, up to 90 days, under various storage conditions, including refrigeration (4°C) and room temperature (25°C).[2][3][4]

Q2: What is considered a high background in an adrenaline ELISA, and what are the primary causes? A2: High background refers to high optical density (OD) readings across the entire plate, including negative control wells, which can mask the specific signal and reduce assay sensitivity.[5] The most common causes include insufficient plate washing, inadequate blocking of non-specific binding sites, excessively high concentrations of detection antibodies, and contamination of reagents or samples.[5][6][7]

Q3: My assay shows a high background signal. How can I troubleshoot this? A3: To troubleshoot a high background, start by evaluating your washing and blocking steps. Increase the number of wash cycles or the soaking time between washes to ensure removal of unbound reagents.[6][7] You can also try increasing the concentration of your blocking buffer (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[7] Running a control without the primary antibody can help determine if the secondary antibody is binding non-specifically.[5][6]

Q4: The signal from my standards and samples is very low. What could be the issue? A4: A low signal can result from several factors. Ensure that all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly at 2-8°C.[1] The enzyme solution often needs to be prepared freshly before the assay.[8] Check that the standard solutions were prepared correctly and have not degraded; standards are often best used within a few hours of preparation or stored at 4°C for up to 12 hours.[9] Also, verify that incubation times and temperatures were optimal, as enzyme activity is temperature-dependent.[1]

Q5: What substances can interfere with adrenaline measurement in biological samples? A5: Hemolytic, icteric, or lipemic samples may cause inaccurate results.[1] Samples containing precipitates or fibrin (B1330869) strands should also be avoided.[1] In other detection methods, substances like ascorbic acid (AA), uric acid (UA), and cysteine (CYS) have been shown to have a potential interfering effect, although the impact may be minimal in some systems.[10]

Troubleshooting Guides

Guide 1: High Background Signal
Potential Cause Recommended Solution Verification Step
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase soaking time (e.g., 30-60 seconds) for each wash. Ensure all wells are completely aspirated after each wash.[6][7]Observe a significant decrease in OD values in blank/negative control wells.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or normal serum).[7] Increase the blocking incubation time (e.g., to 2 hours) or temperature (e.g., to 37°C).Run a control plate with different blocking conditions to identify the most effective one.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to find the optimal dilution. Prepare a serial dilution of the antibody and test to find the concentration that yields a high signal-to-noise ratio.[5]Perform an antibody titration experiment. The optimal dilution should provide a strong signal for the highest standard and a low signal for the blank.
Reagent Contamination Use fresh, sterile pipette tips for each reagent and sample. Aliquot reagents to avoid contaminating stock solutions. Ensure the wash buffer is not contaminated.Run a control with only substrate and stop solution to check for contamination of these reagents. The OD should be near zero.
Non-Specific Binding of Secondary Antibody Run a control with no primary antibody. If the background is still high, the secondary antibody is binding non-specifically.[6] Use a pre-adsorbed secondary antibody.A control well containing sample and secondary antibody (but no primary antibody) should yield a low OD reading.
Guide 2: Low or No Signal
Potential Cause Recommended Solution Verification Step
Inactive Reagents Check the expiration dates on all kit components.[1] Ensure all reagents were stored at the recommended temperature (typically 2-8°C). Prepare enzyme and substrate solutions fresh before use.[8]Use a new, unexpired kit or fresh reagents to compare results.
Improper Standard Dilution Re-prepare the standard curve, ensuring accurate pipetting and serial dilutions. Vortex standards gently but thoroughly before use.[9]The standard curve should show a clear dose-response relationship with a high R² value.
Incorrect Incubation Times/Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[1] Ensure the plate reader is calibrated and functioning correctly.[9]Use calibrated timers and incubators. Verify incubator temperature with a separate thermometer.
Sample Degradation Follow proper sample collection and storage procedures. Avoid repeated freeze-thaw cycles.[1]Test a freshly collected and processed control sample alongside older samples.
Error in Assay Procedure Review the protocol to ensure no steps were missed (e.g., addition of enzyme, conjugate, or substrate).[8]Run the assay again, carefully following each step. A checklist can be helpful.

Quantitative Data Summary

Table 1: Stability of Adrenaline Solutions
ConcentrationDiluentStorage Temp.DurationStabilityReference
10 µg/mL & 100 µg/mL0.9% Saline4°C and 20°C90 daysStable, <10% degradation[2]
25, 50, & 100 µg/mL5% Dextrose4°C and 25°C30 daysStable, >95% of initial concentration remained[3][4]
Plasma Samples-2-8°CUp to 6 hoursRecommended storage[1]
Plasma Samples--20°CUp to 6 monthsRecommended storage[1]
Urine Samples6 M HCl2-8°CUp to 48 hoursRecommended storage[1]
Table 2: Example Adrenaline ELISA Standard Concentrations
StandardConcentration (pg/mL) - Example 1Concentration (pg/mL) - Example 2
S15002000
S22501000
S3125500
S462.5250
S531.25125
S615.62562.5
S77.81331.25
Note: These are example ranges. Always refer to the specific kit manufacturer's instructions for standard preparation.[9][11]

Experimental Protocols

Protocol 1: Plasma and Urine Sample Preparation

For Plasma:

  • Collect whole blood into centrifuge tubes containing EDTA as an anticoagulant.[1]

  • Immediately after collection, centrifuge the samples according to the manufacturer's instructions (e.g., 1000 x g for 15 minutes at 4°C).

  • Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene (B1209903) tube.

  • For short-term storage, keep the plasma at 2-8°C for up to 6 hours. For long-term storage, aliquot and store at -20°C or lower for up to 6 months.[1] Avoid repeated freeze-thaw cycles.

For Urine:

  • Collect a 24-hour urine sample in a container with 10-15 mL of 6 M HCl to stabilize the catecholamines.[1]

  • Record the total volume of the collected urine.

  • Mix the sample well and transfer an aliquot to a separate tube for analysis.

  • Store the urine sample at 2-8°C for up to 48 hours or at -20°C for longer periods.[1]

Protocol 2: General Competitive Adrenaline ELISA Procedure

This protocol is a generalized example. Always follow the specific instructions provided with your ELISA kit.

Reagent Preparation:

  • Bring all reagents and samples to room temperature (20-25°C) before use.[1]

  • Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed.[8]

  • Prepare the adrenaline standards by reconstituting the stock standard and performing serial dilutions as specified in the kit manual.[9][11]

  • If required, prepare the enzyme solution, coenzyme, and other working solutions immediately before use.[8]

Assay Procedure:

  • Add a specified volume of standards, controls, and prepared samples to the appropriate wells of the microtiter plate. Duplicate determinations are highly recommended.[1]

  • If required by the kit, perform the extraction and acylation steps for all samples, standards, and controls.[12]

  • Add the enzyme solution to each well.[8]

  • Add the Adrenaline Antiserum to each well.

  • Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature) on a shaker.[8]

  • Aspirate the contents of the wells and wash each well 3-5 times with Wash Buffer. Blot the plate dry on absorbent material.[8]

  • Add the enzyme conjugate (e.g., HRP-conjugate) to each well and incubate.

  • Wash the plate again as described in step 6.

  • Add the Substrate Solution (e.g., TMB) to each well and incubate in the dark for the specified time (e.g., 25 minutes at room temperature).[8]

  • Add the Stop Solution to each well to terminate the reaction. The color will typically change from blue to yellow.[11]

  • Read the absorbance of each well within 10-15 minutes using a microplate reader set to the appropriate wavelength (e.g., 450 nm).[8][9]

Visualizations

G Troubleshooting Workflow for High Background in Adrenaline ELISA start High Background Detected wash Review Washing Protocol start->wash block Review Blocking Protocol wash->block Sufficient? wash_sol Increase Wash Steps/Time Ensure Complete Aspiration wash->wash_sol Insufficient? antibody Review Antibody Concentrations block->antibody Sufficient? block_sol Increase Blocker Conc./Time Try Different Blocking Agent block->block_sol Insufficient? reagent Check for Contamination antibody->reagent Optimal? antibody_sol Perform Antibody Titration Run No-Primary-Ab Control antibody->antibody_sol Too High? reagent_sol Use Fresh Aliquots Use Sterile Technique reagent->reagent_sol Contaminated? end_node Assay Optimized reagent->end_node Clean? wash_sol->block block_sol->antibody antibody_sol->reagent reagent_sol->end_node G General Workflow for Adrenaline Competitive ELISA cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Wash Buffer, Standards) add_samples Add Samples/Standards to Coated Plate prep_reagents->add_samples prep_samples Prepare Samples (Plasma/Urine Extraction) prep_samples->add_samples add_antiserum Add Adrenaline Antiserum & Incubate add_samples->add_antiserum wash1 Wash Plate (3x) add_antiserum->wash1 add_conjugate Add Enzyme Conjugate & Incubate wash1->add_conjugate wash2 Wash Plate (3x) add_conjugate->wash2 add_substrate Add Substrate & Incubate (in dark) wash2->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (450nm) add_stop->read_plate calc_results Calculate Concentrations (vs. Standard Curve) read_plate->calc_results

References

Validation & Comparative

A Comparative In Vivo Analysis of DL-Adrenaline and L-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of DL-Adrenaline (racemic epinephrine) and its levorotatory isomer, L-Adrenaline (L-epinephrine). Adrenaline, a critical sympathomimetic amine, exists as two stereoisomers: the naturally occurring and physiologically active L-Adrenaline, and its dextrorotatory counterpart, D-Adrenaline.[1] this compound is a synthetic mixture containing equal parts of both isomers.[2][3] This analysis delves into their comparative pharmacodynamics and clinical efficacy, supported by experimental data, to inform research and drug development.

Pharmacodynamic Profile: The Potency of Isomers

The primary difference in the in vivo effects of this compound and L-Adrenaline stems from the stereoselectivity of adrenergic receptors. The L-isomer is significantly more potent than the D-isomer, with some reports suggesting the dextro-rotary form is about fifteen times weaker.[1] Some sources even posit that the D-isomer is essentially inactive.[4] Consequently, the physiological response to this compound is predominantly driven by its L-Adrenaline component.

Adrenaline exerts its effects by binding to α and β-adrenergic receptors, initiating a cascade of physiological responses.[5][6]

Adrenaline Signaling Pathway

The binding of adrenaline to its G-protein coupled receptors activates downstream signaling pathways. For instance, binding to α1-receptors activates phospholipase C, leading to an increase in intracellular calcium, while binding to β-receptors activates adenylyl cyclase, increasing cyclic AMP (cAMP) levels. These pathways mediate the diverse effects of adrenaline, including vasoconstriction, bronchodilation, increased heart rate, and metabolic changes.[1][7]

Adrenaline_Signaling cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway Adrenaline_a1 Adrenaline Alpha1 α1 Receptor Adrenaline_a1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_a1 Smooth Muscle Contraction Ca_release->Response_a1 PKC->Response_a1 Adrenaline_b Adrenaline Beta_receptor β Receptor Adrenaline_b->Beta_receptor Gs Gs Protein Beta_receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_b Smooth Muscle Relaxation (e.g., Bronchodilation) Increased Heart Rate PKA->Response_b

Caption: Adrenaline's signaling through α1 and β-adrenergic receptors.

Clinical Efficacy: A Focus on Upper Airway Obstruction

The most direct in vivo comparisons between this compound and L-Adrenaline have been conducted in clinical settings for the treatment of upper airway obstruction, such as croup and post-extubation laryngeal edema.[2][8][9] In these conditions, the vasoconstrictive (α-adrenergic) effect of adrenaline reduces mucosal edema, while its bronchodilatory (β-adrenergic) effect improves airflow.[2]

Comparative Clinical Trial Data
ParameterThis compound (Racemic)L-AdrenalineKey FindingsCitations
Croup Score Reduction Significant transient reductionSignificant transient reductionL-epinephrine was found to be at least as effective as racemic epinephrine (B1671497). One study noted a significant reduction in croup score with L-epinephrine compared to racemic epinephrine after two hours.[2][8][9]
Respiratory Rate No significant change in one studySignificant decrease at 40 and 60 minutes post-treatment in one studyL-epinephrine may offer a more pronounced effect on reducing respiratory rate in patients with laryngeal edema.[8]
Heart Rate & Blood Pressure No significant changesNo significant changesBoth formulations have similar cardiovascular side effect profiles when dosed appropriately.[8][9]
Adverse Effects Similar to L-AdrenalineSimilar to this compoundNo significant difference in adverse effects was observed between the two treatments.[8][9]

Experimental Protocols

The following provides a generalized methodology for a comparative clinical trial of nebulized this compound versus L-Adrenaline for upper airway obstruction, based on published studies.[8][9]

Generalized Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_procedure Treatment and Monitoring cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (e.g., Croup Score ≥ 6) Randomization Double-Blind Randomization Patient_Recruitment->Randomization Group_A Group A: Nebulized this compound Randomization->Group_A Group_B Group B: Nebulized L-Adrenaline Randomization->Group_B Baseline Baseline Measurements (Croup Score, HR, BP, RR) Group_A->Baseline Group_B->Baseline Aerosol_Admin Aerosol Administration Baseline->Aerosol_Admin Post_Treatment Post-Treatment Monitoring (e.g., 5, 15, 30, 60, 90, 120 min) Aerosol_Admin->Post_Treatment Data_Collection Data Collection Post_Treatment->Data_Collection Stat_Analysis Statistical Analysis (Comparison of Outcomes) Data_Collection->Stat_Analysis Conclusion Conclusion on Efficacy and Safety Stat_Analysis->Conclusion

Caption: A generalized workflow for a comparative clinical study.

1. Study Design: A prospective, randomized, double-blind clinical trial is the gold standard for comparing the two formulations.[8][9]

2. Patient Population: Patients, often pediatric, presenting with symptoms of upper airway obstruction (e.g., croup) and a standardized severity score (e.g., croup score of 6 or higher) are enrolled.[9]

3. Intervention: Patients are randomly assigned to receive either nebulized this compound (e.g., 0.5 mL of 2.25% solution) or nebulized L-Adrenaline (e.g., 5 mL of 1:1000 solution), often diluted in normal saline.[2][9] The dosages are selected to be clinically equivalent.

4. Data Collection: Key physiological parameters are recorded at baseline and at regular intervals post-treatment (e.g., 5, 15, 30, 60, 90, and 120 minutes).[9] These parameters include:

  • Croup score
  • Heart rate
  • Blood pressure
  • Respiratory rate
  • Oxygen saturation

5. Statistical Analysis: The collected data is analyzed to compare the changes in the measured parameters over time between the two treatment groups.

Pharmacokinetic Considerations

Studies in animal models (rats) have shown that the disposition of epinephrine enantiomers is stereoselective and that chiral inversion (conversion of one isomer to the other) does not occur in vivo.[10][11] When racemic epinephrine is administered, only the L-enantiomer is typically detected and quantified endogenously.[10][11] This further supports the understanding that the physiological effects of this compound are attributable to the L-isomer.

Conclusion

The available in vivo evidence strongly suggests that L-Adrenaline is at least as effective as this compound for the treatment of upper airway obstruction, with a comparable safety profile.[8][9] Given that the D-isomer has significantly less pharmacological activity, the clinical effects of racemic epinephrine are primarily due to its L-isomer content.[1] Some studies even indicate a potential for a more pronounced or rapid therapeutic benefit with L-Adrenaline.[2][3] For drug development and clinical applications, L-Adrenaline represents the more pharmacologically specific and potent choice. The use of this compound may not offer any additional therapeutic advantage, and its formulation is essentially a dilution of the active L-isomer with a much less active counterpart.

References

A Comprehensive Guide to Validating the Biological Activity of a New Lot of DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of a new lot of DL-Adrenaline. It outlines key experimental protocols, presents data in a clear, comparative format, and offers visualizations of critical pathways and workflows. The focus is on ensuring the potency and purity of new batches of this compound by comparing their performance against a reference standard and an alternative adrenergic agonist, Isoproterenol.

This compound is a racemic mixture of two enantiomers, D-Adrenaline and L-Adrenaline. It is crucial to note that the biological activity of these enantiomers differs significantly, with L-Adrenaline being the more potent form.[1][2] Therefore, validating a new lot of this compound involves not only confirming its overall adrenergic activity but also ensuring a consistent and expected ratio of its stereoisomers.

Key Validation Assays

To comprehensively assess the biological activity of a new lot of this compound, a multi-faceted approach employing both in vitro and in vivo assays is recommended. This guide details three critical assays:

  • In Vitro cAMP Accumulation Assay: A fundamental assay to quantify the activation of β-adrenergic receptors.

  • In Vitro Organ Bath Assay: A classic pharmacological method to assess the physiological response of isolated tissues to adrenergic stimulation.

  • In Vivo Blood Pressure Assay: An essential in vivo test to determine the cardiovascular effects of this compound in a whole-organism context.

In Vitro Cyclic AMP (cAMP) Accumulation Assay

This assay measures the production of the second messenger cyclic AMP in response to the stimulation of Gs-coupled adrenergic receptors. It is a direct measure of the agonistic activity of the test compounds on β-adrenergic receptors.

Experimental Protocol

Objective: To determine the potency (EC50) of a new lot of this compound, a reference standard, and Isoproterenol in stimulating cAMP production in a cell line expressing β2-adrenergic receptors (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., DMEM)

  • New lot of this compound

  • Reference standard this compound

  • Isoproterenol

  • L-Adrenaline and D-Adrenaline standards (for enantiomeric activity comparison)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA-based)

  • Multi-well plates (96- or 384-well)

Procedure:

  • Cell Culture: Culture HEK293-β2AR cells to 80-90% confluency.

  • Cell Seeding: Seed the cells into multi-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the new lot of this compound, reference standard, Isoproterenol, L-Adrenaline, and D-Adrenaline.

  • Assay: a. Wash the cells with assay buffer. b. Add the PDE inhibitor to prevent cAMP degradation.[3] c. Add the different concentrations of the test compounds to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[4][5][6]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves. Calculate the EC50 values for each compound using non-linear regression.

Data Presentation
CompoundEC50 (nM)Maximal Response (% of Isoproterenol)
New Lot this compound 8.5 98%
Reference Standard this compound8.2100%
Isoproterenol (β-agonist)0.5100%
L-Adrenaline4.5105%
D-Adrenaline18095%

Note: The data presented are illustrative. EC50 values can vary depending on the specific cell line and assay conditions.

The results should demonstrate that the EC50 of the new lot of this compound is comparable to the reference standard. As expected, Isoproterenol is more potent in this β2-receptor-mediated assay.[7] The significant difference in potency between L- and D-Adrenaline highlights the importance of the enantiomeric ratio in the final product.[1]

In Vitro Organ Bath Assay

This assay measures the contractile or relaxation response of isolated tissues to the test compounds, providing insights into their physiological effects on smooth and cardiac muscle.

Experimental Protocol

Objective: To compare the contractile response of an isolated rat aortic strip to a new lot of this compound, a reference standard, and a comparator.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs solution

  • New lot of this compound

  • Reference standard this compound

  • Isoproterenol

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Prepare aortic rings or spiral strips.[8][9]

  • Mounting: Mount the tissue in the organ bath chambers containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Dose-Response Curve: a. Add cumulative concentrations of the new lot of this compound, reference standard, or Isoproterenol to the organ bath. b. Record the contractile response until a maximal effect is achieved.

  • Data Analysis: Plot the contractile force against the log of the agonist concentration to generate dose-response curves. Calculate the EC50 and the maximal contractile force (Emax) for each compound.

Data Presentation
CompoundEC50 (nM)Emax (g of tension)
New Lot this compound 15.2 1.8
Reference Standard this compound14.81.9
Isoproterenol>1000 (relaxation)N/A

Note: The data presented are illustrative. The new lot of this compound should elicit a dose-response curve and Emax value comparable to the reference standard. Isoproterenol, being a potent vasodilator, would be expected to induce relaxation rather than contraction in this assay.

In Vivo Blood Pressure Assay

This assay evaluates the effect of the test compounds on cardiovascular parameters in a living animal, providing a systemic assessment of their biological activity.

Experimental Protocol

Objective: To compare the effects of a new lot of this compound and a reference standard on the blood pressure of anesthetized rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Pressure transducer and data acquisition system

  • New lot of this compound

  • Reference standard this compound

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).[10][11]

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Drug Administration: Administer increasing doses of the new lot of this compound and the reference standard intravenously.

  • Data Recording: Continuously record the mean arterial pressure (MAP).

  • Data Analysis: Calculate the change in MAP from baseline for each dose and plot the dose-response curves.

Data Presentation
CompoundDose (µg/kg, IV)Change in Mean Arterial Pressure (mmHg)
New Lot this compound 1 +25 ± 3
3 +48 ± 5
10 +75 ± 6
Reference Standard this compound1+27 ± 4
3+50 ± 4
10+78 ± 5

Note: The data presented are illustrative and represent the mean ± SEM. The new lot of this compound should produce a dose-dependent increase in blood pressure that is not significantly different from the reference standard.[12][13]

Mandatory Visualizations

Adrenaline Signaling Pathway

Adrenaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline This compound Beta_AR β-Adrenergic Receptor Adrenaline->Beta_AR Alpha_AR α1-Adrenergic Receptor Adrenaline->Alpha_AR Gs Gs Beta_AR->Gs activates Gq Gq Alpha_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Physiological_Response_Beta Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Physiological_Response_Beta leads to PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response_Alpha Physiological Response (e.g., Vasoconstriction) Ca2->Physiological_Response_Alpha contributes to PKC->Physiological_Response_Alpha contributes to

Caption: Adrenaline signaling through β- and α1-adrenergic receptors.

Experimental Workflow for In Vitro cAMP Assay

cAMP_Workflow start Start: Culture β2AR-expressing cells seed Seed cells into multi-well plates start->seed incubate1 Incubate overnight seed->incubate1 wash Wash cells with assay buffer incubate1->wash prepare Prepare serial dilutions of test compounds (New Lot, Ref Std, Isoproterenol) add_compounds Add diluted compounds to wells prepare->add_compounds add_pde Add PDE inhibitor (e.g., IBMX) wash->add_pde add_pde->add_compounds incubate2 Incubate at 37°C for 30 min add_compounds->incubate2 lyse Lyse cells incubate2->lyse measure Measure intracellular cAMP levels lyse->measure analyze Analyze data: Generate dose-response curves and calculate EC50 values measure->analyze end End: Compare potency of new lot to reference analyze->end

Caption: Workflow for the in vitro cAMP accumulation assay.

Logical Relationship for Lot Validation

Lot_Validation_Logic cluster_assays Biological Assays new_lot New Lot of this compound cAMP cAMP Assay new_lot->cAMP organ_bath Organ Bath Assay new_lot->organ_bath bp_assay Blood Pressure Assay new_lot->bp_assay ref_std Reference Standard this compound ref_std->cAMP ref_std->organ_bath ref_std->bp_assay comparator Alternative Agonist (Isoproterenol) comparator->cAMP comparator->organ_bath data_analysis Data Analysis and Comparison (EC50, Emax, ΔMAP) cAMP->data_analysis organ_bath->data_analysis bp_assay->data_analysis decision Decision: Lot Acceptance? data_analysis->decision accept Accept Lot decision->accept Comparable Activity reject Reject Lot decision->reject Discrepant Activity

References

Commercial Adrenaline Antibodies: A Comparative Guide on Cross-Reactivity with DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available adrenaline antibodies, with a specific focus on the critical aspect of cross-reactivity with DL-Adrenaline. The stereochemistry of adrenaline is a crucial factor in its biological activity, with L-Adrenaline being the primary endogenous and pharmacologically active enantiomer. This compound, a racemic mixture of D- and L-Adrenaline, presents a unique challenge for immunoassays. This guide aims to provide clarity on the performance of commercial antibodies in distinguishing between these forms, supported by available data and detailed experimental protocols.

Understanding Adrenaline Stereoisomers and Antibody Interaction

Adrenaline, also known as epinephrine (B1671497), is a chiral molecule existing as two stereoisomers: L-Adrenaline (L-epinephrine) and D-Adrenaline (D-epinephrine). L-Adrenaline is the naturally occurring and biologically active form, while D-Adrenaline has significantly lower physiological activity.[1][2] this compound is a 1:1 racemic mixture of the L- and D-enantiomers. The three-dimensional structure of these isomers is critical in their interaction with antibodies. An antibody's binding site (paratope) recognizes a specific shape on the antigen (epitope). Due to the different spatial arrangements of the hydroxyl group on the chiral carbon, an antibody raised against L-Adrenaline may exhibit varying degrees of binding affinity for D-Adrenaline.

G cluster_isomers Adrenaline Stereoisomers cluster_antibody Adrenaline Antibody L_Adrenaline L-Adrenaline (Active) Antibody Antibody raised against L-Adrenaline L_Adrenaline->Antibody High Affinity Binding D_Adrenaline D-Adrenaline (Inactive) D_Adrenaline->Antibody Low or No Affinity Binding (Unknown) DL_Adrenaline This compound (Racemic Mixture) DL_Adrenaline->Antibody Partial Binding (to L-form)

Caption: Interaction of a stereoselective adrenaline antibody with its stereoisomers.

Comparison of Commercial Adrenaline Antibody Cross-Reactivity

The following table summarizes the cross-reactivity data from the datasheets of several commercial adrenaline ELISA kits. It is important to note that manufacturers typically test for cross-reactivity against structurally related catecholamines but do not explicitly provide data on the cross-reactivity with D-Adrenaline or this compound. The data presented for "Adrenaline" is presumed to be for L-Adrenaline, the biologically relevant isomer.

Manufacturer/KitAdrenaline (L-Adrenaline)NoradrenalineDopamineMetanephrineNormetanephrineD-AdrenalineThis compound
Eagle Biosciences (ADR31-K01) [3]100%0.030%<0.01%0.48%Not SpecifiedData Not Provided Data Not Provided
DLD Diagnostika (Adrenaline High Sensitive ELISA) [4]100%0.030%<0.01%0.48%<0.01%Data Not Provided Data Not Provided
Thermo Fisher Scientific (EEL158) [5]100%Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Provided Data Not Provided
Alpha Diagnostic Intl. (1960-10) [6]100%Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Provided Data Not Provided

Disclaimer: The cross-reactivity data is sourced from publicly available product datasheets and may be subject to change. Researchers should always consult the most recent product documentation from the manufacturer. The absence of data for D- and this compound is a critical information gap.

Interpretation of the Data:

The available data indicates that commercial adrenaline antibodies are highly specific for adrenaline over other catecholamines like noradrenaline and dopamine. However, the lack of information on stereoisomeric cross-reactivity is a significant limitation. Without explicit testing, it is plausible that these antibodies, likely generated using an L-Adrenaline conjugate, will exhibit some degree of cross-reactivity with D-Adrenaline. Consequently, when analyzing a sample containing this compound, these immunoassays would likely detect the L-Adrenaline component, but the contribution of D-Adrenaline to the final measurement is unknown. This could lead to an overestimation of the biologically active L-Adrenaline concentration if the sample contains a significant amount of the D-isomer.

Experimental Protocol: Competitive ELISA for Adrenaline Cross-Reactivity

This section details a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol used to determine the concentration of adrenaline and can be adapted to assess cross-reactivity.

Principle: This is a competitive immunoassay where adrenaline in the sample competes with a fixed amount of adrenaline coated on a microtiter plate for binding sites on a specific antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of adrenaline in the sample.

Materials:

  • Adrenaline-coated microtiter plate

  • Adrenaline standards (L-Adrenaline)

  • Test compounds for cross-reactivity (D-Adrenaline, this compound, Noradrenaline, etc.)

  • Adrenaline-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all standards, test compounds, and samples to the desired concentrations in assay buffer.

  • Antibody Incubation: Add a fixed amount of the adrenaline-specific primary antibody to each well of the adrenaline-coated microtiter plate.

  • Competitive Reaction: Add the standards, samples, or test compounds to the respective wells. Incubate the plate to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound antibody and antigen.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is bound to the plate. Incubate the plate.

  • Final Washing: Wash the plate again to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation of Cross-Reactivity: The percentage cross-reactivity can be calculated using the following formula:

    • % Cross-Reactivity = (IC50 of Adrenaline / IC50 of Test Compound) x 100

    • Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A Prepare Standards & Samples (L-Adrenaline, D-Adrenaline, this compound) C Add Standards/Samples for Competitive Binding A->C B Add Primary Antibody to Adrenaline-Coated Plate B->C D Wash to Remove Unbound Reagents C->D E Add Enzyme-Conjugated Secondary Antibody D->E F Wash to Remove Unbound Conjugate E->F G Add Substrate for Color Development F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate IC50 and % Cross-Reactivity I->J

Caption: Workflow for determining antibody cross-reactivity using a competitive ELISA.

Conclusion and Recommendations

The data from commercial suppliers of adrenaline antibodies demonstrates high specificity against other endogenous catecholamines. However, a significant gap in the provided information is the lack of specific cross-reactivity data for the D- and DL-stereoisomers of adrenaline. For researchers working with samples that may contain a racemic mixture of adrenaline, or for those in drug development where enantiomeric purity is critical, this lack of data presents a considerable challenge.

Recommendations:

  • Contact Manufacturers Directly: Researchers are strongly encouraged to contact the technical support of antibody manufacturers to inquire if they have any unpublished data on the stereoselectivity of their adrenaline antibodies.

  • In-house Validation: If the stereochemical composition of samples is a concern, it is imperative to perform in-house validation of the chosen antibody. This would involve testing the cross-reactivity with purified D-Adrenaline and this compound using the protocol outlined above.

  • Consider Alternative Methods: For applications requiring definitive quantification of adrenaline enantiomers, alternative analytical methods such as chiral chromatography (e.g., HPLC with a chiral column) should be considered.[5][7] These methods can physically separate the enantiomers before detection, providing unambiguous quantification of each.

By carefully considering the limitations of the available immunoassays and taking appropriate validation steps, researchers can ensure the accuracy and reliability of their results when measuring adrenaline in the presence of its different stereoisomers.

References

A Comparative Analysis of the Vasoconstrictive Effects of DL-Adrenaline and Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive properties of DL-Adrenaline (Epinephrine) and Norepinephrine (B1679862). The information presented herein is supported by experimental data to assist in research and development involving these critical catecholamines. It is important to note that this compound is a racemic mixture of D- and L-isomers; the L-isomer, L-Adrenaline, is the pharmacologically active component and is the focus of this comparison.

Core Comparison: Mechanism of Action and Receptor Affinity

Norepinephrine and Adrenaline (epinephrine) are endogenous catecholamines that mediate the "fight-or-flight" response by interacting with adrenergic receptors.[1] Their distinct effects on the vasculature are a direct consequence of their differing affinities for α and β adrenergic receptor subtypes.

Vasoconstriction is primarily mediated by α1-adrenergic receptors located on vascular smooth muscle.[2] Activation of these Gq-protein coupled receptors initiates a signaling cascade that increases intracellular calcium, leading to muscle contraction.[3] Conversely, activation of β2-adrenergic receptors , which are coupled to Gs proteins, leads to smooth muscle relaxation and vasodilation.[4]

Norepinephrine is generally considered a more potent and consistent vasoconstrictor than adrenaline.[5] This is because norepinephrine acts predominantly on α-adrenergic receptors, with very little activity at β2 receptors.[5] Adrenaline, however, is a non-selective agonist, activating α1, α2, β1, and β2 receptors.[6] Its effect on blood vessels is dose-dependent; at high concentrations, α1-receptor-mediated vasoconstriction prevails, while at lower concentrations, the β2-receptor-mediated vasodilation can partially counteract this effect, particularly in skeletal muscle vascular beds.[3][5]

Quantitative Data: Adrenergic Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a key determinant of its biological activity. The affinity is often expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The data below are presented as pKi values (pKi = -log(Ki)), where a higher pKi value signifies greater binding affinity.

Adrenergic Receptor SubtypeL-Adrenaline (Epinephrine) pKiNorepinephrine pKiPrimary Effect on Vascular Smooth Muscle
α1A 6.86.7Vasoconstriction
α1B 6.16.0Vasoconstriction
α1D 6.56.5Vasoconstriction
α2A 7.57.7Vasoconstriction (postsynaptic)
α2B 6.87.0Vasoconstriction (postsynaptic)
α2C 7.37.6Vasoconstriction (postsynaptic)
β1 6.86.9(Primarily cardiac effects)
β2 7.25.7Vasodilation

Note: pKi values are derived from various radioligand binding assays on human receptors. The data is aggregated from the IUPHAR/BPS Guide to PHARMACOLOGY. The significant difference in affinity for the β2 receptor is a key factor in the differing physiological effects of the two catecholamines.

Experimental Protocols

To assess and compare the vasoconstrictive properties of compounds like adrenaline and norepinephrine, the isolated aortic ring assay is a standard and robust ex vivo methodology.

Isolated Aortic Ring Assay

This protocol allows for the direct measurement of a compound's effect on vascular smooth muscle tone in a controlled environment.

1. Tissue Preparation:

  • Source: Thoracic aortas are typically harvested from laboratory animals (e.g., male New Zealand white rabbits or Wistar rats) following euthanasia.

  • Dissection: The aorta is excised and immediately placed in cold, oxygenated Krebs-Henseleit Solution (KHS).

  • Cleaning: Adhering fat and connective tissue are carefully removed.

  • Sectioning: The cleaned aorta is cut into rings of approximately 3-5 mm in length.

  • Endothelium Removal (Optional): For studies aiming to isolate the direct effect on smooth muscle without endothelial influence, the endothelium can be denuded by gently rubbing the inner surface of the ring. The success of this procedure is confirmed pharmacologically (e.g., by observing the lack of relaxation in response to acetylcholine).

2. Apparatus Setup:

  • Organ Bath: Each aortic ring is mounted between two L-shaped stainless steel hooks within a jacketed glass organ bath (typically 10-20 mL volume).

  • Transducer: The upper hook is connected to an isometric force transducer, which measures changes in tension (contraction or relaxation).

  • Environment: The organ bath is filled with KHS, maintained at 37°C, and continuously aerated with carbogen (B8564812) gas (95% O2 / 5% CO2) to provide oxygen and maintain a physiological pH.

  • Data Acquisition: The transducer is connected to a data acquisition system to record tension changes over time.

3. Experimental Procedure:

  • Equilibration: An optimal resting tension (e.g., 1.5-2.0 g) is applied to the rings, and they are allowed to equilibrate for 60-90 minutes. The KHS is replaced every 15-20 minutes during this period.

  • Viability Test: The health and contractility of the tissue are confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).

  • Concentration-Response Curve Generation:

    • After a washout and return to baseline tension, the test agonist (e.g., L-Adrenaline or Norepinephrine) is added to the bath in a cumulative manner, with increasing concentrations (e.g., in half-log increments).

    • The response to each concentration is allowed to reach a stable plateau before the next concentration is added.

    • The contractile response is recorded and typically expressed as a percentage of the maximal contraction induced by KCl.

  • Data Analysis: The collected data are used to plot concentration-response curves, from which key parameters like EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) can be calculated and compared between compounds.

Visualizations

Signaling Pathways

G cluster_alpha1 α1-Adrenergic Receptor Pathway (Vasoconstriction) cluster_beta2 β2-Adrenergic Receptor Pathway (Vasodilation) Adrenaline_A Adrenaline Alpha1 α1 Receptor Adrenaline_A->Alpha1 Norepinephrine_A Norepinephrine Norepinephrine_A->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Adrenaline_B Adrenaline Beta2 β2 Receptor Adrenaline_B->Beta2 Gs Gs Protein Beta2->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP Relaxation Smooth Muscle Relaxation cAMP->Relaxation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Euthanize Animal & Excise Thoracic Aorta B Clean & Section Aorta into 3-5 mm Rings A->B C Mount Rings in Organ Bath (37°C, Oxygenated KHS) B->C D Apply Resting Tension & Equilibrate (60-90 min) C->D E Perform Viability Test (e.g., 80 mM KCl) D->E F Wash & Return to Baseline E->F G Add Agonist Cumulatively (e.g., Adrenaline) F->G H Record Isometric Tension G->H I Plot Concentration- Response Curve H->I J Calculate EC50 & Emax I->J K Compare Potency & Efficacy J->K G cluster_NE Norepinephrine cluster_ADR Adrenaline (Epinephrine) cluster_net_effect Net Vascular Effect NE Norepinephrine NE_alpha1 Strong α1 Affinity NE->NE_alpha1 NE_beta2 Very Low β2 Affinity NE->NE_beta2 Vasoconstriction Vasoconstriction NE_alpha1->Vasoconstriction Vasodilation Vasodilation NE_beta2->Vasodilation ADR Adrenaline ADR_alpha1 Strong α1 Affinity ADR->ADR_alpha1 ADR_beta2 High β2 Affinity ADR->ADR_beta2 ADR_alpha1->Vasoconstriction ADR_beta2->Vasodilation Net_NE Potent & Consistent Vasoconstriction Vasoconstriction->Net_NE Net_ADR Dose-Dependent Effect (Vasoconstriction > Vasodilation at high doses) Vasoconstriction->Net_ADR Vasodilation->Net_NE Vasodilation->Net_ADR

References

Head-to-Head Comparison: DL-Adrenaline vs. Isoproterenol on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data.

This guide provides a comprehensive head-to-head comparison of two critical adrenergic agonists, DL-Adrenaline (Epinephrine) and Isoproterenol, focusing on their interactions with beta-adrenergic receptors (β-receptors). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering a clear summary of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Executive Summary

This compound, a naturally occurring catecholamine, and Isoproterenol, a synthetic catecholamine, are both potent activators of β-adrenergic receptors. However, their receptor selectivity, potency, and efficacy exhibit notable differences that are critical for their pharmacological applications. Isoproterenol is a non-selective β-agonist with high affinity for both β1 and β2 receptors.[1] In contrast, this compound is a non-selective agonist of all adrenergic receptors, including α and β subtypes.[2] This broader activity profile of adrenaline results in more complex physiological responses compared to the more targeted β-receptor effects of isoproterenol. In terms of efficacy, both are considered full agonists at β-receptors, capable of eliciting a maximal response.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki), potency (EC50), and efficacy (Emax) of this compound and Isoproterenol on β1 and β2-adrenergic receptors. These values are compiled from various in vitro studies and presented to facilitate a direct comparison.

Table 1: Binding Affinity (Ki) of this compound and Isoproterenol for Beta-Adrenergic Receptors

LigandReceptor SubtypeKi (nM)Experimental System
This compound (Epinephrine)β14.3 µM (4300 nM)[5]Rat kidney tubular cell membrane[5]
β2--
Isoproterenolβ10.22 µM (220 nM)[3]Recombinant β1-AR[3]
β20.46 µM (460 nM)[3]Recombinant β2-AR[3]
β10.66 µM (660 nM)[5]Rat kidney tubular cell membrane[5]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Potency (EC50) and Efficacy (Emax) for cAMP Accumulation

LigandReceptor SubtypeEC50Emax (% of Isoproterenol)Experimental System
This compound (Epinephrine)β2pEC50 = 7.70 ± 0.08[6]~100%[7]Human lymphocytes[7] / U937 promonocytes[6]
Isoproterenolβ2pEC50 = 8.58 ± 0.10[6]100% (Reference)[7]Human lymphocytes[7] / U937 promonocytes[6]

Note: pEC50 is the negative logarithm of the EC50 value; a higher pEC50 indicates greater potency. Emax represents the maximal response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Agonist This compound or Isoproterenol Agonist->Beta_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing β-receptors Incubate 4. Incubate membranes with radioligand and varying concentrations of competitor Membrane_Prep->Incubate Radioligand_Prep 2. Prepare radioligand (e.g., [3H]dihydroalprenolol) Radioligand_Prep->Incubate Competitor_Prep 3. Prepare unlabeled competitor (this compound or Isoproterenol) Competitor_Prep->Incubate Filter 5. Separate bound from free radioligand by rapid filtration Incubate->Filter Count 6. Quantify radioactivity on filters Filter->Count Analyze 7. Determine IC50 and Ki values Count->Analyze Drug_Comparison Start Select Agonist DL_Adrenaline This compound Start->DL_Adrenaline Isoproterenol Isoproterenol Start->Isoproterenol Receptor_Selectivity Receptor Selectivity DL_Adrenaline->Receptor_Selectivity Isoproterenol->Receptor_Selectivity Alpha_Beta α and β Agonist Receptor_Selectivity->Alpha_Beta Adrenaline Beta_Only β Agonist Receptor_Selectivity->Beta_Only Isoproterenol Potency_Efficacy Potency & Efficacy (cAMP) Alpha_Beta->Potency_Efficacy Beta_Only->Potency_Efficacy High_Potency_Full_Agonist High Potency Full Agonist Potency_Efficacy->High_Potency_Full_Agonist Adrenaline Very_High_Potency_Full_Agonist Very High Potency Full Agonist Potency_Efficacy->Very_High_Potency_Full_Agonist Isoproterenol

References

Navigating the Nuances of DL-Adrenaline Quantification: A Guide to Inter-Assay Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reproducible measurement of DL-Adrenaline (Epinephrine) is paramount. This guide provides a comprehensive comparison of common analytical methods, focusing on inter-assay reproducibility to ensure the reliability and consistency of experimental results over time and across different assay runs.

This document delves into the performance of various techniques for quantifying this compound, including High-Performance Liquid Chromatography (HPLC), Radioenzymatic Assays (REA), and Enzyme-Linked Immunosorbent Assays (ELISA). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows, this guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs.

Comparative Analysis of Inter-Assay Reproducibility

The reproducibility of an assay, particularly its inter-assay precision, is a critical metric for long-term studies and for comparing data generated on different days or with different batches of reagents. The coefficient of variation (CV), expressed as a percentage, is the standard measure of this reproducibility, with lower percentages indicating higher precision. The following tables summarize the inter-assay reproducibility of various this compound quantification methods based on published data and manufacturer specifications.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS), is considered a gold standard for catecholamine analysis due to its high specificity and sensitivity.[1]

MethodSample MatrixInter-Assay CV (%)Key Considerations
HPLC-ECD Plasma5.25 - 10Requires sample extraction; potential for interfering substances.
HPLC-MS/MS Plasma1.19 - 5.42[2]High sensitivity and specificity; requires specialized equipment.[2]
Radioenzymatic Assay (REA)

REA is a highly sensitive method but can be technically complex and time-consuming.[3]

MethodSample MatrixInter-Assay CV (%)Key Considerations
REA with HPLC separation Plasma8.8[4]Involves radioactive materials; requires multiple extraction steps.[3][4]
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and less technically demanding alternative to HPLC and REA. However, their performance, particularly reproducibility, can vary between manufacturers.

ELISA Kit ManufacturerSample MatrixInter-Assay CV (%)
Thermo Fisher Scientific Serum4.0 - 5.56[5]
Invitrogen Plasma, Serum, Cell Lysate, Tissue Homogenate<10[6]
Eagle Biosciences Plasma, Urine6.7 - 9.6[7]
FineTest Serum, Plasma4.57 - 5.31[8]
IBL-America Plasma, Urine11.7 - 14.5[9]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving high reproducibility. Below are generalized methodologies for the key assays discussed.

Sample Preparation for Plasma this compound Analysis

A stringent collection and handling protocol is crucial for accurate this compound measurement due to its labile nature.[1]

  • Blood Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant.[5][9]

  • Centrifugation: Immediately after collection (ideally within 30 minutes), centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[5]

  • Plasma Separation: Carefully collect the supernatant (plasma) and store it at -20°C or -80°C for long-term storage to avoid degradation. Avoid repeated freeze-thaw cycles.[5]

  • Extraction (for HPLC and some ELISA/REA kits): Prior to analysis, catecholamines are often extracted from the plasma using methods like solid-phase extraction (SPE) with a cis-diol-specific affinity gel or liquid-liquid extraction.[7][10]

General Protocol for Competitive ELISA
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare dilutions as per the kit manual.

  • Sample Incubation: Pipette standards, controls, and prepared samples into the wells of the microplate pre-coated with an anti-adrenaline antibody.

  • Competitive Reaction: Add a fixed amount of enzyme-conjugated adrenaline (or adrenaline-biotin conjugate) to each well. During incubation, the sample's adrenaline and the enzyme-conjugated adrenaline compete for binding to the limited number of antibody sites.

  • Washing: After incubation, wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate, which will be converted by the enzyme conjugate that has bound to the plate. The intensity of the color developed is inversely proportional to the concentration of adrenaline in the sample.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).[5]

  • Calculation: Calculate the adrenaline concentration in the samples by interpolating their absorbance values from a standard curve generated using the known standards.

General Protocol for HPLC-ECD
  • Sample Preparation: Extract this compound from the plasma samples as described above.

  • Chromatographic Separation: Inject the extracted sample into the HPLC system. The separation is typically achieved on a reversed-phase C18 column. The mobile phase composition and gradient are optimized to resolve adrenaline from other catecholamines and potential interferences.[11]

  • Electrochemical Detection: As the separated adrenaline elutes from the column, it passes through an electrochemical detector. The detector applies a specific potential, causing the adrenaline to oxidize and generate an electrical signal.

  • Quantification: The peak area of the signal is proportional to the concentration of adrenaline in the sample. The concentration is determined by comparing the peak area to that of known standards.

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear visual diagrams.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to adrenergic receptors, initiating a cascade of intracellular events. The following diagram illustrates the signaling pathway mediated by β-adrenergic receptors.

G This compound Signaling Pathway via β-Adrenergic Receptor cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Adrenaline This compound Receptor β-Adrenergic Receptor (GPCR) Adrenaline->Receptor Binds to G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen_Phosphorylase_Kinase Glycogen Phosphorylase Kinase PKA->Glycogen_Phosphorylase_Kinase Phosphorylates & Activates Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen_Phosphorylase_Kinase->Glycogen_Phosphorylase Phosphorylates & Activates Glycogen Glycogen Glucose Glucose-1-Phosphate Glycogen->Glucose Broken down by Glycogen Phosphorylase

Caption: Adrenaline-induced glycogenolysis pathway.

General Experimental Workflow for this compound Quantification

The following diagram outlines the key steps involved in a typical this compound experiment, from sample collection to data analysis.

G General Workflow for this compound Quantification Sample_Collection 1. Sample Collection (e.g., Blood) Sample_Processing 2. Sample Processing (e.g., Centrifugation for Plasma) Sample_Collection->Sample_Processing Extraction 3. Extraction (if required) Sample_Processing->Extraction Assay 4. Analytical Assay (ELISA, HPLC, etc.) Sample_Processing->Assay Directly for some assays Extraction->Assay Data_Acquisition 5. Data Acquisition (e.g., Absorbance, Peak Area) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Standard Curve, Concentration Calculation) Data_Acquisition->Data_Analysis

Caption: From sample to result workflow.

References

Confirming the Chemical Structure of DL-Adrenaline using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the chemical structure of DL-Adrenaline and its distinction from structurally similar catecholamines is crucial for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful analytical tool for this purpose. This guide offers a comparative analysis of the NMR data of this compound against other common catecholamines—Noradrenaline, Isoprenaline, and Dopamine—supported by experimental data and detailed protocols.

Comparative Analysis of NMR Spectral Data

The structural similarities between this compound and other catecholamines necessitate a detailed comparison of their NMR spectra for unambiguous identification. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Noradrenaline, Isoprenaline, and Dopamine. The data highlights the subtle yet significant differences in the chemical environments of the protons and carbons in these molecules, allowing for their clear differentiation.

Table 1: ¹H NMR Chemical Shift Data (ppm) and Coupling Constants (Hz)

CompoundSolventH-2 (d)H-5 (d)H-6 (dd)H-α (dd)H-β (m)N-CH₃ (s)N-CH(CH₃)₂ (sept)CH(CH ₃)₂ (d)
This compound DMSO-d₆6.686.636.554.95 (J=3.6, 8.4)2.952.58--
Noradrenaline D₂O6.866.786.694.93 (J=4.3, 8.7)3.28---
Isoprenaline D₂O~6.8-7.0~6.8-7.0~6.8-7.0~4.9~3.3-~3.4~1.3
Dopamine [1]D₂O6.82 (J=8.1)6.77 (J=2.1)6.68 (J=8.1, 2.1)-3.15 (t, J=7.2)---

Note: Chemical shifts for Isoprenaline are approximated from spectral data as precise tabulated values were not available in the search results.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC-1C-2C-3C-4C-5C-6C-αC-βN-CH₃N-C H(CH₃)₂CH(C H₃)₂
This compound DMSO-d₆145.2115.1145.2132.8115.1118.971.158.635.5--
Noradrenaline D₂O144.0115.8144.0131.0115.8120.072.547.5---
Isoprenaline D₂O~144~115~144~130~115~120~70~50-~50~20
Dopamine D₂O145.2115.9143.9127.8119.1115.640.232.2---

Note: Chemical shifts for Isoprenaline are approximated from spectral data. The assignment of aromatic carbons for Dopamine may vary based on the specific literature source.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the structural confirmation of catecholamines.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the catecholamine standard (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[2] For ¹³C NMR, a higher concentration of 20-50 mg may be required for a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is a good choice for observing exchangeable protons (e.g., -OH and -NH), while D₂O will exchange with these protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid signal distortion from solid impurities, it is recommended to filter the solution through a small plug of glass wool placed in the pipette.[3]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: Approximately 10-12 ppm.

      • Number of Scans: 16-64 scans are usually adequate for a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Acquisition Parameters:

      • Spectral Width: Approximately 200-220 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

      • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which is invaluable for assigning quaternary carbons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the chemical structure of a compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_confirmation Structural Confirmation Sample Analyte (e.g., this compound) Solvent Deuterated Solvent Selection (e.g., DMSO-d6) Sample->Solvent Dissolve Dissolution & Filtration Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR Process_H1 Process 1H Spectrum (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process 13C Spectrum C13_NMR->Process_C13 Assign_H1 Assign 1H Signals (Chemical Shift, Integration, Multiplicity) Process_H1->Assign_H1 Assign_C13 Assign 13C Signals Process_C13->Assign_C13 Compare Compare with Literature/Reference Data Assign_H1->Compare Assign_C13->Compare Structure_Confirm Structure Confirmed Compare->Structure_Confirm

Caption: Workflow for structural confirmation using NMR.

By following these protocols and utilizing the comparative data provided, researchers can confidently confirm the chemical structure of this compound and differentiate it from other closely related catecholamines, ensuring the integrity and accuracy of their scientific investigations.

References

The Researcher's Guide to Adrenergic Agonists in High-Throughput Screening: A Comparative Analysis of DL-Adrenaline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate control compounds is a critical step in the validation and execution of high-throughput screening (HTS) assays. This guide provides a comprehensive comparison of DL-Adrenaline (a racemic mixture of D- and L-Epinephrine) with its active isomer, L-Adrenaline, and other commonly used adrenergic agonists, namely Isoproterenol and Norepinephrine, as control compounds in HTS assays targeting adrenergic receptors.

This document delves into their performance characteristics, provides detailed experimental protocols for common HTS assays, and visualizes the associated signaling pathways and experimental workflows to aid in the informed selection of the most suitable control for your screening campaign.

Performance Comparison of Adrenergic Agonists as HTS Controls

The choice of a positive control in an HTS assay is pivotal for assessing assay quality and identifying potential hits. The ideal control should elicit a robust and reproducible signal, leading to a large assay window and a high Z' factor, a statistical indicator of assay robustness. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.[1]

Here, we compare this compound and its alternatives across key performance parameters in common HTS assay formats.

Table 1: Comparison of Adrenergic Agonists in a cAMP HTS Assay

CompoundTarget Receptor(s)Typical EC50 Range (nM)Assay Window (Signal-to-Background)Z' FactorKey Considerations
This compound α and β adrenergic receptorsVaries (L-isomer is active)Moderate to HighAssay dependentRacemic mixture; potency is primarily due to the L-isomer.[2] May activate multiple signaling pathways.
L-Adrenaline (Epinephrine) α and β adrenergic receptors0.5 - 10High> 0.7The physiologically active enantiomer, providing a more specific and potent response compared to the racemic mixture.[2]
Isoproterenol β1 and β2 adrenergic receptors0.5 - 10[3]High> 0.8[4]A potent, non-selective β-agonist. Often used as a reference agonist for β-adrenergic receptor activation.
Norepinephrine α and β1 adrenergic receptors10 - 50[3]Moderate to High> 0.5A potent agonist with higher selectivity for α and β1 receptors over β2 receptors.[5]

Table 2: Comparison of Adrenergic Agonists in a Calcium Mobilization HTS Assay

CompoundTarget Receptor(s)Typical EC50 Range (nM)Assay Window (Signal-to-Background)Z' FactorKey Considerations
This compound α1 adrenergic receptorsVaries (L-isomer is active)ModerateAssay dependentα1-adrenergic receptors couple to Gq, leading to calcium mobilization.
L-Adrenaline (Epinephrine) α1 adrenergic receptors5 - 20Moderate to High> 0.6Provides a robust calcium signal upon activation of α1 receptors.
Isoproterenol Not applicable---Primarily acts through Gs-coupled β-receptors and does not typically induce a primary calcium response.
Norepinephrine α1 adrenergic receptors10 - 100Moderate> 0.5Elicits a calcium response through α1-adrenergic receptor activation.

Understanding Stereoselectivity: The Case of this compound

This compound is a racemic mixture, containing equal amounts of D- and L-Adrenaline. The biological activity of adrenaline resides almost exclusively in the L-isomer (L-Epinephrine). The D-isomer is significantly less potent. For HTS applications, this means that the observed potency of this compound is attributable to the L-Adrenaline component. When precise quantification and maximal response are critical, using the pure L-isomer is recommended to avoid ambiguity and ensure a more potent and specific response.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of any HTS campaign. Below are representative protocols for two common assay formats used to screen for modulators of adrenergic receptors.

Protocol 1: cAMP Accumulation HTS Assay

This assay measures the increase in intracellular cyclic AMP (cAMP) levels following the activation of Gs-coupled adrenergic receptors (e.g., β-adrenergic receptors).

Materials:

  • HEK293 cells stably expressing the target adrenergic receptor

  • Assay medium: HBSS with 20 mM HEPES and 0.1% BSA

  • cAMP detection kit (e.g., HTRF, luminescence, or fluorescence polarization-based)

  • Control compounds: L-Adrenaline, Isoproterenol, or Norepinephrine

  • Test compounds

  • 384-well white, solid-bottom assay plates

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of control and test compounds in assay medium.

  • Agonist Stimulation: Add the compounds to the cells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Calculate the signal-to-background ratio and Z' factor using the positive and negative controls. Determine the EC50 values for the agonists.

Protocol 2: Calcium Mobilization HTS Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled adrenergic receptors (e.g., α1-adrenergic receptors).

Materials:

  • CHO-K1 cells stably expressing the target adrenergic receptor and a promiscuous G-protein (e.g., Gα16)

  • Assay buffer: HBSS with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Control compounds: L-Adrenaline or Norepinephrine

  • Test compounds

  • 384-well black, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: Place the assay plate in the fluorescence plate reader. Add the control and test compounds to the wells.

  • Fluorescence Reading: Measure the fluorescence intensity kinetically for 60-90 seconds to capture the calcium transient.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the signal-to-background ratio and Z' factor. Determine the EC50 values for the agonists.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the underlying biological pathways and the experimental workflow is crucial for assay design and data interpretation. The following diagrams, generated using the DOT language, illustrate these concepts.

Gs_signaling_pathway cluster_membrane Plasma Membrane Adrenergic_Receptor β-Adrenergic Receptor G_protein Gs Protein (α, β, γ) Adrenergic_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Adrenaline/ Isoproterenol/ Norepinephrine Agonist->Adrenergic_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Gs-coupled adrenergic receptor signaling pathway.

Gq_signaling_pathway cluster_membrane Plasma Membrane Adrenergic_Receptor α1-Adrenergic Receptor G_protein Gq Protein (α, β, γ) Adrenergic_Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Agonist Adrenaline/ Norepinephrine Agonist->Adrenergic_Receptor Binds PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->PKC Downstream Downstream Cellular Response PKC->Downstream Phosphorylates

Caption: Gq-coupled adrenergic receptor signaling pathway.

hts_workflow start Start plate_cells Plate cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add compounds to cells incubate1->add_compounds prepare_compounds Prepare compound plates (test and control) prepare_compounds->add_compounds incubate2 Incubate add_compounds->incubate2 add_reagents Add detection reagents incubate2->add_reagents read_plate Read plate (Luminescence/Fluorescence) add_reagents->read_plate data_analysis Data Analysis (Z', EC50) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: General high-throughput screening workflow.

References

Correlating In Vitro Potency and In Vivo Efficacy of DL-Adrenaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro IC50 values of DL-Adrenaline and its observed in vivo efficacy, with a focus on cardiovascular and metabolic responses. Due to the inherent complexities in directly translating in vitro potency to in vivo outcomes, this document presents a summary of available data to aid researchers in understanding the pharmacological profile of this compound.

Understanding the Challenge: The In Vitro-In Vivo Gap

Correlating in vitro IC50 values with in vivo efficacy is a significant challenge in pharmacology. While in vitro assays provide a precise measure of a drug's interaction with its molecular target in a controlled environment, they do not account for the complex physiological processes that occur in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as homeostatic feedback mechanisms, can significantly influence a drug's ultimate effect. For this compound, which acts on multiple adrenergic receptor subtypes with varying affinities and downstream effects, this complexity is particularly pronounced.

In Vitro Potency of this compound

This compound, a sympathomimetic amine, exerts its effects by interacting with α- and β-adrenergic receptors. The racemic mixture contains the active L-adrenaline (epinephrine). The potency of adrenaline is often quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various in vitro functional assays, or by its binding affinity (Ki) in radioligand binding assays.

Table 1: In Vitro Potency of Adrenaline on Adrenergic Receptors

Receptor SubtypeAssay TypeMeasured ParameterReported ValueCell/Tissue System
α2A-AdrenergicGTPase activityEC50200 nM[1]Human platelet membranes
α-AdrenergicPlatelet AggregationEC50~0.5 µM[2]Human platelet-rich plasma
β2-AdrenergiccAMP Production-More potent than norepinephrineHuman lymphocytes[3]

Note: Data is for adrenaline (epinephrine), the active enantiomer in this compound. Values can vary depending on the specific experimental conditions.

In Vivo Efficacy of this compound

In vivo studies with adrenaline typically focus on its dose-dependent effects on cardiovascular parameters such as blood pressure and heart rate, as well as metabolic responses.

Table 2: In Vivo Dose-Response of Adrenaline on Cardiovascular Parameters

SpeciesAdministration RouteDosePrimary Observed Effect
HumanIntravenous Infusion25 ng/kg/minHeart rate increase (8 ± 3 beats/min), Systolic pressure increase (8 ± 1 mmHg)[4]
HumanIntravenous Infusion50 ng/kg/minHeart rate increase (12 ± 2 beats/min), Systolic pressure increase (18 ± 2 mmHg)[4]
HumanIntravenous Infusion100 ng/kg/minHeart rate increase (17 ± 1 beats/min), Systolic pressure increase (30 ± 6 mmHg)[4]
PigIntravenousLow doses (e.g., <0.3 µg/kg)Decrease in systolic and diastolic blood pressure[5][6]
PigIntravenousHigh doses (e.g., >0.3 µg/kg)Increase in systolic and diastolic blood pressure[5][6]

Experimental Protocols

In Vitro IC50 Determination (Example: Platelet Aggregation Assay)

Objective: To determine the concentration of this compound required to induce 50% of the maximal platelet aggregation response.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood by centrifugation.

  • Instrumentation: A light aggregometer is used to measure changes in light transmission through the PRP as platelets aggregate.

  • Procedure:

    • A baseline light transmission is established for the PRP.

    • Increasing concentrations of this compound are added to the PRP samples.

    • The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.

  • Data Analysis: The maximum aggregation for each adrenaline concentration is determined. A dose-response curve is plotted with adrenaline concentration on the x-axis and the percentage of maximal aggregation on the y-axis. The IC50 value is calculated from this curve.[2][7]

In Vivo Efficacy Assessment (Example: Cardiovascular Response in a Preclinical Model)

Objective: To evaluate the dose-dependent effects of this compound on blood pressure and heart rate in an animal model.

Methodology:

  • Animal Model: Anesthetized rats or pigs are commonly used.

  • Instrumentation:

    • A pressure transducer is inserted into a major artery (e.g., femoral or carotid) to continuously monitor blood pressure.

    • ECG electrodes are placed to monitor heart rate.

    • An infusion pump is used for precise intravenous administration of the drug.

  • Procedure:

    • After a stabilization period to obtain baseline cardiovascular parameters, this compound is administered intravenously at escalating doses.

    • Blood pressure and heart rate are continuously recorded throughout the infusion and for a period afterward.

  • Data Analysis: The changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline are calculated for each dose. Dose-response curves are generated to determine the relationship between the administered dose and the observed physiological effect.[5][6]

Adrenaline Signaling Pathway

The diverse physiological effects of adrenaline are mediated through its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway for β-adrenergic receptors and the phospholipase C pathway for α1-adrenergic receptors.

Adrenaline_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol Adrenaline This compound Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor binds Alpha1_Receptor α1-Adrenergic Receptor Adrenaline->Alpha1_Receptor binds G_protein_s Gs Protein Beta_Receptor->G_protein_s activates G_protein_q Gq Protein Alpha1_Receptor->G_protein_q activates AC Adenylyl Cyclase G_protein_s->AC activates PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response_beta Physiological Response (e.g., Increased Heart Rate) PKA->Response_beta phosphorylates target proteins PIP2 PIP2 PIP2->PLC Ca Ca²⁺ IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Response_alpha Physiological Response (e.g., Vasoconstriction) PKC->Response_alpha phosphorylates target proteins

Caption: Simplified signaling pathways of adrenaline via β- and α1-adrenergic receptors.

Discussion and Conclusion

A direct numerical correlation between the in vitro IC50 values of this compound and its in vivo efficacy is challenging to establish from the currently available literature. The in vitro data provides valuable information on the potency of adrenaline at specific receptor subtypes, while in vivo studies demonstrate its integrated physiological effects, which are a culmination of its actions on multiple receptors and subsequent homeostatic responses.

For instance, the biphasic effect of adrenaline on blood pressure observed in vivo can be explained by its differential affinity for α- and β-adrenergic receptors. At low doses, the higher affinity for β2-receptors leads to vasodilation and a decrease in blood pressure.[5][6] At higher doses, the activation of α1-receptors predominates, causing vasoconstriction and an increase in blood pressure.[5][6] This highlights how the in vivo response is a complex interplay of receptor affinity, receptor density in different tissues, and the administered dose.

Researchers and drug developers should consider in vitro potency data as a critical starting point for understanding a compound's mechanism of action and for guiding initial dose-ranging studies. However, comprehensive in vivo studies are indispensable for determining the true pharmacological profile and therapeutic window of a drug like this compound. Future studies that concurrently measure plasma concentrations of adrenaline, in vitro receptor affinities, and in vivo physiological responses within the same experimental design would be invaluable for bridging the in vitro-in vivo gap.

References

Independent Laboratory Verification of DL-Adrenaline Supplier Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative overview of DL-Adrenaline from various suppliers, based on their publicly available data. While independent, third-party laboratory verification for all suppliers was not uniformly available in the public domain, this document summarizes the purity specifications as stated by the suppliers and outlines the standard analytical methodologies for verification.

Data Presentation: Supplier Purity Comparison

The following table summarizes the purity of this compound as specified by different chemical suppliers in their Certificates of Analysis (CoA) or product descriptions. It is important to note that these values are reported by the suppliers themselves and do not constitute an independent, third-party verification.

SupplierProduct NumberPurity SpecificationAnalysis Method
Tokyo Chemical IndustryA0909 (Hydrochloride)>98.0% (T)(HPLC)HPLC
Tokyo Chemical IndustryA0172>98.0% (T)Not Specified
Selleck ChemicalsS2523>97%NMR[1]
AbMole BioScienceM5586>98%H-NMR[2]
A high-purity supplierNot Specified>99%Not Specified[3]
Cambridge Isotope LabsCNLM-7889-0.0198% (Chemical Purity)Not Specified[4]
MOLNOVAM19517 (L-Adrenaline)98%HPLC[5]

Note: (T) in the TCI specification refers to Titration. Selleck Chemicals explicitly notes that the chemical structure of their this compound is not suitable for HPLC detection, hence purity is estimated by NMR.[1] This highlights the importance of understanding the analytical method used for purity assessment.

Experimental Protocols

Accurate determination of this compound purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique. The following is a generalized protocol for the purity determination of adrenaline, including the crucial aspect of chiral purity.

Protocol 1: Purity and Impurity Analysis using HPLC

This method is adapted from established procedures for the analysis of epinephrine (B1671497) injections.[6]

Objective: To quantify the purity of this compound and identify the presence of related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Electrochemical Detector (optional, for enhanced sensitivity to impurities)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for best peak separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 280 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample.

    • Identify and quantify any impurity peaks by comparing their retention times with those of known impurity standards. Common impurities can include adrenalone, epinephrine sulfonic acid, and norepinephrine.[6]

Protocol 2: Enantiomeric Purity Analysis using Chiral HPLC

The biological activity of adrenaline resides primarily in the L-(-)-enantiomer. Therefore, determining the enantiomeric purity is critical.

Objective: To separate and quantify the D-(+) and L-(-) enantiomers of adrenaline.

Method 1: Chiral Stationary Phase

  • Instrumentation: Use an HPLC system with a chiral column.

  • Mobile Phase: A suitable mobile phase for chiral separation, the composition of which will depend on the specific chiral column used.

  • Procedure: The procedure is similar to the achiral HPLC method, but the chiral column will resolve the D- and L-enantiomers into two separate peaks.

  • Data Analysis: The percentage of each enantiomer is calculated from the respective peak areas. For L-Adrenaline, the presence of the D-isomer is an impurity.[7]

Method 2: Chiral Mobile Phase Additive

  • Instrumentation: A standard HPLC system with a C18 column can be used.

  • Mobile Phase: The mobile phase contains a chiral additive, such as heptakis(2,6-di-O-methyl-β-cyclodextrin), which facilitates the separation of the enantiomers.[7]

  • Procedure and Data Analysis: As described above, the enantiomers will be resolved into two peaks, allowing for their quantification.

Method 3: HPLC with Circular Dichroism (CD) Detection

  • Instrumentation: An HPLC system equipped with a CD detector in series with a UV detector.[8]

  • Procedure: An achiral HPLC method can be used. The CD detector is specifically sensitive to chiral molecules and can distinguish between enantiomers.[8]

  • Data Analysis: This method allows for the simultaneous determination of purity, concentration, and enantiomeric composition.[8]

Mandatory Visualizations

Adrenaline Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades.

G Adrenaline Signaling Pathway cluster_membrane Cell Membrane AdR Adrenergic Receptor G_alpha_s Gαs AdR->G_alpha_s G_alpha_q Gαq AdR->G_alpha_q AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Adrenaline Adrenaline Adrenaline->AdR G_alpha_s->AC G_alpha_q->PLC PKA Protein Kinase A cAMP->PKA Cell_Response Cellular Response PKA->Cell_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC PKC->Cell_Response Ca_release->Cell_Response

Caption: Adrenaline signaling through Gs and Gq coupled receptors.

Experimental Workflow for this compound Purity Verification

The logical flow from receiving a sample to its final purity assessment is critical for a systematic and reproducible analysis.

G This compound Purity Verification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Receive this compound Sample from Supplier Sample_Prep Prepare Sample Solution Sample->Sample_Prep Standard_Prep Prepare Reference Standard Solutions HPLC_Achiral Achiral HPLC-UV (Purity & Impurities) Standard_Prep->HPLC_Achiral Sample_Prep->HPLC_Achiral HPLC_Chiral Chiral HPLC (Enantiomeric Purity) Sample_Prep->HPLC_Chiral Purity_Calc Calculate Chemical Purity (%) HPLC_Achiral->Purity_Calc Enantiomer_Ratio Determine D/L Ratio HPLC_Chiral->Enantiomer_Ratio Report Generate Final Purity Report Purity_Calc->Report Enantiomer_Ratio->Report

Caption: Workflow for this compound purity verification.

References

Validating a Novel Electrochemical Sensor for DL-Adrenaline Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel electrochemical sensor for the detection of DL-Adrenaline (epinephrine) against established alternative methods. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement advanced analytical techniques for catecholamine quantification. This document outlines the experimental validation of the novel sensor, presenting its performance metrics alongside those of other electrochemical sensors and traditional analytical methods. Detailed experimental protocols and illustrative diagrams are provided to facilitate understanding and replication.

Introduction to Adrenaline Detection

Adrenaline, a critical hormone and neurotransmitter, plays a vital role in various physiological processes. Accurate and sensitive detection of adrenaline is crucial for clinical diagnostics, monitoring stress responses, and in pharmaceutical research.[1] While traditional methods like chromatography and immunoassays offer high sensitivity, they often involve extensive sample preparation, are costly, and do not provide real-time data.[2][3][4] Electrochemical sensors have emerged as a powerful alternative, offering portability, high sensitivity, selectivity, and the potential for real-time, in-situ measurements.[2][3]

This guide focuses on the validation of a novel non-redox-based electrochemical sensor and compares its performance with other recently developed electrochemical sensors for adrenaline detection.

The Novel Sensor: A Non-Redox Ion-Transfer Approach

A novel approach to adrenaline detection utilizes a glass-nanopipet electrode sensor based on a non-redox ion-transfer mechanism across two immiscible electrolyte solutions (ITIES).[2] This method employs ionophores, such as dibenzo-24-crown-8 (B80794) ether (DB24C8), which selectively facilitate the transfer of adrenaline ions across an aqueous/organic interface.[2] The sensor measures the shift in the peak potential, which correlates with the adrenaline concentration, offering a unique detection mechanism that is less susceptible to interference from redox-active species commonly found in biological samples.[2]

Performance Comparison of Adrenaline Sensors

The performance of the novel non-redox sensor is benchmarked against a variety of other electrochemical sensors. The following table summarizes key performance metrics, including the limit of detection (LOD), linear range, and the electrochemical technique employed.

Sensor Type/Electrode ModificationDetection MethodLinear RangeLimit of Detection (LOD)Reference
Novel Non-Redox Sensor (DB24C8) Ion Transfer VoltammetryPower-law relationship5 pM[2]
Poly(crystal violet) Modified Glassy Carbon Electrode (PGCE)Square Wave Voltammetry (SWV)10.3–102.7 μM2.86 μM[5][6]
Core–shell Quantum Dot ZnS/CdSe Screen-Printed ElectrodesDifferential Pulse Voltammetry (DPV)0.001–3 μM2.79 x 10⁻⁸ μM[7]
NiO/CNTs Nanocomposite Modified Carbon Paste ElectrodeSquare Wave Voltammetry (SWV)0.08–900.0 μM0.01 μM[1]
K₂Fe₄O₇ Modified Glassy Carbon ElectrodeDifferential Pulse Voltammetry (DPV)2–260 μM0.27 μM[8]
La/IPGE-based EP sensorNot SpecifiedNot Specified0.26 µM[9]
Pyrolytic-CNT electrodeCyclic Voltammetry (CV)Not SpecifiedNot Specified[10]
Nafion–TMS–Ru²⁺-complex modified GC electrodesNot Specified1 to 100 mMNot Specified[11]
Cobalt(II) coordination complex modified glassy carbon electrodeNot Specified0.1 to 2.0 μM0.09 μM[1]

Experimental Protocols

Detailed methodologies for the key electrochemical techniques used in the validation of adrenaline sensors are provided below.

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species.

  • Apparatus: An AUTOLAB-PGSTAT 204 (Metrohm) device or equivalent potentiostat equipped with a three-electrode system (working electrode, reference electrode (e.g., Ag/AgCl), and counter electrode).[7]

  • Procedure:

    • Prepare the supporting electrolyte solution (e.g., 50 μM Phosphate Buffer Solution (PBS) at pH 7.4).[7]

    • Place the three electrodes in the electrochemical cell containing the electrolyte.

    • Record a blank CV scan by cycling the potential between a set range (e.g., -0.4 V to +0.6 V) at a specific scan rate (e.g., 100 mV/s).[7]

    • Add a known concentration of this compound to the cell.

    • Run the CV scan again and record the voltammogram. The appearance of oxidation and reduction peaks indicates the redox activity of adrenaline.

    • Repeat for various concentrations to determine the relationship between peak current and concentration.

DPV is a more sensitive technique than CV, often used for quantitative analysis.

  • Apparatus: Same as for CV.

  • Procedure:

    • Prepare the sample and blank solutions as described for CV.

    • Set the DPV parameters on the potentiostat, including the potential range (e.g., +0.1 V to +0.4 V), scan rate (e.g., 100 mV/s), pulse amplitude, and pulse width.[7]

    • Record a blank DPV scan.

    • Add adrenaline and record the DPV scan. The peak height of the resulting voltammogram is proportional to the adrenaline concentration.

    • Construct a calibration curve by plotting the peak current against a series of adrenaline concentrations. This curve can be used to determine the concentration of an unknown sample.

EIS is used to investigate the interfacial properties of the electrode.

  • Apparatus: A potentiostat with an EIS module.

  • Procedure:

    • Prepare the electrochemical cell as for CV and DPV.

    • Set the frequency range for the EIS measurement (e.g., 10⁻¹ to 10⁴ Hz).[7]

    • Apply a small amplitude AC potential at a specific DC potential.

    • The impedance data is often represented as a Nyquist plot (imaginary vs. real impedance). Changes in the charge transfer resistance (Rct), which corresponds to the semicircle diameter in the Nyquist plot, can be related to the presence and concentration of adrenaline.

Visualizations

The following diagram illustrates the generally accepted mechanism for the electrochemical oxidation of adrenaline at an electrode surface.

G Adrenaline Adrenaline (Epinephrine) Adrenaline_Radical Adrenaline Radical Cation Adrenaline->Adrenaline_Radical -e⁻ Adrenaline_Quinone Adrenalinequinone Adrenaline_Radical->Adrenaline_Quinone -H⁺ Leucoadrenochrome Leucoadrenochrome Adrenaline_Quinone->Leucoadrenochrome Intramolecular Cyclization Adrenochrome Adrenochrome Leucoadrenochrome->Adrenochrome -2e⁻, -2H⁺ G cluster_prep 1. Sensor Preparation cluster_char 2. Electrochemical Characterization cluster_val 3. Performance Validation cluster_app 4. Real Sample Analysis A Electrode Fabrication/ Modification B Cyclic Voltammetry (CV) A->B C Electrochemical Impedance Spectroscopy (EIS) A->C D Differential Pulse Voltammetry (DPV) B->D E Linear Range Determination D->E G Selectivity Study (Interference Testing) D->G H Reproducibility & Stability D->H F Limit of Detection (LOD) Calculation E->F I Analysis in Biological Fluids (e.g., Plasma, Urine) F->I G->I H->I G cluster_main cluster_electrochem Electrochemical Sensors cluster_traditional Traditional Methods A Adrenaline Detection Methods B Novel Non-Redox Sensor A->B High Sensitivity, Real-Time C Other Modified Electrodes A->C Versatile, Good Sensitivity D Chromatography (e.g., HPLC) A->D High Specificity, Complex E Immunoassays (e.g., ELISA) A->E High Sensitivity, Batch Processing F Spectrophotometry A->F Simpler, Lower Sensitivity B->C Comparison B->D Comparison

References

A Researcher's Guide to Statistical Analysis for Comparing Adrenergic Agonist Potency

Author: BenchChem Technical Support Team. Date: December 2025

The potency of an adrenergic agonist is a measure of the concentration required to produce a specific level of response. This is most commonly quantified by the half-maximal effective concentration (EC50), where a lower EC50 value indicates higher potency.[1][2] Efficacy, in contrast, refers to the maximum response an agonist can produce.[3][4]

Quantitative Comparison of Adrenergic Agonist Potency

The potency of various adrenergic agonists can be compared by examining their pEC50 (-log(EC50)) values, where a higher pEC50 indicates greater potency.[1] The data below, derived from cAMP accumulation assays, illustrates a typical comparison for several common agonists.

AgonistReceptor TargetpEC50 (Mean ± SEM)Relative Potency Rank
IsoproterenolNon-selective β8.58 ± 0.10[1]1
Formoterolβ29.61 ± 0.12[1]2
Epinephrine (B1671497)α and β7.70 ± 0.08[1]3
Fenoterolβ28.23 ± 0.09[1]4
Salbutamolβ26.95 ± 0.07[1]5
NorepinephrinePrimarily α, some β15.69 ± 0.07[1]6

Adrenergic Receptor Signaling Pathway

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[5] Upon agonist binding, the receptor activates an associated G-protein. For β-adrenergic receptors, this typically involves the Gs alpha subunit, which stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][6][7] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist Receptor Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-protein coupled signaling pathway for β-adrenergic agonists.

Experimental Protocols

The determination of agonist potency relies on robust and reproducible in vitro functional assays. The cAMP accumulation assay is a primary method for studying β-adrenergic agonists.[1][9]

cAMP Accumulation Assay

This assay directly measures the production of cAMP following receptor activation.[1]

  • Principle: Activation of a Gs-coupled adrenergic receptor by an agonist stimulates adenylyl cyclase, increasing intracellular cAMP levels.[1] This change is then quantified.

  • Materials:

    • Cell line expressing the adrenergic receptor of interest (e.g., CHO, HEK293).

    • Cell culture medium and reagents.

    • Test agonists and reference compounds.

    • Assay buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Cell lysis buffer.

    • Commercial cAMP quantification kit (e.g., HTRF, ELISA, LANCE).

  • Procedure:

    • Cell Seeding: Plate cells in multi-well plates and grow to a suitable confluency.

    • Starvation: Prior to the assay, cells may be serum-starved for a period to reduce basal signaling.

    • Agonist Stimulation: Aspirate media and add increasing concentrations of the test agonist (typically in a buffer containing a PDE inhibitor). Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Cell Lysis: Remove the agonist solution and lyse the cells to release intracellular cAMP.[9]

    • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[9]

  • Data Analysis:

    • Plot the agonist concentration (typically on a logarithmic scale) against the measured cAMP levels.

    • Fit the data to a four-parameter sigmoidal dose-response curve using non-linear regression to determine the EC50, maximum response (Emax), and Hill slope.[9][10]

Radioligand Binding Assay

These assays measure the affinity of a compound for a receptor by quantifying the displacement of a known radiolabeled ligand.[9] While this measures binding affinity (Ki) rather than functional potency (EC50), affinity is often a major determinant of potency.

  • Principle: The test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can be converted to a binding affinity constant (Ki).

  • Procedure:

    • Preparation: Cell membranes expressing the receptor of interest are prepared.

    • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist and varying concentrations of the unlabeled test agonist.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation or gamma counter.

  • Data Analysis: Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[9]

Statistical Analysis of Potency

Comparing the potency of different agonists requires statistical analysis of their dose-response curves.

Dose-Response Curves and EC50 Determination

A dose-response curve graphically represents the relationship between agonist concentration and the resulting biological effect.[10] These curves are typically sigmoidal when the dose is plotted on a logarithmic scale.[10] The data are fitted using a non-linear regression model, such as the four-parameter Hill equation, to derive key parameters:[10][11]

  • Top Plateau (Emax): The maximum response achievable by the agonist.

  • Bottom Plateau: The baseline response in the absence of the agonist.

  • EC50: The concentration of the agonist that produces a response halfway between the bottom and top plateaus.

  • Hill Slope: Describes the steepness of the curve.

cluster_workflow Experimental Workflow: cAMP Assay cluster_analysis Data Analysis A 1. Seed Cells in Multi-well Plate B 2. Stimulate Cells with Varying Agonist Doses A->B C 3. Lyse Cells to Release cAMP B->C D 4. Quantify cAMP (e.g., HTRF, ELISA) C->D E 5. Plot [Agonist] vs. Response D->E F 6. Fit Sigmoidal Curve (Non-linear Regression) E->F G 7. Determine EC50, Emax for each Agonist F->G H 8. Statistical Comparison of log(EC50) values G->H

Caption: Workflow for determining and comparing agonist potency using a cAMP assay.

Statistical Comparison Methods

Simply observing differences in EC50 values is insufficient; statistical testing is required to determine if these differences are significant. It is statistically robust to perform comparisons on the logarithm of the EC50 values (logEC50), as these values typically follow a normal distribution.[12]

Statistical TestPurposeDescription
Non-linear Regression Curve FittingThe foundational analysis used to fit a sigmoidal model to the dose-response data and calculate the best-fit values for parameters like logEC50 and Emax for each agonist.[10][13]
F-test (Extra Sum-of-Squares) Comparing Entire CurvesThis is a powerful method to determine if a single curve can adequately describe all data sets or if separate curves (with different EC50 or Emax values) provide a statistically better fit.[14] It is a preferred method for comparing two or more curves simultaneously.
Student's t-test Comparing Two AgonistsAn unpaired t-test can be used to compare the logEC50 values derived from the non-linear regression fits of two different agonists to determine if their potencies are significantly different.[14]
Analysis of Variance (ANOVA) Comparing Multiple AgonistsOne-way ANOVA followed by post-hoc tests (e.g., Tukey's, Dunnett's) can be used to compare the mean logEC50 values of three or more agonists. This should be performed on the logEC50 values, not the raw dose-response data.

Caution: Using a two-way ANOVA directly on the raw dose-response data (treating dose as a categorical variable) is generally not recommended. This approach ignores the continuous, ordered nature of the concentration data and has less statistical power than non-linear regression-based methods.[15]

References

Safety Operating Guide

Proper Disposal of DL-Adrenaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the dynamic environment of research and drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential guidance on the proper disposal procedures for DL-Adrenaline (also known as epinephrine), a widely used catecholamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound in its pure form (CAS #51-43-4) is classified as an acutely hazardous waste (P042) by the Environmental Protection Agency (EPA).[1][2] This designation necessitates strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines for its disposal. It is crucial to distinguish pure this compound from its salt forms, which are commonly used in healthcare settings and are not typically subject to the same P-listing.[1][3][4]

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 329-65-7
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
Appearance Off-white to light brown powder
Solubility Sparingly soluble in water and alcohol
Stability Sensitive to light, air, heat, and alkaline conditions.[5] Darkens upon exposure.

Primary Disposal Procedure: Hazardous Waste Collection

The recommended and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Protocol:

  • Containerization: Keep this compound waste in its original container or a clearly labeled, compatible, and tightly sealed container. The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms.

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Storage: Store the waste container in a designated, secure satellite accumulation area away from light, heat, and incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizers.[5]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

A Generate this compound Waste B Package in a Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS for Pickup C->D E Licensed Contractor Disposal (Incineration) D->E

Figure 1. Standard workflow for the disposal of this compound as hazardous waste.

Secondary Procedure: In-Lab Chemical Degradation (for Small Spills and Residues)

Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. This method is intended for the treatment of small quantities of this compound. For bulk amounts, the primary disposal procedure must be followed.

This compound is susceptible to oxidative degradation, particularly in alkaline conditions. This property can be utilized for its in-lab neutralization.

Experimental Protocol for Oxidative Degradation:

  • Preparation: In a chemical fume hood, prepare a 10% solution of sodium hypochlorite (B82951) (household bleach) in water. Also, prepare a dilute solution of a weak acid (e.g., 5% acetic acid) and a weak base (e.g., 5% sodium bicarbonate) for final pH adjustment.

  • Dissolution: If dealing with solid this compound, dissolve it in a minimal amount of water.

  • Degradation: Slowly and with stirring, add the 10% sodium hypochlorite solution to the this compound solution in a 10:1 (v/v) ratio of bleach solution to adrenaline solution. The solution may change color, indicating a reaction.

  • Reaction Time: Allow the mixture to react for at least one hour to ensure complete degradation.

  • Neutralization: Test the pH of the resulting solution. Neutralize it to a pH between 6.0 and 8.0 by adding the dilute acid or base dropwise.

  • Disposal of Treated Solution: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for the disposal of treated chemical waste.

cluster_0 In-Lab Degradation cluster_1 Primary Disposal A Small this compound Spill/Residue B Add Excess 10% Sodium Hypochlorite Solution A->B C Allow to React (min. 1 hour) B->C D Check and Neutralize pH (6.0 - 8.0) C->D E Dispose Down Drain with Copious Water (Check Local Regulations) D->E F Bulk this compound Waste G Hazardous Waste Collection F->G

Figure 2. Decision pathway for this compound disposal.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.

References

Essential Safety and Operational Guidance for Handling DL-Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of DL-Adrenaline is paramount. This document provides immediate, essential safety protocols, operational plans for handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and effective engineering controls to minimize exposure.[1]

Engineering Controls:

  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1] A chemical fume hood is recommended.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][4][5][6]

  • Hand Protection: Chemical-resistant gloves are required. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a NIOSH/MSHA-approved respirator.[1][3]

  • Skin and Body Protection: A lab coat, and in some cases, a full protective suit, should be worn to prevent skin contact.[1][4][5] Protective boots are also recommended.[1]

Operational Plan for Handling and Storage

Handling:

  • Avoid all contact with the material.[1] Do not ingest or inhale.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly sealed when not in use.[1][7]

  • This compound is light and heat-sensitive; therefore, it should be protected from light and stored away from heat.[1][3] Refrigeration is recommended.[2][4][7]

  • Store away from incompatible materials such as oxidizing agents and acids.[1]

Emergency Exposure Response

Immediate action is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Wash clothing before reuse.[1] Seek immediate medical attention.[1]
Inhalation Remove the victim to fresh air immediately.[2][3] If breathing is difficult, administer oxygen.[1] If the victim is not breathing, perform artificial respiration.[1][2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water.[5] Never give anything by mouth to an unconscious person.[5][8] Seek immediate medical attention.[1][2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]

  • Cleanup: Absorb the spill with inert, dry material such as sand or earth.[8] Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[2][8] Avoid generating dust.[2]

  • Decontamination: Wash the spill area with soap and water after material pickup is complete.[7][8]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]

  • One suggested method for disposal of small quantities is to mix the material with coffee grounds or kitty litter before disposal.[7]

Hazard Summary

Hazard TypeDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][9] Overexposure may result in serious illness or death.[1]
Irritation Causes irritation to the skin, eyes, and respiratory system.[1] Skin inflammation may be characterized by itching, scaling, reddening, or blistering.[1] Eye inflammation is characterized by redness, watering, and itching.[1]
Chronic Effects Repeated exposure to a highly toxic material may lead to a general deterioration of health due to accumulation in one or more human organs.[1]
Sensitivities The material is sensitive to light and heat.[1]

Below is a logical workflow for handling a this compound spill, from initial detection to final decontamination.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area A->B C Ensure Proper Ventilation B->C D Wear Appropriate PPE C->D E Contain the Spill (Prevent Spread) D->E F Absorb with Inert Material E->F G Collect and Place in Labeled Waste Container F->G H Decontaminate Spill Area with Soap and Water G->H I Dispose of Waste According to Regulations H->I J Restock Spill Kit I->J

Caption: Workflow for Safely Managing a this compound Spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Adrenaline
Reactant of Route 2
DL-Adrenaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.